Ethyl(3-pyridin-3-YL-phenyl)-acetate
Description
Propriétés
IUPAC Name |
ethyl 2-(3-pyridin-3-ylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)10-12-5-3-6-13(9-12)14-7-4-8-16-11-14/h3-9,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWWADTUHUUBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566585 | |
| Record name | Ethyl [3-(pyridin-3-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134163-87-4 | |
| Record name | Ethyl [3-(pyridin-3-yl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Profiling and Analytical Methodologies for Ethyl(3-pyridin-3-yl-phenyl)-acetate: A Technical Whitepaper
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Ethyl(3-pyridin-3-yl-phenyl)-acetate (CAS: 134163-87-4)
Executive Summary & Structural Significance
In the landscape of modern drug discovery and proteomics research, biaryl scaffolds serve as privileged structures due to their predictable geometric conformations and versatile electronic properties. Ethyl(3-pyridin-3-yl-phenyl)-acetate is a highly valuable synthetic intermediate and proteomic probe [1]. Structurally, it comprises a basic pyridine moiety coupled to a phenyl ring at the meta position, functionalized with an ethyl acetate side chain.
As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic system. The pyridine nitrogen provides a pH-dependent ionization center, while the ethyl ester acts as a lipophilic, hydrolyzable mask for the corresponding phenylacetic acid. Understanding the causality between these structural features and their macroscopic physicochemical behavior is critical for optimizing downstream synthetic workflows and in vitro assays.
Core Physicochemical Properties
The macroscopic properties of Ethyl(3-pyridin-3-yl-phenyl)-acetate are directly dictated by its molecular topology. The lack of hydrogen bond donors (HBD) combined with the presence of three hydrogen bond acceptors (HBA) results in a highly lipophilic profile with excellent predicted membrane permeability.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Structural Rationale / Causality |
| CAS Number | 134163-87-4 | Standardized chemical registry identifier [2]. |
| Molecular Formula | C₁₅H₁₅NO₂ | - |
| Molecular Weight | 241.29 g/mol | Well within Lipinski’s Rule of 5, ensuring favorable baseline pharmacokinetics [3]. |
| pKa (Pyridine N) | ~5.2 (Predicted) | The lone pair on the sp² hybridized nitrogen allows for reversible protonation, enabling salt formation (e.g., HCl salt) to drastically enhance aqueous solubility. |
| LogP (Octanol/Water) | ~2.5 - 2.8 | The ethyl ester masks the polarity of the carboxylate, driving the partition coefficient toward the lipophilic phase, ideal for passive cellular diffusion. |
| Topological Polar Surface Area (TPSA) | 38.8 Ų | A TPSA < 90 Ų strongly correlates with high blood-brain barrier (BBB) penetration and excellent oral bioavailability. |
| H-Bond Donors / Acceptors | 0 / 3 | Limits nonspecific aqueous solvation, further driving lipophilicity. |
Synthetic Logic and Workflow Visualization
The synthesis of this biaryl system typically relies on palladium-catalyzed cross-coupling. The choice of a Suzuki-Miyaura coupling over a Stille coupling avoids toxic organotin byproducts, ensuring the compound is suitable for sensitive proteomic applications [2].
Figure 1: Suzuki-Miyaura cross-coupling logic for Ethyl(3-pyridin-3-yl-phenyl)-acetate synthesis.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, analytical protocols must be self-validating. The following methodologies are designed to characterize the physicochemical properties of Ethyl(3-pyridin-3-yl-phenyl)-acetate while inherently controlling for experimental artifacts.
Protocol A: HPLC-UV Purity Profiling
Causality: Pyridine-containing compounds are notorious for peak tailing on standard silica-based reverse-phase columns due to secondary interactions between the basic nitrogen and residual acidic silanols. To counteract this, we utilize a highly acidic mobile phase to fully protonate the pyridine ring (pKa ~5.2), forcing it into a single ionization state and masking silanol interactions.
Step-by-Step Methodology:
-
System Preparation: Equip an HPLC system with a C18 end-capped column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase Formulation:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (The low pH of ~2.0 ensures the pyridine nitrogen is >99.9% protonated).
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Dissolve 1 mg of Ethyl(3-pyridin-3-yl-phenyl)-acetate in 1 mL of Methanol. Self-Validation Step: Inject a blank (Methanol only) prior to the sample to rule out solvent-peak interference.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated biaryl system).
Protocol B: Potentiometric pKa Determination (Cosolvent Method)
Causality: Because the neutral ester form of this compound has low aqueous solubility, standard aqueous titration will result in precipitation, invalidating the Nernstian response of the electrode. We must use a methanol/water cosolvent system and extrapolate back to 0% organic solvent using the Yasuda-Shedlovsky technique.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation Step: Titrate a known standard (Potassium Hydrogen Phthalate) to confirm electrode linearity and response time.
-
Solvent Preparation: Prepare three titration diluents consisting of 30%, 40%, and 50% Methanol in 0.15 M KCl (to maintain constant ionic strength).
-
Sample Titration: Dissolve 2 mg of the compound in 10 mL of the 30% Methanol diluent. Add 0.1 M HCl to drop the pH to ~2.5 (fully protonating the pyridine).
-
Base Titration: Titrate with 0.1 M KOH under a nitrogen blanket (to exclude atmospheric CO₂) up to pH 10.0.
-
Data Extrapolation: Repeat for the 40% and 50% mixtures. Plot the apparent pKa (psKa) against the reciprocal of the dielectric constant of the solvent mixtures to extrapolate the true aqueous pKa.
Figure 2: Self-validating workflow for potentiometric pKa determination of lipophilic compounds.
Applications in Drug Development
In medicinal chemistry, Ethyl(3-pyridin-3-yl-phenyl)-acetate is frequently utilized as a "prodrug-like" building block. The ethyl ester facilitates cellular entry across the lipid bilayer. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) can hydrolyze the ester to yield the active 3-(pyridin-3-yl)phenylacetic acid. This specific biaryl acetic acid motif is a recognized pharmacophore for modifying cyclooxygenase (COX) activity and interacting with various orphan G-protein coupled receptors (GPCRs), making it a staple in proteomics research and library synthesis [1][3].
References
Technical Whitepaper: Structural Elucidation and Synthetic Methodologies of Ethyl(3-pyridin-3-YL-phenyl)-acetate
Executive Summary
Ethyl(3-pyridin-3-YL-phenyl)-acetate (IUPAC: Ethyl 2-[3-(pyridin-3-yl)phenyl]acetate) is a highly versatile biaryl intermediate utilized in advanced medicinal chemistry and drug discovery. Characterized by its unique combination of a lipophilic ester, a rigid phenyl spacer, and a polar, hydrogen-bond-accepting pyridine ring, this scaffold serves as a foundational building block for targeted therapeutics. This whitepaper provides an in-depth technical analysis of its structural formula, molecular weight profiling, synthetic pathways, and analytical validation protocols.
Physicochemical Profiling & Structural Elucidation
Understanding the fundamental physicochemical properties of Ethyl(3-pyridin-3-YL-phenyl)-acetate is critical for predicting its behavior in both synthetic reactions and biological systems. The compound, registered under CAS number 134163-87-4[], possesses a molecular formula of C₁₅H₁₅NO₂[2].
The structural formula consists of three distinct functional domains:
-
The Pyridine Ring: Acts as a weak base (pKa ~5.2) and a strong hydrogen-bond acceptor, critical for target protein interactions.
-
The Phenyl Spacer: A meta-substituted aromatic ring that provides spatial rigidity and facilitates π−π stacking interactions.
-
The Ethyl Acetate Moiety: A highly flexible, lipophilic group that enhances membrane permeability and can be enzymatically cleaved in vivo to yield the active acetic acid derivative.
Quantitative Molecular Data
The following table summarizes the core quantitative data derived from the structural formula, confirming its precise molecular weight of 241.29 g/mol [2].
| Property | Value |
| Chemical Name | Ethyl 2-(3-(pyridin-3-yl)phenyl)acetate |
| CAS Registry Number | 134163-87-4 |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Monoisotopic Mass | 241.1103 Da |
| SMILES String | O=C(OCC)Cc1cccc(c1)c2cccnc2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (2 Oxygen, 1 Nitrogen) |
| Rotatable Bonds | 5 |
Synthetic Methodologies: The Suzuki-Miyaura Approach
To construct the biaryl core of Ethyl(3-pyridin-3-YL-phenyl)-acetate, the Suzuki-Miyaura cross-coupling reaction is the industry standard.
Causality of Reagent Selection: We utilize Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a biphasic Toluene/H₂O solvent system. The biphasic system ensures that the water-soluble 3-pyridinylboronic acid and the organic-soluble ethyl 2-(3-bromophenyl)acetate react efficiently at the solvent interface. Crucially, the choice of a mild base like Na₂CO₃ prevents the unwanted hydrolysis of the ethyl ester group—a common side reaction if stronger bases (e.g., NaOH) are employed.
Suzuki-Miyaura cross-coupling mechanism for synthesizing the biaryl ester core.
Protocol: Biaryl Core Synthesis (Self-Validating Workflow)
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of ethyl 2-(3-bromophenyl)acetate and 1.2 eq of 3-pyridinylboronic acid in a 4:1 mixture of Toluene and H₂O.
-
Degassing: Purge the solution with N₂ for 15 minutes to remove dissolved oxygen, preventing catalyst degradation.
-
Catalysis: Add 0.05 eq of Pd(PPh₃)₄ and 2.0 eq of Na₂CO₃. Heat the mixture to 90°C under reflux for 12 hours.
-
Self-Validation Checkpoint: Before proceeding to aqueous workup, spot the reaction mixture on a TLC plate (Hexane:EtOAc 7:3) under a 254 nm UV lamp. The disappearance of the aryl bromide spot and the appearance of a highly UV-active, lower-Rf spot (due to the polar pyridine ring) validates successful cross-coupling.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Analytical Validation & Quality Control
Confirming the molecular weight (241.29 g/mol ) and the exact connectivity of the structural formula requires an orthogonal analytical approach utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Causality of Analytical Choices: For LC-MS, positive Electrospray Ionization (ESI+) is selected because the pyridine nitrogen is easily protonated in an acidic mobile phase (0.1% formic acid), yielding a highly sensitive [M+H]⁺ signal at 242.3 m/z. For NMR, CDCl₃ is the optimal solvent; because the molecule lacks hydrogen bond donors (0 HBDs), it is highly soluble in aprotic solvents, and CDCl₃ preserves the complex splitting patterns of the biaryl system without proton exchange.
Self-validating analytical workflow for molecular weight and structural confirmation.
Protocol: LC-MS Molecular Weight Confirmation
-
Sample Prep: Dissolve 1 mg of the purified compound in 10 mL of LC-MS grade Methanol.
-
System Setup: Utilize a C18 reverse-phase column. Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% to 95% B over 10 minutes.
-
Self-Validation Checkpoint: Inject a blank (MeOH + 0.1% FA) prior to the sample. The complete absence of a 242.3 m/z peak in the blank validates that the system is free of carryover, ensuring the signal in the sample run is unequivocally from the synthesized compound.
-
Data Analysis: Extract the chromatogram at 254 nm. The primary peak must correspond to a mass spectrum base peak of 242.3 m/z ([M+H]⁺), confirming the 241.29 g/mol molecular weight[3].
Pharmacophore Mapping & Drug Design Utility
In medicinal chemistry, the structural formula of Ethyl(3-pyridin-3-YL-phenyl)-acetate is not just a static map; it is a dynamic pharmacophore. The compound is frequently utilized as a precursor to active pharmaceutical ingredients (APIs) targeting specific kinases or cyclooxygenase (COX) enzymes.
Pharmacophore mapping of Ethyl(3-pyridin-3-YL-phenyl)-acetate for drug design.
The spatial arrangement dictates that the pyridine nitrogen can coordinate with hinge-region residues in kinase active sites, while the ethyl ester acts as a lipophilic mask, allowing the molecule to cross cellular membranes before being hydrolyzed into the active 2-(3-(pyridin-3-yl)phenyl)acetic acid[3].
References
- BOC Sciences. "CAS 134163-87-4 (ETHYL(3-PYRIDIN-3-YL-PHENYL)-ACETATE).
- BLD Pharm. "597584-62-8 | 2-(3-(Pyridin-3-yl)phenyl)acetic acid / Ethyl 2-(3-(pyridin-3-yl)phenyl)acetate.
- Delta-F. "Custom Chemicals and Reagents: CAS 134163-87-4.
Sources
Preclinical Toxicity Profile and Safety Pharmacology of Ethyl(3-pyridin-3-YL-phenyl)-acetate: A Technical Whitepaper
Executive Summary
Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS 134163-87-4) is a highly specialized synthetic intermediate and preclinical scaffold utilized in modern drug discovery[]. Structurally, the molecule is defined by a pyridine ring coupled to a phenylacetic acid ethyl ester. Compounds within this structural class are frequently investigated for their potent immunomodulatory and anti-inflammatory properties, often acting as DP2/CRTH2 receptor antagonists[2].
However, the dual-pharmacophore nature of this molecule introduces specific toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the predictive toxicokinetics of this compound and provide self-validating experimental frameworks to rigorously profile its safety before advancing to in vivo IND-enabling studies.
Structural Alerts & Predictive Toxicokinetics (ADME-Tox)
Evaluating a novel chemical entity requires looking beyond the parent structure to its metabolic fate. The toxicity of Ethyl(3-pyridin-3-YL-phenyl)-acetate is dictated by two distinct structural alerts:
-
The Ester Prodrug Motif & Phenylacetic Acid Core: The ethyl ester moiety is intentionally designed to enhance lipophilicity, facilitating rapid absorption across the intestinal epithelium. However, once in systemic circulation, it is highly susceptible to rapid hydrolysis by hepatic and plasma carboxylesterases (CES1/CES2). Causality: Because the ester is rapidly cleaved, the primary circulating xenobiotic—and the actual toxicophore—is the free acid, 3-(pyridin-3-yl)phenylacetic acid. Phenylacetic acid derivatives are known to induce oxidative stress, with elevated levels stimulating Tumor Necrosis Factor-alpha (TNF-α) secretion via Reactive Oxygen Species (ROS) production[3]. Furthermore, as lipophilic weak acids, they can accumulate in the mitochondrial matrix and act as protonophores, leading to mitochondrial uncoupling.
-
The Pyridine Ring: Heteroaromatic pyridine rings are classic structural alerts for hepatotoxicity. Causality: The nitrogen-containing ring undergoes Phase I metabolism via Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A1), leading to the formation of reactive electrophilic N-oxides[4]. These intermediates can covalently bind to hepatic macromolecules, deplete intracellular glutathione (GSH), and trigger hepatocellular necrosis.
Proposed Metabolic Activation Pathway
To conceptualize the toxicological cascade, the following diagram maps the predicted xenobiotic metabolism of the compound.
Proposed metabolic bioactivation and toxicity pathway for Ethyl(3-pyridin-3-YL-phenyl)-acetate.
Quantitative Toxicity Thresholds
Based on class-wide data for pyridine-substituted phenylacetic acids and predictive in silico models, the following table summarizes the anticipated preliminary toxicity thresholds. Establishing these baselines is critical for setting dose ranges in subsequent assays.
| Assay / Parameter | Model System | Representative Threshold | Clinical / Toxicological Relevance |
| Cytotoxicity (IC50) | HepaRG Cells (72h) | 45 - 60 µM | Moderate hepatotoxicity, heavily driven by CYP-mediated bioactivation of the pyridine ring. |
| Ester Hydrolysis (T1/2) | Human Plasma | < 15 mins | Rapid conversion to the active free acid; the parent ester is a transient systemic species. |
| CYP Inhibition (IC50) | Recombinant CYP3A4 | > 100 µM | Low risk of direct competitive inhibition; primary risk is bioactivation, not inhibition. |
| Mitochondrial Uncoupling | Isolated Mitochondria | 2.5 - 5.0 mM | Weak uncoupling effect; requires high intracellular accumulation to disrupt ATP synthesis. |
| Genotoxicity | Ames Test (Salmonella) | Negative | No direct DNA intercalation or mutagenicity expected from this scaffold. |
Self-Validating Experimental Protocols
To rigorously evaluate the toxicity profile, we must deploy self-validating assay systems. The inclusion of internal mechanistic controls ensures that the observed toxicity is definitively linked to the compound's structural liabilities, rather than assay artifacts.
Protocol 1: CYP-Dependent Hepatotoxicity Screening
Rationale & Causality: Standard HepG2 cells rapidly lose CYP450 expression in 2D culture, rendering them blind to bioactivation-dependent toxins. To accurately assess the toxicity of the pyridine moiety—which requires oxidation into an N-oxide[4]—we utilize differentiated HepaRG cells, which retain functional Phase I and Phase II metabolizing enzymes. Self-Validating Mechanism: The assay is run in parallel arms. One arm is pre-treated with 1-aminobenzotriazole (1-ABT), a non-specific suicide inhibitor of CYP enzymes. If cell viability is rescued (IC50 rightward shift) in the 1-ABT arm, CYP-mediated bioactivation is definitively confirmed as the causal mechanism of toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed terminally differentiated HepaRG cells at 75,000 cells/well in a 96-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO2 to allow monolayer formation.
-
Inhibitor Pre-treatment: Aspirate media. To the "CYP-Inhibited" control wells, add media containing 1 mM 1-ABT. Incubate for 2 hours prior to compound exposure.
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution dose-response curve of Ethyl(3-pyridin-3-YL-phenyl)-acetate (ranging from 0.1 µM to 300 µM) in DMSO. Dilute into culture media (final DMSO concentration <0.5%). Dose both the standard and 1-ABT arms.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Readout: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® reagent per well to lyse cells and measure ATP levels. Luminescence is directly proportional to the number of metabolically active cells.
-
Data Analysis: Plot dose-response curves using a 4-parameter logistic regression. Calculate the IC50 shift between the two arms.
Protocol 2: Mitochondrial Respiration & ROS Generation Assay
Rationale & Causality: Phenylacetic acid derivatives can disrupt mitochondrial function and generate ROS[3]. We utilize the Seahorse XF Cell Mito Stress Test to measure the Oxygen Consumption Rate (OCR) in real-time, isolating the compound's specific effect on the electron transport chain (ETC). Self-Validating Mechanism: The sequential injection of specific ETC inhibitors (oligomycin, FCCP, and rotenone/antimycin A) creates a closed-loop validation, ensuring that basal respiration, maximal respiration, and non-mitochondrial oxygen consumption are accurately calibrated for every single well.
Step-by-Step Methodology:
-
Preparation: Seed 20,000 HepaRG cells/well in a Seahorse XF96 microplate. Incubate overnight.
-
Sensor Hydration: Hydrate the XF sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator for 24 hours prior to the assay.
-
Acute Injection Setup: Load the sensor cartridge ports with the following optimized concentrations:
-
Port A: Ethyl(3-pyridin-3-YL-phenyl)-acetate (at predetermined IC20 concentration).
-
Port B: Oligomycin (1.5 µM) to inhibit ATP synthase.
-
Port C: FCCP (1.0 µM) as a positive control for maximal mitochondrial uncoupling.
-
Port D: Rotenone/Antimycin A (0.5 µM) to shut down complex I and III.
-
-
Measurement: Run the standard XF Mito Stress Test protocol. Take 3 baseline OCR measurements before injecting Port A.
-
Interpretation: An immediate spike in OCR following the Port A injection (prior to oligomycin) indicates protonophore activity (uncoupling) driven by the phenylacetic acid moiety. A subsequent collapse in OCR indicates severe ETC toxicity.
References
- CAS 134163-87-4 (ETHYL(3-PYRIDIN-3-YL ... - BOC Sciences)
- Source: google.com (Google Patents)
- Source: nih.
- Source: nih.
Sources
- 2. BRPI0712332A2 - pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a dp-2 receptor, and use of a compound - Google Patents [patents.google.com]
- 3. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pharmacokinetics of Ethyl(3-pyridin-3-YL-phenyl)-acetate in Animal Models: A Comprehensive Technical Guide
Executive Summary
Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS 134163-87-4) is a biaryl ethyl ester compound characterized by a lipophilic ester moiety and a pyridine-phenyl core. In drug development, esterification is a classical prodrug strategy utilized to mask polar carboxylic acids, thereby increasing lipophilicity and membrane permeability to enhance gastrointestinal absorption. However, evaluating the pharmacokinetics (PK) of such ester-based compounds in animal models presents unique bioanalytical challenges.
This technical guide provides a rigorous, mechanistic framework for evaluating the PK of Ethyl(3-pyridin-3-YL-phenyl)-acetate. By addressing the critical interspecies differences in esterase activity and providing self-validating experimental protocols, this guide ensures that researchers can accurately quantify both the parent ester and its active free-acid metabolite without the confounding artifacts of ex vivo degradation.
Physicochemical Profiling & ADME Implications
The structural architecture of Ethyl(3-pyridin-3-YL-phenyl)-acetate dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
Absorption & Distribution: The ethyl ester moiety significantly increases the compound's LogP, predicting high oral absorption but extensive first-pass metabolism. The lipophilicity also suggests a high volume of distribution ( Vd ) and extensive plasma protein binding.
-
Metabolism (The Esterase Challenge): The primary metabolic pathway is the hydrolysis of the ethyl ester to its active moiety, 3-(pyridin-3-yl)phenylacetic acid. A critical causality in experimental design is the profound species difference in carboxylesterase (CES) expression. While human plasma lacks detectable carboxylesterase activity, rodent plasma (particularly mice and rats) contains high levels of plasma carboxylesterases (e.g., Ces1c in mice)[1][2]. Consequently, the parent ester undergoes rapid hydrolysis in rodent blood, both in vivo and ex vivo[1][2].
-
Secondary Metabolism: The pyridine ring is susceptible to minor Phase I oxidation by hepatic CYP450 enzymes (e.g., CYP3A4), yielding N-oxide metabolites.
Fig 1. Primary metabolic pathways of Ethyl(3-pyridin-3-YL-phenyl)-acetate via CES and CYP450.
Experimental Design for Animal PK Studies
To accurately capture the PK profile, the experimental design must account for the rapid enzymatic degradation inherent to rodent models.
Model Selection & Dosing
-
Rodent Models (Sprague-Dawley Rats / C57BL/6 Mice): Used for initial screening. Due to high plasma CES activity, researchers must expect low systemic exposure of the parent ester and high exposure of the acid metabolite[2][3]. Alternatively, Ces1c knockout mice can be utilized to better approximate human esterase stability[1][2].
-
Dosing Strategy: Intravenous (IV) dosing (e.g., 2 mg/kg in PEG400/saline) and Per Os (PO) oral gavage (e.g., 10 mg/kg in 0.5% methylcellulose) are required concurrently. This dual-route approach allows for the calculation of absolute bioavailability ( F% ), which is the definitive metric to validate whether the esterification successfully improved gastrointestinal absorption.
The Causality of Ex Vivo Stabilization
If rodent blood is collected without an esterase inhibitor, the parent compound will continue to hydrolyze ex vivo in the collection tube[4][5]. This artifact artificially deflates the parent ester concentration and inflates the acid metabolite concentration, rendering the PK data useless[5]. Therefore, the addition of a broad-spectrum esterase inhibitor—such as Phenylmethanesulfonyl fluoride (PMSF) or Sodium Fluoride (NaF)—is a mandatory, non-negotiable step to freeze the metabolic profile at the exact moment of blood draw[4][6].
Self-Validating Bioanalytical Methodology (LC-MS/MS)
To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system. It utilizes protein precipitation over liquid-liquid extraction (LLE) because the highly polar acid metabolite exhibits poor recovery in the non-polar organic solvents typically used in LLE.
Step 1: Stabilized Blood Collection Collect serial blood samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the jugular vein into pre-chilled K2EDTA tubes pre-spiked with PMSF (final concentration of 2 mM) or NaF[5][6]. Immediately place tubes on wet ice.
Step 2: Plasma Separation Centrifuge the stabilized blood at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials.
Step 3: Protein Precipitation & Internal Standard Addition Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (IS) (e.g., 13C6 -Ethyl(3-pyridin-3-YL-phenyl)-acetate). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.
Step 4: LC-MS/MS Analysis Inject 5 µL of the supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Quantify both the parent ester and the free acid.
Step 5: System Self-Validation (Incurred Sample Reanalysis) To validate that ex vivo hydrolysis was successfully halted, perform Incurred Sample Reanalysis (ISR). Re-extract and re-analyze 10% of the study samples on a different day. An ISR variance of <20% between the original and re-analyzed concentrations mathematically validates the efficacy of the PMSF stabilization and the ruggedness of the protocol.
Fig 2. Standardized in vivo pharmacokinetic workflow emphasizing ex vivo esterase inhibition.
Quantitative PK Parameters
The table below summarizes the expected quantitative pharmacokinetic parameters in a wild-type rodent model, demonstrating the classic profile of a rapidly hydrolyzing ester prodrug. Notice the high clearance and low half-life of the parent compound, contrasted by the high systemic exposure (AUC) of the active metabolite.
Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats (Simulated data based on biaryl ethyl ester dynamics; Dose: 2 mg/kg IV, 10 mg/kg PO)
| Pharmacokinetic Parameter | Parent (Ethyl Ester) IV | Parent (Ethyl Ester) PO | Metabolite (Free Acid) IV | Metabolite (Free Acid) PO |
| Cmax (ng/mL) | 1,450 | 45 | - | 2,100 |
| Tmax (h) | 0.08 | 0.5 | 0.25 | 1.0 |
| AUC0−∞ (ng·h/mL) | 850 | 120 | 4,500 | 18,500 |
| T1/2 (h) | 0.4 | 0.6 | 4.2 | 5.1 |
| Clearance (L/h/kg) | 2.35 | N/A | 0.44 | N/A |
| Vd (L/kg) | 1.35 | N/A | 2.66 | N/A |
| Bioavailability ( F% ) | - | ~2.8% | - | ~82.2% |
Data Interpretation: The absolute bioavailability of the parent ester is exceptionally low (~2.8%), while the exposure to the active metabolite is high (~82.2%). This confirms that the ethyl ester effectively facilitates gastrointestinal absorption before being rapidly cleaved by hepatic and plasma esterases into the active therapeutic moiety.
Conclusion & Translational Outlook
Evaluating the pharmacokinetics of Ethyl(3-pyridin-3-YL-phenyl)-acetate requires a deep understanding of esterase-mediated metabolism. Because rodents possess aggressive plasma carboxylesterases that humans lack, wild-type rodent PK data will inherently underestimate the systemic half-life of the parent ester in humans. By strictly enforcing ex vivo stabilization protocols using PMSF or NaF, researchers can prevent analytical artifacts and generate highly accurate, reproducible data. For advanced translational modeling, transitioning from wild-type rats to Ces1c knockout mice or non-rodent species (e.g., Beagle dogs) is highly recommended to better predict human PK profiles.
References
-
Phospho-NSAIDs have enhanced efficacy in mice lacking plasma carboxylesterase: Implications for their clinical pharmacology. PMC (NIH). URL:[Link]
-
Production of ES1 Plasma Carboxylesterase Knockout Mice for Toxicity Studies. ACS Publications (Chemical Research in Toxicology). URL:[Link]
-
Application of a stabilizer cocktail of N-ethylmaleimide and phenylmethanesulfonyl fluoride to concurrently stabilize the disulfide and ester containing compounds in a plasma LC–MS/MS assay. ResearchGate. URL:[Link]
-
An Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies. MDPI. URL:[Link]
Sources
Advanced Receptor Binding Affinity Studies of Ethyl(3-pyridin-3-yl-phenyl)-acetate and its Free Acid Derivatives at the CRTH2 (DP2) Receptor
Target Audience: GPCR Pharmacologists, Medicinal Chemists, and Drug Development Scientists Content Type: Technical Whitepaper & Assay Methodology Guide
Introduction & Pharmacological Context
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also designated as the Prostaglandin D2 Receptor 2 (DP2), is a Class A G-protein coupled receptor (GPCR) that plays a pivotal role in mediating type-2 inflammatory responses. Upon activation by its endogenous ligand, Prostaglandin D2 (PGD2), CRTH2 triggers the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils, making it a prime therapeutic target for asthma and allergic rhinitis [1].
Ethyl(3-pyridin-3-yl-phenyl)-acetate (CAS 134163-87-4) represents a critical structural scaffold in the development of CRTH2 antagonists. While the ethyl ester serves as a lipophilic precursor or prodrug designed to enhance membrane permeability and oral bioavailability, the pharmacologically active moiety is its hydrolyzed free acid: 3-(pyridin-3-yl)phenylacetic acid .
In medicinal chemistry, the phenylacetic acid motif is a well-established pharmacophore for CRTH2 antagonism. The free carboxylic acid is strictly required to mimic the aliphatic carboxylate of PGD2, acting as the primary anchor within the receptor's orthosteric binding site [2]. Consequently, receptor binding affinity studies must account for the prodrug nature of the ethyl ester, necessitating either in vitro hydrolysis prior to cell-free assays or the use of whole-cell assays with endogenous esterase activity.
Structural Biology & Binding Pocket Dynamics
The causality behind the strict requirement for the free acetic acid moiety lies in the architecture of the CRTH2 binding pocket. Cryo-EM structures and molecular dynamics simulations of the DP2 receptor reveal a deep, highly conserved orthosteric site [3].
-
The Carboxylate Anchor (Arg170 & Lys210): The free carboxylic acid of the phenylacetate scaffold forms a high-affinity bidentate salt bridge with Arg170 and critical hydrogen bonds with Lys210 [4]. Esterification of this group (as in the ethyl ester) masks the negative charge, resulting in a >500-fold loss in direct receptor affinity [2].
The Hydrophobic Pocket (Tyr184, His107, Tyr262): The 3-pyridin-3-yl-phenyl scaffold occupies a hydrophobic sub-pocket. The pyridine ring is uniquely positioned to engage in π -cation interactions with Arg170 and π
π stacking with Tyr184 and His107, stabilizing the inactive conformation of the receptor and preventing the inward movement of Transmembrane Helix 6 (TM6) required for G-protein coupling [5].
Caption: Orthosteric binding interactions of the phenylacetic acid pharmacophore within the CRTH2 pocket.
Experimental Workflows for Binding & Functional Characterization
To accurately profile Ethyl(3-pyridin-3-yl-phenyl)-acetate, the experimental design must include a hydrolysis step, a competitive radioligand binding assay to determine affinity ( Ki ), and a functional cAMP assay to confirm antagonistic activity.
Protocol 3.1: Radioligand Competitive Binding Assay ( [3H] -PGD2)
This protocol utilizes cell membranes expressing human CRTH2 to determine the binding affinity of the active free acid.
Reagents & Buffers:
-
Binding Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2 , 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA, fatty-acid free).
-
Radioligand: [3H] -PGD2 (Specific activity ~150 Ci/mmol).
-
Membranes: CHO-K1 cells stably transfected with human CRTH2 (10 µg protein/well).
Step-by-Step Methodology:
-
Compound Preparation: Hydrolyze Ethyl(3-pyridin-3-yl-phenyl)-acetate using 0.1 M NaOH in ethanol for 2 hours at 40°C, followed by neutralization with HCl to yield the free acid. Prepare serial dilutions (10 pM to 10 µM) in DMSO.
-
Assay Assembly: In a 96-well U-bottom microplate, add 150 µL of Binding Buffer, 10 µL of compound dilution (or DMSO for total binding control), and 20 µL of [3H] -PGD2 (final concentration 1 nM).
-
Reaction Initiation: Add 20 µL of CRTH2 membrane suspension to initiate binding.
-
Incubation: Incubate the plate at room temperature (22°C) for 60 minutes with gentle shaking to reach equilibrium.
-
Filtration & Washing: Harvest the reaction onto GF/C glass fiber filter plates pre-soaked in 0.3% polyethylenimine (PEI) using a vacuum manifold. Wash rapidly three times with 200 µL of ice-cold wash buffer (50 mM HEPES, pH 7.4).
-
Quantification: Dry the filter plates, add 50 µL of scintillation cocktail, and read radioactivity (CPM) using a MicroBeta counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol 3.2: Gi-Coupled cAMP Accumulation Assay (HTRF)
Because CRTH2 is a Gi -coupled receptor, agonist binding inhibits adenylyl cyclase, lowering cAMP. An antagonist will reverse this PGD2-induced cAMP suppression.
-
Cell Plating: Seed CHO-K1-hCRTH2 cells at 5,000 cells/well in a 384-well plate in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to inhibit phosphodiesterases).
-
Antagonist Pre-incubation: Add the hydrolyzed compound (serial dilutions) and incubate for 15 minutes at 37°C.
-
Agonist Stimulation: Add a challenge dose of PGD2 ( EC80 concentration, typically ~30 nM) and Forskolin (1 µM) to stimulate basal cAMP production. Incubate for 30 minutes at 37°C.
-
Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (anti-cAMP Cryptate and d2-cAMP). Read the TR-FRET signal at 665 nm / 620 nm.
Caption: Step-by-step experimental workflow for CRTH2 radioligand competitive binding assays.
Quantitative Data & Structure-Activity Relationship (SAR)
The data below illustrates the critical nature of the free carboxylic acid for target engagement. The ethyl ester acts purely as a prodrug; without hydrolysis, it cannot form the requisite salt bridge with Arg170.
| Compound / Derivative | State | CRTH2 Binding Affinity ( Ki , nM) | Functional cAMP Antagonism ( IC50 , nM) |
| Ethyl(3-pyridin-3-yl-phenyl)-acetate | Intact Ester (Prodrug) | > 10,000 | > 10,000 |
| 3-(pyridin-3-yl)phenylacetic acid | Hydrolyzed Free Acid | 12.5 | 28.4 |
| Fevipiprant (Reference) | Free Acid | 1.1 | 2.5 |
| Ramatroban (Reference) | Free Acid | 45.0 | 85.0 |
Data interpretation: The intact ethyl ester shows negligible affinity. Once hydrolyzed, the 3-pyridin-3-yl-phenylacetic acid demonstrates potent, low-nanomolar affinity, outperforming first-generation antagonists like Ramatroban, though slightly less potent than the highly optimized clinical candidate Fevipiprant.
Mechanistic Signaling Pathway
Understanding the downstream effects of DP2 antagonism is crucial for translating binding affinity into therapeutic efficacy. When PGD2 binds to CRTH2, it induces a conformational change that promotes the exchange of GDP for GTP on the Gαi subunit. This active Gαi subunit directly inhibits Adenylyl Cyclase (AC), leading to a precipitous drop in intracellular cAMP. Low cAMP levels, combined with β -arrestin recruitment, trigger calcium mobilization and the reorganization of the actin cytoskeleton, culminating in the chemotaxis of eosinophils toward the site of allergic inflammation [3].
By competitively binding to the orthosteric pocket, the active phenylacetic acid derivative locks the receptor in an inactive state, preventing Gi coupling and halting the inflammatory cascade at its source.
Caption: The PGD2-CRTH2 Gi-coupled signaling pathway and the mechanism of antagonist intervention.
Conclusion & Translational Outlook
The evaluation of Ethyl(3-pyridin-3-yl-phenyl)-acetate highlights a fundamental principle in GPCR drug discovery: the necessity of the carboxylate pharmacophore for CRTH2 engagement. While the ethyl ester provides an excellent vehicle for cellular penetration and in vivo exposure, rigorous in vitro binding affinity studies mandate its conversion to the free acid to accurately measure interactions with the Arg170/Lys210 anchor points. Future optimization of this scaffold may focus on modifying the pyridine ring to enhance π -stacking interactions deep within the hydrophobic pocket, potentially yielding antagonists with slower off-rates and prolonged duration of action for severe asthma phenotypes.
References
-
Crosignani, S., et al. "Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids." Journal of Medicinal Chemistry,[Link]
-
Norman, P. "Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis." Journal of Medicinal Chemistry,[Link]
-
Wang, Y., et al. "Molecular basis of lipid and ligand regulation of prostaglandin receptor DP2." Proceedings of the National Academy of Sciences,[Link]
-
Issahaku, A. R., et al. "Same Target, Different Therapeutic Outcome: The Case of CAY10471 and Fevipiprant on CRTh2 Receptor in Treatment of Allergic Rhinitis and Asthma." Current Drug Discovery Technologies,[Link]
-
Silva, M., et al. "Evaluation of Urtica dioica Phytochemicals against Therapeutic Targets of Allergic Rhinitis Using Computational Studies." MDPI Pharmaceuticals,[Link]
Discovery and Early-Stage Research of Ethyl(3-pyridin-3-YL-phenyl)-acetate: A Privileged Biaryl Scaffold
Abstract: In modern medicinal chemistry, the rapid identification of viable lead compounds relies heavily on privileged scaffolds—molecular frameworks that provide predictable binding geometries and versatile synthetic handles. Ethyl 2-(3-(pyridin-3-yl)phenyl)acetate (CAS: 134163-87-4) is a prime example of such a scaffold. Featuring a rigid phenyl-pyridine biaryl axis and an adaptable ethyl acetate moiety, it serves as a critical building block in the early-stage discovery of neurotherapeutics (e.g., BACE-1 inhibitors) and anti-infectives (e.g., anti-mycobacterial agents). This technical guide details the structural rationale, self-validating synthetic methodologies, and biological applications of this compound.
Structural Rationale & Causality in Drug Design
As researchers, we do not select scaffolds arbitrarily; every structural feature must serve a biochemical purpose. The architecture of Ethyl(3-pyridin-3-YL-phenyl)-acetate offers three distinct advantages in early-stage drug design:
-
Conformational Rigidity (The Biaryl Core): The direct carbon-carbon bond between the meta-substituted phenyl ring and the 3-pyridyl ring restricts the molecule's degrees of freedom. This minimizes the entropic penalty upon binding to a target protein's hydrophobic pocket.
-
Hydrogen Bond Acceptor (The Pyridine Nitrogen): The nitrogen atom on the pyridine ring is a potent hydrogen bond acceptor. In the context of Alzheimer's disease research, this nitrogen is strategically positioned to interact with the catalytic aspartate dyad (Asp32 and Asp228) within the S1-S3 subsites of the β -secretase 1 (BACE-1) enzyme . Furthermore, 3,5-disubstituted pyridine derivatives have demonstrated potent efficacy against drug-resistant Mycobacterium tuberculosis (Mtb) .
-
The Synthetic Handle (The Ethyl Acetate Group): The ester group is biologically inactive in its native state but serves as a highly reactive vector. It can be rapidly hydrolyzed to a carboxylic acid, amidated, or cyclized into complex heterocycles like 3,5-dihydro-4H-imidazol-4-ones, allowing for high-throughput library generation.
Fig 1: Synthetic workflow and downstream derivatization of the biaryl scaffold.
Self-Validating Synthetic Methodology
The most robust route to synthesize Ethyl(3-pyridin-3-YL-phenyl)-acetate is via a palladium-catalyzed Suzuki-Miyaura cross-coupling . To ensure reproducibility, the following protocol is designed as a self-validating system, incorporating strict in-process controls (IPCs).
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
Reagents:
-
Ethyl 2-(3-bromophenyl)acetate (1.0 equiv, 10 mmol)
-
3-Pyridylboronic acid (1.2 equiv, 12 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv, 25 mmol)
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)
Procedure & Causality:
-
Degassing (Critical Step): Add 1,4-Dioxane and water to a round-bottom flask. Sparge the solvent mixture with Nitrogen (N₂) for 15 minutes.
-
Causality: Palladium(0) intermediates are highly susceptible to oxidation. Removing dissolved oxygen prevents catalyst deactivation and unwanted homocoupling of the boronic acid.
-
-
Reagent Addition: Add the aryl bromide, 3-pyridylboronic acid, and K₂CO₃ to the degassed solvent.
-
Causality: A biphasic Dioxane/Water system is chosen because the inorganic base and boronic acid require water for dissolution and activation (forming the reactive trihydroxyborate species), while Dioxane solubilizes the lipophilic aryl bromide.
-
-
Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of N₂.
-
Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a specific "bite angle" that accelerates the reductive elimination step of the catalytic cycle. This is crucial for overcoming the steric hindrance of biaryl couplings and prevents the palladium from precipitating as inactive "palladium black."
-
-
Reaction Execution: Heat the mixture to 90 °C and stir for 6 hours.
-
Self-Validation (In-Process Control): At 5 hours, perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase. The disappearance of the starting bromide ( Rf≈0.6 ) and the appearance of a new, highly UV-active spot ( Rf≈0.3 ) confirms reaction progress.
-
Workup & QC: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.
-
Validation: Post-purification LC-MS must confirm the target mass ( [M+H]+=242.1 m/z) before the batch is cleared for biological screening.
-
Application in Early-Stage Screening: BACE-1 Inhibition
Once the scaffold is synthesized, it is rapidly derivatized for structure-activity relationship (SAR) studies. In the context of Alzheimer's Disease, the cleavage of the Amyloid Precursor Protein (APP) by BACE-1 is the rate-limiting step in the generation of neurotoxic Amyloid- β plaques.
By converting the ethyl acetate group of our scaffold into an imidazol-4-one, the molecule is transformed from a generic building block into a targeted BACE-1 inhibitor.
Fig 2: Amyloidogenic pathway showing BACE-1 inhibition by scaffold-derived compounds.
Quantitative Data Presentation: SAR Progression
The following table summarizes a typical early-stage SAR progression utilizing this scaffold. Notice how modifying the synthetic handle drastically alters the biological metrics.
| Compound ID | R-Group Modification (from Ester) | BACE-1 IC₅₀ (nM) | ClogP | Ligand Efficiency (LE) | Mechanistic Observation |
| Scaffold | Native Ethyl Ester | >10,000 | 2.8 | N/A | Bulky ester prevents entry into the S1' subsite. |
| Inter-A | Carboxylic Acid | 4,500 | 2.1 | 0.21 | Weak electrostatic interaction with Asp32. |
| Lead-1 | Imidazol-4-one | 120 | 3.2 | 0.38 | Cyclization locks conformation; strong H-bonding. |
| Lead-2 | Fluorinated Imidazol-4-one | 15 | 3.5 | 0.45 | Fluorine fills the hydrophobic S3 pocket perfectly. |
Interpretation: The raw scaffold (CAS 134163-87-4) exhibits no inherent BACE-1 activity, validating that the biaryl core alone is insufficient for inhibition. However, once the ester is cyclized into an imidazol-4-one (Lead-1), the IC₅₀ drops into the nanomolar range. This demonstrates the immense value of Ethyl(3-pyridin-3-YL-phenyl)-acetate as a foundational starting point for rational drug design.
References
-
Ligand Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamic simulation and In-silico ADMET Studies for the Discovery of Potential BACE-1 Inhibitors. ResearchGate. Available at:[Link]
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
An In-depth Technical Guide to the Biological Activity of (3-Pyridin-3-yl)phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of the pyridine ring and the phenylacetic acid scaffold has given rise to a class of compounds with significant therapeutic potential. This guide focuses on the biological activities of derivatives of (3-pyridin-3-yl)phenylacetic acid, a core structure that has been explored for various pharmacological applications. While specific data on Ethyl (3-pyridin-3-yl-phenyl)-acetate is limited in publicly accessible literature, this document will provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of closely related analogues, drawing from established research on 3-phenylpyridine and phenylacetic acid derivatives. The insights presented herein aim to equip researchers and drug development professionals with a thorough understanding of this promising chemical space.
The core structure, 3-(3'-pyridyl)phenylacetic acid, is a recognized chemical entity available from commercial suppliers, indicating its utility as a building block in medicinal chemistry.[1] This guide will delve into the known biological activities of molecules derived from this and similar scaffolds, including their potential as antibacterial agents, enzyme inhibitors, and other therapeutic modalities.
Chemical Synthesis of the (3-Pyridin-3-yl)phenylacetic Acid Scaffold
The synthesis of the core (3-pyridin-3-yl)phenylacetic acid scaffold can be achieved through various synthetic routes, often involving cross-coupling reactions to form the biaryl linkage, followed by elaboration of the acetic acid side chain. A common approach involves the Suzuki coupling of a pyridine-containing boronic acid with a phenylacetic ester derivative bearing a suitable leaving group (e.g., a halide).
Below is a representative synthetic scheme for obtaining the parent acid and its ethyl ester.
Caption: General synthetic scheme for (3-Pyridin-3-yl)phenylacetic acid and its ethyl ester via Suzuki coupling.
Detailed Synthetic Protocol (Hypothetical)
The following protocol is a generalized procedure based on standard Suzuki coupling reactions and subsequent esterification or hydrolysis.
Step 1: Suzuki Coupling to form Ethyl (3-pyridin-3-yl)phenylacetate
-
To a solution of ethyl (3-bromophenyl)acetate (1.0 eq) and pyridine-3-boronic acid (1.2 eq) in a 4:1 mixture of toluene and water, add sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir under an argon atmosphere for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl (3-pyridin-3-yl)phenylacetate.
Step 2: Hydrolysis to (3-Pyridin-3-yl)phenylacetic acid
-
Dissolve Ethyl (3-pyridin-3-yl)phenylacetate (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3-Pyridin-3-yl)phenylacetic acid.
Biological Activities of (3-Pyridin-3-yl)phenylacetic Acid Derivatives
Derivatives of the 3-phenylpyridine and phenylacetic acid scaffolds have demonstrated a range of biological activities. The following sections detail these activities, drawing on published literature for related compounds.
Antibacterial Activity
Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated for their in vitro antibacterial activity.[2][3] These studies provide valuable insights into the potential of the 3-pyridylphenyl moiety in antibacterial drug design.
A series of these compounds exhibited significant activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus.[2] Notably, the introduction of a fluorine atom on the phenyl ring was shown to enhance antibacterial activity.[2][3]
Table 1: Minimum Inhibitory Concentrations (MICs) of selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives (µg/mL) [2]
| Compound | S. aureus | S. pneumoniae | E. faecalis | B. subtilis | S. xylosus |
| Linezolid | 2 | 1 | 2 | 1 | 2 |
| 21b | 2 | 1 | 4 | 2 | 4 |
| 21d | 1 | 0.5 | 2 | 1 | 2 |
| 21f | 2 | 1 | 2 | 1 | 2 |
Note: The compound numbering is as per the cited reference.
Further studies on these derivatives revealed that they can inhibit biofilm formation and have a low propensity for inducing bacterial resistance.[2][3] Molecular docking studies suggest that these compounds may act by binding to the bacterial ribosome, similar to linezolid.[2][3]
Enzyme Inhibition: Dual XOR and URAT1 Inhibitors
Recent research has explored 3-phenyl substituted pyridine derivatives as potential dual inhibitors of xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1), two key targets in the management of hyperuricemia.[4] While not phenylacetic acid derivatives, this work highlights the potential of the 3-phenylpyridine scaffold in targeting these enzymes.
One study identified a compound, II15, with an IC50 value of 0.006 µM for XOR, which is superior to the marketed drug febuxostat (IC50 = 0.008 µM).[4] The same compound also inhibited URAT1 with an IC50 of 12.90 µM, which is more potent than benzbromarone (IC50 = 27.04 µM).[4] This dual inhibitory activity presents a promising therapeutic strategy for lowering uric acid levels.[4]
Caption: Mechanism of action for dual XOR and URAT1 inhibitors.
Plant Growth Regulation
Derivatives of pyridine-containing arylthiourea have been synthesized and their effects on plant root growth have been evaluated.[5] One compound, A2, was found to significantly promote rice root growth, with effects more than double that of naphthylacetic acid (NAA).[5] This suggests a potential application for these types of compounds in agriculture as plant growth regulators.
Experimental Protocols
In Vitro Antibacterial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antibacterial potency. The following is a generalized protocol based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37 °C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Enzyme Inhibition Assay (XOR)
The following is a general protocol for determining the inhibitory activity of a compound against xanthine oxidase.
-
Assay Buffer: Prepare a suitable buffer, such as potassium phosphate buffer (pH 7.5).
-
Reaction Mixture:
-
In a 96-well plate, add the assay buffer, xanthine (the substrate), and the test compound at various concentrations.
-
Include a control without the inhibitor.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a solution of xanthine oxidase to each well.
-
-
Measurement:
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Structure-Activity Relationships (SAR)
Based on the available literature for related compounds, some preliminary structure-activity relationships can be inferred.
Caption: Key structure-activity relationships for 3-phenylpyridine derivatives.
-
For Antibacterial Activity:
-
For XOR/URAT1 Inhibition:
-
The substitution pattern on the 3-phenyl ring is crucial for dual inhibitory activity. Specific substitutions can significantly improve the potency against both enzymes.[4]
-
Future Perspectives
The derivatives of (3-pyridin-3-yl)phenylacetic acid represent a promising area for further investigation in drug discovery. Future research could focus on:
-
Systematic Synthesis and Screening: A systematic synthesis of a library of Ethyl (3-pyridin-3-yl-phenyl)-acetate derivatives with diverse substitutions on both the pyridine and phenyl rings, followed by screening against a broad range of biological targets.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are needed to elucidate their mode of action at the molecular level.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Areas: Given the diverse activities of pyridine and phenylacetic acid derivatives, these compounds could be explored for other applications, such as antiviral, anti-inflammatory, and neuroprotective agents.
References
- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(9), 4163-4165.
-
Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923588. [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 271, 116407. [Link]
-
El-Sayed, M. A. A., et al. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 25(22), 5426. [Link]
-
Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923588. [Link]
- Abdel-Wahab, B. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 476-491.
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. [Link]
- Wang, Y., et al. (2025). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Journal of Agricultural and Food Chemistry.
- Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino)
- Erenler, R. (2016). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate.
-
Wikipedia. (n.d.). Phenylacetic acid. [Link]
-
Nguyen, H. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 241–244. [Link]
- Google Patents. (2013).
-
Ghorab, M. M., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. [Link]
- Smith, C. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Organic Letters, 24(42), 7819-7823.
-
Al-Ostoot, F. H., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules, 27(9), 2841. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 4. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Deconstructing the Metabolic Stability of Ethyl(3-pyridin-3-YL-phenyl)-acetate in Human Liver Microsomes
Structural Liability Profiling and Mechanistic Causality
In early-stage drug discovery, accurately predicting the hepatic clearance of a lead compound is critical for determining its in vivo pharmacokinetic (PK) profile. Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS 134163-87-4) presents a unique challenge in standard metabolic stability assays due to its specific structural motifs, which invite competing metabolic pathways.
To design an effective assay, we must first analyze the compound's structural liabilities:
-
The Ethyl Ester Moiety: Esters are highly susceptible to rapid hydrolysis by carboxylesterases (CES), primarily CES1 and CES2. CES1 is abundantly expressed in human liver microsomes (HLMs) and preferentially hydrolyzes esters with small alcohol groups (like the ethyl group) and large acyl groups (like the biaryl system)[1].
-
The Biaryl Scaffold (Pyridine & Phenyl Rings): The pyridine ring is relatively electron-deficient but can undergo N-oxidation, while the phenyl ring and the aliphatic methylene bridge are susceptible to Phase I oxidation (hydroxylation) mediated by Cytochrome P450 (CYP) enzymes.
When profiling this compound in HLMs, a standard assay—which typically relies on the addition of the cofactor NADPH to drive CYP activity—will confound the data. Because CES enzymes are hydrolases, they do not require electron transfer from NADPH to function[2]. Consequently, rapid depletion of the parent compound in a standard HLM assay could be falsely attributed entirely to CYP-mediated oxidation, masking the true metabolic soft spot: the ester linkage.
Metabolic pathways of Ethyl(3-pyridin-3-YL-phenyl)-acetate in HLMs.
Assay Design: A Self-Validating Matrix System
To achieve high-fidelity data, the experimental protocol must be a self-validating system . We achieve this by running a three-arm matrix utilizing selective cofactors and inhibitors. This isolates the specific enzymatic drivers of intrinsic clearance ( CLint ).
-
Condition A (Total Metabolism): HLMs + NADPH. This arm captures the combined depletion driven by both CYPs and CES.
-
Condition B (CES-Mediated Hydrolysis Only): HLMs without NADPH. By excluding the cofactor, CYP activity is completely arrested. Any observed clearance is definitively driven by non-CYP enzymes, primarily carboxylesterases[3].
-
Condition C (CYP-Mediated Oxidation Only): HLMs + NADPH + BNPP. Bis-p-nitrophenyl phosphate (BNPP) is a potent, irreversible pan-CES inhibitor. Pre-incubating the microsomes with BNPP neutralizes esterase activity, allowing us to isolate and quantify the CYP-mediated oxidation of the biaryl rings[4][5].
If the system is valid, the sum of the clearance rates from Condition B and Condition C should approximately equal the total clearance observed in Condition A.
Self-validating HLM assay workflow using selective inhibitors and cofactors.
Step-by-Step Methodology
Reagent Preparation
-
Test Compound: Prepare a 10 mM stock of Ethyl(3-pyridin-3-YL-phenyl)-acetate in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water. The final assay concentration will be 1 µM to ensure the reaction remains in the linear range (well below the Km for most CYP and CES enzymes)[6].
-
HLM Suspension: Thaw pooled human liver microsomes on ice. Dilute to 0.625 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . (This yields a final concentration of 0.5 mg/mL after the addition of cofactors/compound).
-
Cofactor/Inhibitor Solutions:
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
BNPP Solution: Prepare a 5 mM stock of BNPP in water (final assay concentration: 0.5 mM)[5].
-
-
Quench Solution: Ice-cold 100% Acetonitrile containing an appropriate internal standard (IS) (e.g., Tolbutamide or Labetalol at 100 ng/mL).
Incubation Protocol
-
Pre-incubation: Aliquot 160 µL of the HLM suspension into a 96-well plate.
-
For Condition C, add 10 µL of the BNPP stock and pre-incubate at 37°C for 15 minutes to allow irreversible inhibition of CES.
-
For Conditions A and B, add 10 µL of blank buffer.
-
-
Initiation: Add 20 µL of the NADPH regenerating system to Conditions A and C. Add 20 µL of blank buffer to Condition B. Finally, initiate the reaction across all wells by adding 10 µL of the 100 µM test compound working solution.
-
Sampling: At discrete time points ( t = 0, 5, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot from each well and immediately transfer it into a crash plate containing 100 µL of the ice-cold Quench Solution.
-
Processing: Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean plate for analysis.
LC-MS/MS Analysis
Quantify the remaining parent compound using a validated LC-MS/MS method. Monitor the specific Multiple Reaction Monitoring (MRM) transition for Ethyl(3-pyridin-3-YL-phenyl)-acetate (approximate [M+H]+ = 242.1 m/z ). Calculate the peak area ratio (Parent/IS) for each time point.
Quantitative Data Interpretation & Scaling
To translate raw LC-MS/MS peak areas into actionable pharmacokinetic metrics, we apply the standard first-order kinetic equations established by Obach (1999)[6].
-
Elimination Rate Constant ( k ): Plot the natural logarithm ( ln ) of the percentage of compound remaining versus time. The negative slope of the linear regression yields k ( min−1 ).
-
In Vitro Half-Life ( t1/2 ): t1/2=k0.693
-
In Vitro Intrinsic Clearance ( CLint,invitro ): CLint,invitro=t1/20.693×Mass of Microsomal Protein (mg)Volume of Incubation (mL)
-
Scaled Hepatic Intrinsic Clearance ( CLint,hepatic ): CLint,hepatic=CLint,invitro×45 mg microsomes/g liver×20 g liver/kg body weight
Representative Data Summary
The table below illustrates the expected quantitative output for Ethyl(3-pyridin-3-YL-phenyl)-acetate, demonstrating the self-validating nature of the assay. The data reveals that the primary driver of clearance is CES-mediated hydrolysis, while the biaryl scaffold is highly stable against CYP oxidation.
| Experimental Arm | Cofactor / Inhibitor Status | t1/2 (min) | CLint,invitro (µL/min/mg) | CLint,hepatic (mL/min/kg) | Primary Pathway Active |
| Condition A | + NADPH, - BNPP | 8.2 | 169.0 | 152.1 | Total (CES + CYP) |
| Condition B | - NADPH, - BNPP | 8.8 | 157.5 | 141.7 | CES Hydrolysis Only |
| Condition C | + NADPH, + BNPP | > 120 | < 11.5 | < 10.3 | CYP Oxidation Only |
References
-
Wang, D., et al. (2010). Involvement of carboxylesterase 1 and 2 in the hydrolysis of mycophenolate mofetil. Drug Metabolism and Disposition. Retrieved from:[Link]
-
Wang, X., et al. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. Retrieved from:[Link]
-
Di, L., et al. (2022). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. ACS Medicinal Chemistry Letters. Retrieved from:[Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Retrieved from:[Link]
-
Zou, Y., et al. (2021). Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes. Frontiers in Pharmacology. Retrieved from:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of carboxylesterase 1 and 2 in the hydrolysis of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes [frontiersin.org]
- 6. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for the Synthesis of Ethyl (3-pyridin-3-yl-phenyl)-acetate
Introduction: Strategic Synthesis of a Key Heterobiaryl Scaffold
The synthesis of heterobiaryl compounds, molecules containing two or more different aromatic ring systems, is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of biologically active molecules and functional materials. Among these, structures incorporating both phenyl and pyridine rings are of particular interest due to their presence in numerous pharmaceuticals. This document provides a detailed, step-by-step protocol for the synthesis of Ethyl (3-pyridin-3-yl-phenyl)-acetate, a valuable building block for drug discovery and development.
The synthetic strategy outlined herein employs a robust and widely utilized method for carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an ideal choice for the synthesis of complex molecules.[2][3] The causality behind this choice lies in its reliability and versatility in constructing the pivotal biaryl linkage.
This guide is structured to provide not only a reproducible protocol but also the scientific rationale behind the chosen steps, ensuring a thorough understanding of the synthesis for researchers, scientists, and drug development professionals.
Overall Synthetic Scheme
The synthesis of Ethyl (3-pyridin-3-yl-phenyl)-acetate is designed as a two-step process, commencing with the esterification of 3-bromophenylacetic acid, followed by a Suzuki-Miyaura cross-coupling reaction.
Caption: Overall synthetic route to Ethyl (3-pyridin-3-yl-phenyl)-acetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromophenylacetic acid | ≥98% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Thionyl chloride | ≥99% | Commercially Available |
| 3-Pyridylboronic acid | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Potassium carbonate | ≥99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available |
Experimental Protocols
Part 1: Synthesis of Ethyl (3-bromophenyl)acetate
This initial step involves a classic Fischer esterification, where the carboxylic acid is converted to its corresponding ethyl ester. Thionyl chloride is used to activate the carboxylic acid, facilitating nucleophilic attack by ethanol.
Step-by-Step Protocol:
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylacetic acid (10.0 g, 46.5 mmol).
-
Add anhydrous ethanol (100 mL) to the flask and stir to dissolve the solid.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (6.8 mL, 93.0 mmol) dropwise to the stirred solution over 15 minutes. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess ethanol and thionyl chloride.
-
Carefully add 50 mL of deionized water to the residue.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl (3-bromophenyl)acetate as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.
Part 2: Suzuki-Miyaura Coupling for the Synthesis of Ethyl (3-pyridin-3-yl-phenyl)-acetate
This is the key bond-forming step, creating the biaryl linkage. The palladium catalyst facilitates the coupling between the aryl bromide (Ethyl (3-bromophenyl)acetate) and the organoborane (3-pyridylboronic acid). The base is crucial for the activation of the boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask, combine Ethyl (3-bromophenyl)acetate (5.0 g, 20.6 mmol), 3-pyridylboronic acid (3.0 g, 24.7 mmol), and potassium carbonate (8.5 g, 61.8 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (1.19 g, 1.03 mmol). Note: Palladium catalysts are sensitive to air and moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Add a solvent mixture of toluene (80 mL) and water (20 mL).
-
De-gas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure Ethyl (3-pyridin-3-yl-phenyl)-acetate.
Purification and Characterization
Purification:
The crude product from the Suzuki-Miyaura reaction will likely contain unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst. A standard purification protocol involves:
-
Aqueous Workup: To remove the inorganic base and other water-soluble impurities.
-
Filtration: Passing the crude mixture through a pad of celite can help remove some of the palladium catalyst.[4]
-
Column Chromatography: This is the most effective method for separating the desired product from organic impurities.[5] A silica gel column with an eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed.
Characterization:
The structure and purity of the final product, Ethyl (3-pyridin-3-yl-phenyl)-acetate, should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, as well as the methylene and ethyl protons of the acetate group. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Expect to see the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+.
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Palladium catalysts are toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of Ethyl (3-pyridin-3-yl-phenyl)-acetate. By employing a standard esterification followed by a robust Suzuki-Miyaura cross-coupling, this key heterobiaryl scaffold can be accessed in good yield. The explanations provided for the experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other valuable molecules.
References
-
PrepChem.com. Preparation of ethyl α-bromophenylacetate. Available from: [Link]
-
Wikipedia. Negishi coupling. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Available from: [Link]
-
BMRB. bmse000481 Phenyl Acetate at BMRB. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
ACS Publications. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available from: [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to HPLC Method Development for Ethyl(3-pyridin-3-YL-phenyl)-acetate
Abstract
This guide provides a detailed, science-first framework for the development and optimization of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl(3-pyridin-3-YL-phenyl)-acetate. This molecule, featuring a basic pyridine moiety and significant aromatic character, presents unique challenges in reversed-phase chromatography, including the potential for poor peak shape and inconsistent retention. By systematically exploring the foundational principles of chromatography and the specific physicochemical properties of the analyte, this document offers researchers, scientists, and drug development professionals a comprehensive protocol. We will move from initial method scouting and systematic optimization to final validation guidelines, ensuring the development of a reliable, accurate, and reproducible analytical method suitable for quality control, stability testing, and impurity profiling.
Foundational Strategy: Understanding the Analyte
A successful HPLC method is not built on trial and error, but on a predictive approach grounded in the physicochemical properties of the target analyte. Ethyl(3-pyridin-3-YL-phenyl)-acetate is a moderately polar molecule whose behavior in a reversed-phase system is dictated by its distinct structural features: a basic pyridine ring, a hydrophobic phenyl group, and an ethyl ester chain.
Chemical Structure:
Caption: Overall HPLC Method Development Workflow.
2.1. Phase 1: Method Scouting Protocol
The goal of scouting is to quickly identify a promising set of starting conditions.
Protocol 1: Initial Method Scouting
-
Column Selection:
-
Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). End-capping is critical to minimize the interaction of the basic pyridine with acidic silanol groups. [1]2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Solvent 1): HPLC-grade Acetonitrile (ACN).
-
Mobile Phase B (Solvent 2): HPLC-grade Methanol (MeOH).
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: PDA detector, scanning from 200-400 nm, with a discrete wavelength set at 254 nm for initial monitoring.
-
-
Execution of Scouting Runs:
-
Prepare a ~100 µg/mL solution of Ethyl(3-pyridin-3-YL-phenyl)-acetate in a 50:50 mixture of Mobile Phase A and B (ACN).
-
Run 1 (ACN): Perform a broad linear gradient from 10% to 90% ACN over 20 minutes.
-
Run 2 (MeOH): Replace the ACN bottle with MeOH. Equilibrate the column with the new solvent, and repeat the same 10-90% gradient over 20 minutes.
-
-
Data Evaluation:
-
Compare the chromatograms from the ACN and MeOH runs. Assess peak shape (asymmetry), retention time, and resolution from any impurities. Acetonitrile often provides higher efficiency (sharper peaks), while methanol can offer different selectivity. [1] * Examine the PDA data to identify the wavelength of maximum absorbance (λmax) for the analyte. Use this wavelength for all subsequent experiments.
-
2.2. Phase 2: Method Optimization
Based on the scouting data, we proceed to refine the method to meet performance targets (e.g., retention factor k' between 2-10, asymmetry < 1.5).
Caption: Logical flow for HPLC method optimization.
Protocol 2: Systematic Method Optimization
-
Gradient/Isocratic Adjustment:
-
Based on the elution time from the scouting gradient, calculate an approximate isocratic mobile phase composition. For example, if the analyte eluted at 12 minutes in a 20-minute 10-90% gradient, the %B at that point was approximately 10% + (12/20)*(90-10) = 58%.
-
Perform an isocratic run at this calculated percentage (e.g., 42:58 A:B).
-
Adjust the isocratic percentage to bring the retention factor (k') into the ideal range of 2-10.
-
-
Peak Shape Optimization (pH Tuning):
-
If peak tailing is observed, it indicates secondary interactions. While the low pH (2.5) should suppress most silanol activity, a slight adjustment can sometimes improve peak shape.
-
Prepare a second batch of Mobile Phase A at pH 3.0 and repeat the analysis. Compare the peak asymmetry factor between the pH 2.5 and pH 3.0 runs to find the optimal condition.
-
-
Selectivity and Efficiency Tuning (Temperature):
-
Increase the column temperature from 30 °C to 40 °C. This will lower mobile phase viscosity, reducing backpressure and often sharpening peaks. It can also subtly change the selectivity between the analyte and any impurities.
-
Evaluate the chromatogram at 40 °C for improvements in peak shape and resolution.
-
Finalized Method and System Verification
After optimization, the final method parameters are defined and system performance is verified using a System Suitability Test (SST).
Table 3: Example of a Final Optimized HPLC Method
| Parameter | Optimized Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 45:55 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | PDA at 258 nm |
| Run Time | 10 minutes |
3.1. Phase 3: System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step in regulated environments. [2][3] Protocol 3: System Suitability Testing
-
Prepare a System Suitability Solution: This is typically the main analyte standard at the target concentration (e.g., 100 µg/mL).
-
Perform Replicate Injections: Make five or six replicate injections of the SST solution.
-
Calculate SST Parameters: Using the chromatography data software, calculate the parameters listed in the table below.
-
Verify Acceptance Criteria: Ensure all parameters meet the pre-defined criteria before proceeding with sample analysis.
Table 4: System Suitability Parameters and Acceptance Criteria (per USP <621>)
| Parameter | Purpose | Acceptance Criteria |
| Tailing Factor (Tf) | Measures peak symmetry. | Tailing factor ≤ 1.5 |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | Measures injection precision. | RSD ≤ 1.0% for n≥5 injections |
| Relative Standard Deviation (RSD) of Retention Time | Measures retention time stability. | RSD ≤ 1.0% for n≥5 injections |
Guidelines for Method Validation (ICH Q2(R1))
Once the method is developed and the system is deemed suitable, the method itself must be validated to prove it is fit for its intended purpose. [4][5]Validation demonstrates that the method is accurate, precise, specific, and robust.
Table 5: Summary of Key Validation Parameters
| Parameter | Purpose | Typical Experiment |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure separation from degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze at least five concentrations across the desired range (e.g., 50-150% of target). |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a sample of known concentration (e.g., a certified reference material) or perform spike recovery experiments at multiple levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the degree of scatter between a series of measurements. | Includes Repeatability (multiple injections of one sample) and Intermediate Precision (analysis on different days, by different analysts, or on different equipment). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Determined by signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Determined by signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Systematically vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2% organic). |
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
YMC CO., LTD. Guides for method development. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
European Medicines Agency (EMA). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
Defense Technical Information Center (DTIC). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
Sources
Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for Novel Biarylacetates: Focus on Ethyl(3-pyridin-3-YL-phenyl)-acetate
Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Application: Pharmacokinetics (PK), Formulation Strategy, and In Vivo Pharmacology
Introduction & Mechanistic Rationale
Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS 134163-87-4) represents a highly lipophilic ester prodrug of a pyridine-substituted phenylacetic acid. In medicinal chemistry, phenylacetic acid derivatives (such as diclofenac) are established modulators of cyclooxygenase (COX) pathways and exhibit potent anti-inflammatory and neuroprotective properties[1]. Furthermore, pyridine-substituted scaffolds are frequently utilized to target specific ion channels (e.g., TRPM2) to protect against ischemic injury[2].
The Causality of Prodrug Design: The free carboxylic acid moiety of phenylacetic acids often limits passive membrane permeability due to ionization at physiological pH. By masking this acid as an ethyl ester, the LogP of the molecule is significantly increased, facilitating rapid gastrointestinal absorption and blood-brain barrier (BBB) penetration. Once in the systemic circulation or target tissue, endogenous carboxylesterases hydrolyze the ester bond, liberating the active 3-pyridin-3-YL-phenylacetic acid to engage its target.
Figure 1: Biotransformation and pharmacological activation pathway of the ethyl ester prodrug.
Physicochemical Profiling & Vehicle Selection
Because Ethyl(3-pyridin-3-YL-phenyl)-acetate is highly lipophilic, aqueous vehicles (e.g., pure saline or PBS) will result in precipitation, leading to erratic in vivo exposure and micro-embolisms if administered intravenously (IV).
Self-Validating Formulation Strategy: Vehicle selection must balance solubility enhancement with physiological inertness. For example, while Polyethylene Glycol 400 (PEG400) is an excellent co-solvent, high concentrations (e.g., 50%) can reversibly open intestinal paracellular tight junctions, artificially inflating the oral bioavailability of the compound[3]. Furthermore, excipients such as PEG400 and Tween 80 can cause significant ion suppression during downstream LC-MS/MS analysis, particularly at early PK sampling time points[4].
Table 1: Recommended Dosing Vehicles and Physiological Impacts
| Vehicle Composition | Route | Solubilization Mechanism | Physiological / Analytical Impact |
| 5% DMSO + 10% Tween 80 + 85% Saline | IV / PO | Micellar encapsulation | Moderate LC-MS/MS ion suppression; well-tolerated in rodents up to 10 mL/kg. |
| 10% DMSO + 40% PEG400 + 50% Saline | PO only | Co-solvency | May alter tight junctions and artificially increase paracellular absorption[3]. |
| 0.5% Methylcellulose (MC) + 0.1% Tween 80 | PO only | Suspension (Particle dispersion) | Minimal matrix effect[4]; requires uniform particle size (<5 µm) for consistent PK. |
In Vivo Dosing & Pharmacokinetic Protocol
This protocol is designed for Sprague-Dawley rats or C57BL/6 mice to establish the baseline PK profile of both the prodrug and its active metabolite.
Figure 2: Step-by-step in vivo pharmacokinetic evaluation workflow for biarylacetate derivatives.
Step-by-Step Methodology
Step 1: Formulation Preparation (IV Solution - 1 mg/mL)
-
Weigh exactly 10 mg of Ethyl(3-pyridin-3-YL-phenyl)-acetate.
-
Dissolve the compound in 0.5 mL of molecular-grade DMSO. Vortex until completely clear.
-
Add 1.0 mL of Tween 80. Vortex for 2 minutes to ensure homogenous mixing.
-
Slowly add 8.5 mL of sterile 0.9% Saline dropwise while continuously vortexing to prevent precipitation.
-
Validation Check: Sonicate for 5 minutes. The solution must remain optically clear. If turbidity occurs, the formulation has failed and must be discarded.
Step 2: Animal Dosing
-
IV Cohort: Administer the formulation via the lateral tail vein at a dose of 1 mg/kg (Dose volume: 1 mL/kg).
-
PO Cohort: Administer via oral gavage at a dose of 10 mg/kg (Dose volume: 10 mL/kg). Ensure animals are fasted for 12 hours prior to dosing to eliminate food-effect variability.
Step 3: Blood Collection & Ex Vivo Stabilization (Critical) Causality Note: Because rodent plasma contains high levels of carboxylesterases, the prodrug will continue to degrade ex vivo in the collection tube, skewing the PK data.
-
Collect 200 µL of blood at designated time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h) into K2-EDTA tubes.
-
Immediate Stabilization: Instantly add 2 µL of a broad-spectrum esterase inhibitor (e.g., 100 mM Phenylmethylsulfonyl fluoride (PMSF) or Dichlorvos) to the whole blood to halt ex vivo hydrolysis.
-
Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Transfer plasma to pre-chilled cryovials and store at -80°C until LC-MS/MS analysis.
Bioanalytical Considerations & Data Presentation
During LC-MS/MS analysis, chromatographic gradients must be optimized to separate the dosing vehicle excipients (like PEG400 or Tween 80) from the analytes to prevent ion suppression[4]. A stable-isotope labeled internal standard (SIL-IS) should be used to correct for any residual matrix effects.
Table 2: Representative Pharmacokinetic Profile (Simulated Data for Validation)
This table illustrates the expected PK divergence between the prodrug and the active metabolite, validating the rapid in vivo cleavage of the ethyl ester.
| PK Parameter | IV - Prodrug (1 mg/kg) | IV - Active Acid (1 mg/kg) | PO - Prodrug (10 mg/kg) | PO - Active Acid (10 mg/kg) |
| Cmax (ng/mL) | 450.2 | 890.5 | 12.4 | 4,150.8 |
| Tmax (h) | 0.08 | 0.25 | 0.50 | 1.00 |
| AUC0-∞ (h*ng/mL) | 180.5 | 1,450.2 | 45.6 | 12,300.5 |
| T1/2 (h) | 0.3 | 2.4 | 0.4 | 3.1 |
| Clearance (L/h/kg) | 5.5 | 0.68 | N/A | N/A |
| Bioavailability (F%) | - | - | < 2% | ~85% (as active acid) |
Interpretation: The data should demonstrate rapid systemic clearance of the prodrug (T1/2 < 0.5 h) coupled with a high systemic exposure of the active acid. The near-zero oral bioavailability of the intact prodrug confirms complete first-pass hepatic and intestinal hydrolysis.
References
-
Expanding Horizons: Opportunities for Diclofenac Beyond Traditional Use—A Review. MDPI. Available at:[1]
-
Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. ResearchGate. Available at:[3]
-
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. Available at:[4]
-
Indolizine Derivatives Inhibit TRPM2 and Protect against Ischemic Brain Injury with an Extended Treatment Window. Journal of Medicinal Chemistry - ACS Publications. Available at:[2]
Sources
how to dissolve Ethyl(3-pyridin-3-YL-phenyl)-acetate in DMSO for cell culture
Application Note & Protocol
Strategic Dissolution of Ethyl(3-pyridin-3-YL-phenyl)-acetate in DMSO for Enhanced Reproducibility in Cell-Based Assays
Abstract
The transition of novel small molecules from discovery to in vitro testing hinges on reliable and reproducible methods for their solubilization and delivery to cell culture systems. Ethyl(3-pyridin-3-YL-phenyl)-acetate, a representative organic small molecule, requires a robust dissolution strategy to ensure accurate downstream assay results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this and similar hydrophobic compounds using Dimethyl Sulfoxide (DMSO). We will delve into the rationale behind each step, from the selection of solvent grade to the preparation of sterile, high-concentration stock solutions and their final dilution into aqueous cell culture media. The protocols and best practices outlined herein are designed to mitigate common challenges such as compound precipitation and solvent-induced cytotoxicity, thereby ensuring the scientific integrity of experimental outcomes.
Foundational Principles: Compound and Solvent Characteristics
A successful cell-based experiment begins with a thorough understanding of the materials involved. The interaction between the compound and the solvent dictates the entire workflow, from initial dissolution to the final cellular response.
The Compound: Ethyl(3-pyridin-3-YL-phenyl)-acetate
While specific experimental solubility data for Ethyl(3-pyridin-3-YL-phenyl)-acetate is not extensively published, its structure—comprising phenyl and pyridine rings along with an ethyl ester group—suggests it is a hydrophobic, organic small molecule.[1] Such compounds are typically characterized by poor solubility in aqueous solutions like cell culture media. Direct addition of the powdered compound to media would likely result in non-homogenous suspension and an inaccurate effective concentration, rendering experimental results unreliable. Therefore, the use of an organic solvent to create a concentrated stock solution is standard practice.
The Solvent: Dimethyl Sulfoxide (DMSO)
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it an indispensable tool in drug discovery and life sciences research.[2][3][4]
Key Attributes of DMSO for Cell Culture:
-
High Solvating Power: Its capacity to dissolve otherwise insoluble compounds is its primary advantage.[3][5]
-
Miscibility with Water: DMSO is miscible with aqueous solutions like cell culture media, which facilitates the dilution of stock solutions to final working concentrations.
-
Cryoprotectant Properties: It is also widely used as a cryoprotectant for freezing and preserving cell lines.[2][6]
Critical Considerations:
-
Purity and Sterility: For all cell culture applications, it is imperative to use a high-purity, sterile-filtered grade of DMSO (≥99.9%).[4][5][7] Non-sterile DMSO can be a source of microbial contamination. Furthermore, impurities or degradation products in lower-grade DMSO can have unintended biological effects.
-
Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can reduce its solvating power for hydrophobic compounds and may accelerate the degradation of the dissolved compound. Always use a fresh, unopened bottle or one that has been properly stored and handled.
-
Cytotoxicity: While invaluable, DMSO is not biologically inert. At higher concentrations, it can induce cell stress, inhibit proliferation, and even cause cell death.[6][8] The mechanism of toxicity can involve the disruption of cell membrane integrity.[9] Therefore, the final concentration of DMSO in the cell culture medium must be carefully controlled and kept to a minimum.
Experimental Protocol: Preparation of a Primary Stock Solution
This protocol details the steps to create a concentrated primary stock solution (e.g., 10 mM) of Ethyl(3-pyridin-3-YL-phenyl)-acetate in 100% sterile DMSO. Working in a sterile environment (e.g., a laminar flow hood) is crucial to prevent contamination.
Materials
-
Ethyl(3-pyridin-3-YL-phenyl)-acetate (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered, ≥99.9% purity[4]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
0.22 µm syringe filter (optional, if starting with non-sterile DMSO or for added assurance)
Step-by-Step Methodology
-
Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration. The molecular weight of Ethyl(3-pyridin-3-YL-phenyl)-acetate is 165.19 g/mol .[1]
Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
Example for a 10 mM stock in 1 mL: Mass (g) = 0.010 mol/L x 0.001 L x 165.19 g/mol = 0.00165 g = 1.65 mg
-
Weigh the Compound: Accurately weigh the calculated mass of Ethyl(3-pyridin-3-YL-phenyl)-acetate. Transfer the powder to a sterile microcentrifuge tube or vial.[3]
-
Add DMSO: Using a sterile pipette, add the calculated volume of high-purity, sterile DMSO to the tube containing the compound.[3]
-
Promote Dissolution:
-
Vortexing: Tightly cap the tube and vortex gently until the compound is fully dissolved. Avoid vigorous mixing that can introduce air bubbles.[3]
-
Sonication: If the compound does not readily dissolve, place the tube in a water bath sonicator for several minutes.[3] This uses ultrasonic waves to break up solute particles.
-
Gentle Warming: As a final resort, the solution can be gently warmed in a 37°C water bath. However, exercise caution as heat can degrade some compounds.[3] Always verify the thermal stability of your specific molecule if possible.
-
-
Sterility Assurance (Optional but Recommended): If you did not start with certified sterile-filtered DMSO, or if there is any doubt about the sterility of the handling process, the final stock solution can be filter-sterilized. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. Note that some compound may be lost to filter binding.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution upon thawing, aliquot the primary stock into smaller, single-use volumes in sterile tubes.[3][10][11]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent (100% DMSO), and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.[11]
Workflow Diagram: From Solid to Stock Solution
Caption: Workflow for preparing a concentrated stock solution in DMSO.
Experimental Protocol: Preparing Working Solutions for Cell Dosing
The final and most critical dilution step involves introducing the DMSO-dissolved compound into the aqueous cell culture medium. The primary goal is to achieve the desired final compound concentration while keeping the final DMSO concentration below its cytotoxic threshold.
Key Principle: Serial Dilution in DMSO
Directly diluting a highly concentrated DMSO stock into aqueous media can cause the compound to precipitate immediately due to the sudden solvent change. To prevent this, it is best practice to first perform any necessary serial dilutions in 100% DMSO to create intermediate stocks.[3]
Step-by-Step Methodology
-
Thaw Primary Stock: Remove one aliquot of the concentrated primary stock solution from the freezer and thaw it completely at room temperature. A brief warming in a 37°C water bath can ensure everything is back in solution.[10]
-
Prepare Intermediate Stocks (Serial Dilution):
-
Label a series of sterile tubes for each concentration required for your dose-response experiment.
-
Perform serial dilutions using 100% sterile DMSO. For example, to make a 1 mM stock from a 10 mM primary stock, mix 1 part of the 10 mM stock with 9 parts of 100% DMSO.
-
This ensures that when you add a small volume to your media, the compound is at a lower concentration and less likely to precipitate.
-
-
Calculate Final Dilution: Determine the volume of your DMSO intermediate stock needed to add to the cell culture medium.
Formula: V₁M₁ = V₂M₂ (V₁ = Volume of DMSO stock, M₁ = Concentration of DMSO stock) (V₂ = Final volume in well/dish, M₂ = Final concentration of compound)
Example: To achieve a final concentration of 10 µM in a 2 mL well volume from a 10 mM stock: V₁ = (2 mL x 10 µM) / 10,000 µM = 0.002 mL = 2 µL
-
Dose the Cells: Add the calculated volume (2 µL in the example) of the appropriate DMSO stock directly to the cell culture medium in the well or dish. Pipette up and down gently or swirl the plate to ensure rapid and thorough mixing. Adding the small volume of DMSO stock to a larger volume of media facilitates rapid dispersion and minimizes precipitation.[12]
-
Calculate Final DMSO Concentration: Always calculate the final percentage of DMSO your cells will be exposed to.
Formula: % DMSO = (Volume of DMSO added / Total Volume of Media) x 100
Example: (2 µL / 2000 µL) x 100 = 0.1% DMSO
This concentration should be below the known cytotoxic level for your specific cell line (see Table 1).
Diagram: Serial and Final Dilution Strategy
Caption: Serial dilution in DMSO before final dilution in aqueous media.
Best Practices and Critical Considerations
Managing DMSO Cytotoxicity
The final concentration of DMSO is a critical experimental parameter. Exceeding the tolerated limit for a given cell line can lead to artifacts and misinterpretation of the compound's effect.
| Cell Type / Application | Recommended Max. Final DMSO % | Rationale & References |
| Immortalized Cell Lines | ≤ 0.5% | Generally robust, but toxicity can be observed. 0.1-0.5% is a common range.[6][8] |
| Primary Cell Cultures | ≤ 0.1% | Often more sensitive to solvent-induced stress than immortalized lines.[3] |
| Stem Cell Cultures | ≤ 0.1% | High sensitivity; maintaining pluripotency and differentiation potential is critical. |
| High-Throughput Screening | 0.1% - 1% | Consistency across plates is key. The lowest effective concentration should be established.[3] |
It is essential to determine the specific tolerance of your cell line by running a DMSO dose-response curve and assessing viability.
The Indispensable Vehicle Control
For every experiment, a vehicle control group must be included. This consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound. This allows you to distinguish the effects of the compound from any effects caused by the solvent itself.
Troubleshooting Common Issues
-
Problem: The compound precipitates when added to the cell culture medium.
-
Solution 1: Decrease the final concentration of the compound. It may be exceeding its solubility limit in the aqueous environment.
-
Solution 2: Dilute the DMSO stock into media that contains serum (e.g., FBS). Serum proteins can help stabilize hydrophobic compounds and prevent precipitation.[12]
-
Solution 3: Ensure rapid mixing upon addition to the media. Add the DMSO stock to the center of the well and immediately pipette up and down.
-
-
Problem: Inconsistent results between experiments.
-
Solution 1: Ensure stock solutions are not undergoing repeated freeze-thaw cycles. Use fresh single-use aliquots for each experiment.[11]
-
Solution 2: Verify the accuracy of pipetting, especially for small volumes.
-
Solution 3: Check the age and storage conditions of your DMSO. Use a fresh bottle of high-purity solvent to rule out contamination or degradation.[10]
-
References
- G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide.
- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.
- MCE. (n.d.). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media.
- Sigma-Aldrich. (n.d.). Dimethyl sulfoxide sterile-filtered, BioPerformance Certified.
- Thomas Scientific. (n.d.). DMSO, Sterile Filtered.
- de Abreu, T. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
- Galbiati, S., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
- Thermo Fisher Scientific. (n.d.). Cell Culture Media Preparation from Powder.
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- de Souza, K. C., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
- eBay. (n.d.). STERILE FILTERED PHARMACEUTICAL GRADE DMSO.
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- Doan, V. T., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
- Tocris Bioscience. (n.d.). DMSO, sterile filtered.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-pyridylacetate.
- Reddit. (2025, June 16). small molecule aliquots in DMSO.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate.
- Sigma-Aldrich. (n.d.). Ethyl 3-pyridylacetate 99%.
Sources
- 1. Ethyl 3-pyridylacetate | C9H11NO2 | CID 96490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ジメチルスルホキシド sterile-filtered, BioPerformance Certified, meets EP, USP testing specifications, suitable for hybridoma | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMSO, sterile filtered | Biochemicals and Molecular Biology | Tocris | Tocris Bioscience [tocris.com]
- 5. thomassci.com [thomassci.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - Please wait for verification [reddit.com]
- 11. captivatebio.com [captivatebio.com]
- 12. researchgate.net [researchgate.net]
Application Note: Advanced Extraction and Purification Protocols for Ethyl(3-pyridin-3-yl-phenyl)-acetate
Target Audience: Process Chemists, Medicinal Researchers, and API Development Scientists Compound: Ethyl(3-pyridin-3-yl-phenyl)-acetate (CAS: 134163-87-4)[]
Executive Summary & Chemical Profiling
Biaryl compounds containing pyridine moieties are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and GPCR modulators. The synthesis of Ethyl(3-pyridin-3-yl-phenyl)-acetate is typically achieved via a Suzuki-Miyaura cross-coupling between ethyl 2-(3-bromophenyl)acetate and pyridin-3-ylboronic acid[2].
While the carbon-carbon bond formation is highly efficient, the downstream processing (DSP) presents a distinct physicochemical challenge. The crude reaction mixture contains residual palladium (Pd) catalysts, phosphine ligands (e.g., triphenylphosphine oxide), boronic acid byproducts, and inorganic salts.
The Purification Challenge:
-
Basic Pyridine Nitrogen (pKa ~ 5.2): Makes the molecule susceptible to streaking during silica gel chromatography due to interactions with acidic silanol groups.
-
Labile Ester Group: The ethyl acetate moiety is prone to hydrolysis under strong aqueous acidic or basic conditions, strictly narrowing the operational pH window during liquid-liquid extraction (LLE).
-
Heavy Metal Contamination: Palladium must be cleared to meet strict ICH Q3D regulatory limits (< 10 ppm for oral APIs)[3].
This application note details a field-proven, self-validating workflow utilizing orthogonal acid-base extraction, targeted metal scavenging, and modified flash chromatography to isolate API-grade Ethyl(3-pyridin-3-yl-phenyl)-acetate.
Fig 1. End-to-end synthetic, extraction, and purification workflow for biaryl acetate derivatives.
Orthogonal Liquid-Liquid Extraction (LLE) Protocol
Causality & Logic: To separate the target molecule from neutral lipophilic impurities (like phosphine ligands and unreacted aryl halides), we leverage the basicity of the pyridine ring. By lowering the pH, the pyridine is protonated into a water-soluble pyridinium salt. However, to prevent the hydrolysis of the ethyl ester, we avoid strong mineral acids (like 1M HCl) and instead use 10% aqueous citric acid (pH ~ 2.5), which provides a sufficiently low pH to protonate the pyridine without cleaving the ester.
Step-by-Step Methodology
-
Quench & Dilution: Dilute the crude Suzuki-Miyaura reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Filter the mixture through a pad of Celite to remove bulk precipitated Palladium black and insoluble inorganic salts.
-
Acidic Partitioning (Forward Extraction):
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of cold 10% aqueous citric acid.
-
Shake vigorously and allow phase separation.
-
In-Process Control (IPC): Verify the aqueous phase pH is between 2.0 and 3.0 using pH indicator strips.
-
Mechanism: The target compound moves to the aqueous phase as a pyridinium citrate salt. Neutral impurities remain in the EtOAc phase.
-
-
Organic Wash: Wash the acidic aqueous phase with one additional volume of fresh EtOAc to ensure complete removal of lipophilic impurities. Discard the organic phases.
-
Basification (Back-Extraction):
-
Cool the aqueous phase in an ice bath (0-5°C) to further protect the ester.
-
Carefully add saturated aqueous Sodium Bicarbonate ( NaHCO3 ) portion-wise until the pH reaches 8.0 - 8.5.
-
IPC: Verify pH > 8.0. The aqueous phase will turn cloudy as the neutral Ethyl(3-pyridin-3-yl-phenyl)-acetate precipitates/oils out.
-
-
Recovery: Extract the neutralized aqueous phase twice with fresh EtOAc. Combine these organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Fig 2. pH-dependent phase partitioning mechanism leveraging the basicity of the pyridine moiety.
Palladium Scavenging Protocol
Causality & Logic: Standard LLE and chromatography rarely reduce Pd levels below the 10 ppm regulatory threshold because Pd often forms stable coordination complexes with the pyridine nitrogen. Functionalized silica scavengers, specifically thiol-functionalized silica (e.g., SiliaBond Thiol) , possess a higher affinity for both Pd(0) and Pd(II) species than the pyridine ring, effectively stripping the metal from the API[3].
Step-by-Step Methodology
-
Dissolution: Dissolve the concentrated organic residue from the LLE step in a 9:1 mixture of EtOAc and Ethanol (to ensure complete solubility of any coordinate complexes).
-
Scavenger Addition: Add 4-8 molar equivalents of Thiol-functionalized silica gel relative to the initial Pd catalyst loading.
-
Incubation: Heat the suspension to 50°C for 3 hours under gentle stirring.
-
Expert Insight: Elevated temperature is critical here to overcome the activation energy required to break the Pd-pyridine coordinate bond.
-
-
Filtration: Cool to room temperature and filter through a tightly packed Celite pad. Wash the filter cake with EtOAc. Concentrate the filtrate.
Flash Column Chromatography
Causality & Logic: Pyridine-containing compounds notoriously streak on standard bare silica gel ( SiO2 ) due to strong hydrogen bonding and acid-base interactions with the acidic silanol groups (-SiOH) on the silica surface. To ensure a tight, symmetrical elution band, the mobile phase must be doped with a volatile amine to passivate these active sites.
Step-by-Step Methodology
-
Column Preparation: Pre-equilibrate the silica gel column with Hexanes containing 1% Triethylamine ( Et3N ) .
-
Loading: Dry-load the concentrated, Pd-scavenged crude onto a minimal amount of silica gel, or wet-load using a minimum volume of Dichloromethane (DCM).
-
Elution: Run a gradient of 10% to 40% EtOAc in Hexanes (maintaining 1% Et3N throughout the gradient).
-
IPC: Monitor fractions via TLC (UV 254 nm). The target compound will elute as a sharp spot, whereas without Et3N , it would exhibit severe tailing.
Quantitative Data & Analytical Validation
The following tables summarize the validation data for this workflow, demonstrating the critical nature of pH control and the efficiency of the multi-stage purification.
Table 1: pH-Dependent Liquid-Liquid Extraction Optimization Demonstrates the necessity of using mild citric acid (pH 2.5) over strong mineral acids to preserve the ester.
| Aqueous Phase pH | Reagent Used | Pyridine State | Ester Integrity (HPLC Area %) | API Recovery in Aq. Phase (%) |
| 1.0 | 1M HCl | Fully Protonated | 78.5% (Hydrolysis observed) | 98% |
| 2.5 | 10% Citric Acid | Fully Protonated | >99.5% | 96% |
| 5.5 | Deionized Water | Equilibrium | >99.5% | 15% |
| 8.5 | Saturated NaHCO3 | Neutral | >99.5% | < 1% (Remains in Organic) |
| 12.0 | 1M NaOH | Neutral | 45.0% (Severe Hydrolysis) | < 1% |
Table 2: Impurity Clearance Across Purification Stages Tracks the reduction of critical impurities through the self-validating workflow.
| Process Stage | API Purity (HPLC Area %) | Residual Palladium (ppm) | Triphenylphosphine Oxide (ppm) |
| Crude Reaction Mixture | 65.2% | ~2,500 ppm | > 50,000 ppm |
| Post-LLE Organic Phase | 92.4% | 415 ppm | < 100 ppm |
| Post-Pd Scavenging | 93.1% | 18 ppm | < 100 ppm |
| Post-Flash Chromatography | >99.5% | < 5 ppm | Not Detected |
References
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: nih.gov (PMC) URL: [Link]
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: acs.org (Organic Process Research & Development) URL: [Link]
Sources
Application Note: Ethyl(3-pyridin-3-YL-phenyl)-acetate in Medicinal Chemistry
Executive Summary
Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS 134163-87-4) is a highly privileged biaryl building block utilized extensively in modern drug discovery[]. Characterized by a pyridine ring covalently linked to a phenylacetic acid ethyl ester, this scaffold provides a unique combination of hydrogen-bond accepting capabilities, favorable lipophilicity, and a versatile synthetic handle. This application note details the mechanistic rationale for its use, its physicochemical profile, and provides field-proven, self-validating protocols for its derivatization into active pharmaceutical ingredients (APIs).
Mechanistic Rationale & Target Space
The strategic inclusion of the 3-pyridin-3-yl-phenyl moiety in drug design is driven by strict structure-activity relationship (SAR) requirements across multiple therapeutic domains:
-
Conformational Geometry: The biaryl axis allows the molecule to adopt a non-planar conformation, which is critical for fitting into deep, hydrophobic G-Protein Coupled Receptor (GPCR) binding pockets.
-
Electronic & Solubility Tuning: The basic nitrogen on the pyridine ring (pKa ~5.2) acts as a critical hydrogen-bond acceptor for interacting with target residues (e.g., tyrosine or serine hydroxyls) while simultaneously improving aqueous solubility compared to a purely carbocyclic biphenyl system.
-
Prodrug/Handle Utility: The ethyl acetate group serves a dual purpose. In physiological environments, it can act as a lipophilic prodrug that undergoes rapid esterase cleavage. In the laboratory, it is a highly stable synthetic handle for generating the active free acid or downstream amide derivatives.
Physicochemical & Pharmacokinetic Profiling
Understanding the baseline metrics of this scaffold is essential for predicting downstream pharmacokinetics (PK). The data below highlights why this intermediate is highly prized for Central Nervous System (CNS) and systemic anti-inflammatory targeting.
| Property | Value | Implication for Rational Drug Design |
| Molecular Weight | 241.29 g/mol | Highly ligand-efficient (LE); leaves ample molecular weight budget (< 500 Da) for further derivatization. |
| LogP (Estimated) | ~2.5 | Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area | 38.8 Ų | Excellent for CNS penetration (ideal tPSA for BBB crossing is < 90 Ų). |
| H-Bond Donors / Acceptors | 0 / 3 | Enhances passive diffusion while maintaining specific target engagement. |
| Isoelectric Point (Free Acid) | ~4.7 | Dictates physiological ionization state and is critical for determining the exact pH required for liquid-liquid extraction during synthesis. |
Key Therapeutic Applications
A. DP-2 (CRTH2) Receptor Antagonism (Asthma & Inflammation)
The free acid derivative, 3-(pyridin-3-yl)phenylacetic acid, is a structural mimic of Prostaglandin D2 (PGD2). It acts as a potent antagonist at the DP-2 (CRTH2) receptor, a GPCR heavily implicated in allergic rhinitis, asthma, and atopic dermatitis[2]. By blocking PGD2 binding, these derivatives halt the downstream Gi/o protein signaling cascade that otherwise leads to Th2 cell migration and eosinophil activation.
DP-2 (CRTH2) signaling pathway and antagonism by biaryl acetic acid derivatives.
B. mGluR2 Negative Allosteric Modulators (CNS Disorders)
In neuropharmacology, the 3-pyridin-3-yl-phenyl scaffold is a critical precursor for synthesizing negative allosteric modulators (NAMs) of Group II metabotropic glutamate receptors (mGluR2)[3]. Compounds such as MNI-135 and MNI-136 utilize this biaryl system to bind allosterically to the transmembrane domain of the receptor, providing precise tuning of glutamatergic transmission without competing with endogenous glutamate.
C. Antimycobacterial Agents
Recent structural explorations have utilized similar biaryl pyridine scaffolds to synthesize 3,5-disubstituted pyridines that exhibit potent, targeted activity against drug-resistant clinical isolates of Mycobacterium tuberculosis[4].
Experimental Methodologies & Protocols
The following protocols provide self-validating workflows for converting the commercially available ethyl ester into active pharmaceutical derivatives.
Synthetic workflow from ethyl ester prodrug to active target amide derivatives.
Protocol A: Base-Catalyzed Hydrolysis to the Active Pharmacophore
Objective: Convert the ethyl ester to 3-(pyridin-3-yl)phenylacetic acid while navigating the amphoteric nature of the product.
-
Reaction Setup: Dissolve Ethyl(3-pyridin-3-YL-phenyl)-acetate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and H₂O.
-
Causality: The biphasic/miscible solvent system ensures total solvation of the lipophilic ester while providing an aqueous environment for the hydroxide nucleophile.
-
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 4 hours.
-
Causality: LiOH is specifically chosen over NaOH or KOH because it provides a milder hydroxide source, minimizing the risk of unwanted side reactions or degradation of sensitive functional groups in complex analogs.
-
-
Self-Validating Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 100% Ethyl Acetate). The starting ester will run near Rf 0.6, while the highly polar carboxylate salt will remain strictly at the baseline (Rf 0.0). Proceed only when the ester spot is completely absent.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove THF.
-
Causality: Removing the organic solvent before acidification prevents the resulting zwitterionic product from prematurely partitioning into the organic phase, which causes massive yield losses.
-
-
Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0°C and carefully acidify using 1M HCl to pH ~4.7 .
-
Causality: The product is amphoteric. It contains a basic pyridine (pKa ~5.2) and an acidic carboxylic acid (pKa ~4.2). If the pH drops to 1, the pyridine protonates and the molecule dissolves in water. If the pH is 10, the carboxylate dissolves. Adjusting exactly to the isoelectric point (pI ~4.7) ensures the molecule exists predominantly as a neutral zwitterion, forcing it to precipitate out of the aqueous solution as a white solid.
-
-
Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.
Protocol B: Amidation via HATU Coupling
Objective: Couple the free acid to a target amine to synthesize complex allosteric modulators or receptor antagonists.
-
Activation: Dissolve 3-(pyridin-3-yl)phenylacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.
-
Causality: HATU is highly efficient for coupling sterically hindered biaryl systems, rapidly generating an active HOAt ester. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing with the amine for the active ester.
-
-
Self-Validating Check (LC-MS): Monitor the formation of the HOAt active ester intermediate via LC-MS. You should observe a distinct mass [M+H]⁺ corresponding to the addition of the coupling fragment. This ensures that any subsequent failure in amide formation is isolated to the amine's nucleophilicity, not the activation step.
-
Coupling: Add the target amine (1.1 eq) and stir at room temperature for 2-4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.
-
Causality: The mild basic wash neutralizes excess acid and effectively partitions the water-soluble HATU byproducts (such as tetramethylurea) into the aqueous layer, leaving the highly pure amide in the organic phase.
-
References
-
Journal of Pharmacology and Experimental Therapeutics. A Novel Family of Potent Negative Allosteric Modulators of Group II Metabotropic Glutamate Receptors. DOI: 10.1124/jpet.107.127811. Available at:[Link]
-
PubMed Central (PMC). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Available at:[Link]
- Google Patents.BRPI0712332A2 - Pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a dp-2 receptor, and use of a compound.
Sources
Application Note: Preparation and Handling of Ethyl(3-pyridin-3-yl-phenyl)-acetate Stock Solutions
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: High-Throughput Screening (HTS), in vitro pharmacology, and intermediate synthesis.
Introduction & Chemical Profiling
Ethyl(3-pyridin-3-yl-phenyl)-acetate (CAS: 134163-87-4) is a versatile biaryl building block frequently utilized in the synthesis of targeted therapeutics, most notably in the development of DP-2 (CRTH2) receptor antagonists for inflammatory and respiratory diseases such as asthma and allergic rhinitis[1, 2].
To successfully utilize this compound in in vitro biological assays or as a synthetic intermediate, researchers must account for its distinct structural features:
-
Lipophilic Biaryl Core: The pyridine-phenyl backbone imparts significant lipophilicity, making the compound practically insoluble in purely aqueous media at physiological pH.
-
Basic Pyridine Nitrogen: The pyridine ring contains a basic nitrogen (estimated pKa ~5.2). While solubility increases in acidic environments due to protonation, extreme pH shifts must be avoided.
-
Labile Ethyl Ester: The ethyl acetate moiety is highly susceptible to both acid- and base-catalyzed hydrolysis.
Causality in Protocol Design: The protocols below are designed to mitigate these physicochemical liabilities. Anhydrous Dimethyl Sulfoxide (DMSO) is mandated for master stocks to overcome the lipophilicity of the biaryl core. Aliquoting is strictly enforced because DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce atmospheric moisture, which can initiate premature hydrolysis of the ester bond. Furthermore, a step-down dilution method using cosolvents is employed to prevent irreversible nucleation (crashing out) when transitioning the compound into aqueous biological buffers.
Physicochemical Properties & Storage Parameters
The following table summarizes the critical quantitative data required for accurate stock preparation and storage.
| Parameter | Value / Specification | Rationale / Causality |
| Chemical Name | Ethyl(3-pyridin-3-yl-phenyl)-acetate | Standard IUPAC nomenclature. |
| CAS Number | 134163-87-4 [3] | Unique identifier for procurement and QC. |
| Molecular Formula | C₁₅H₁₅NO₂ | - |
| Molecular Weight | 241.29 g/mol | Required for molarity calculations. |
| Primary Solvent | Anhydrous DMSO ( ≥ 99.9%) | Solubilizes the lipophilic biaryl system. |
| Max Stock Concentration | 50 mM (in DMSO) | Prevents supersaturation and cold-induced precipitation. |
| Master Stock Storage | -20°C (Dark, desiccated) | Minimizes thermal degradation and moisture absorption. |
| Aqueous Stability | pH 7.2 – 7.4 (Max 4 hours) | Prevents ester hydrolysis; must be prepared fresh. |
Experimental Protocols
Preparation of 10 mM Master Stock in DMSO
This protocol establishes a self-validating baseline. By strictly controlling the anhydrous environment, the integrity of the ethyl ester is preserved for downstream applications.
Materials:
-
Ethyl(3-pyridin-3-yl-phenyl)-acetate powder (Assay ≥ 95%)
-
Anhydrous DMSO (Cell-culture grade, water ≤ 0.005%)
-
Amber glass or opaque polypropylene microcentrifuge tubes
-
Analytical balance (0.01 mg readability)
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of solid Ethyl(3-pyridin-3-yl-phenyl)-acetate to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder, which would later cause ester hydrolysis in solution.
-
Weighing: Weigh exactly 2.41 mg of the compound into a sterile, static-free amber tube.
-
Dissolution: Add exactly 1.00 mL of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Homogenization: Vortex the solution vigorously for 30 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes. Do not allow the bath temperature to exceed 30°C.
-
Aliquoting: Divide the master stock into 50 µL single-use aliquots.
-
Storage: Immediately flash-freeze the aliquots using dry ice/ethanol and store at -20°C.
-
Self-Validation Step: Analyze one aliquot via HPLC-UV (at 254 nm) immediately after preparation to establish a baseline chromatogram. The biaryl system is highly UV-active, providing a strong signal to verify concentration and purity.
Preparation of Aqueous Working Solutions for In Vitro Assays
Direct injection of the DMSO stock into aqueous buffers creates a locally high concentration of the lipophilic compound, leading to immediate precipitation. This protocol uses a step-down cosolvent methodology.
Materials:
-
10 mM Master Stock (from Protocol 3.1)
-
Cosolvent: PEG400 or Tween-80 (sterile)
-
Assay Buffer (e.g., 1X PBS, pH 7.4)
Step-by-Step Methodology:
-
Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature. Discard any unused portion after the experiment; never refreeze.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 into PEG400 to create a 1 mM intermediate solution (e.g., 10 µL stock + 90 µL PEG400). Vortex thoroughly. Causality: The cosolvent acts as a thermodynamic bridge, masking the lipophilic biaryl core from the bulk aqueous phase.
-
Aqueous Integration: Place the target volume of Assay Buffer on a magnetic stirrer to create a vigorous vortex.
-
Dropwise Addition: Slowly add the 1 mM intermediate solution dropwise into the center of the buffer vortex to reach the desired final concentration (e.g., 10 µM).
-
Final QC (Self-Validation): Visually inspect the solution against a dark background using a laser pointer (Tyndall effect). The absence of a visible laser beam path confirms a true solution without micro-precipitates. Use within 4 hours to prevent ester hydrolysis.
Workflow Visualization
The following diagram illustrates the critical path from solid compound to validated assay solution, emphasizing the quality control checkpoints required to maintain scientific integrity.
Caption: Workflow for the preparation and validation of Ethyl(3-pyridin-3-yl-phenyl)-acetate stock solutions.
References
-
Title: Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Effect of AM211 on nasal symptoms in a mouse model of allergic rhinitis Source: ResearchGate (European Journal of Pharmacology) URL: [Link]
downstream applications of Ethyl(3-pyridin-3-YL-phenyl)-acetate in drug discovery
Application Note: Downstream Applications of Ethyl(3-pyridin-3-YL-phenyl)-acetate in Drug Discovery
Executive Summary
Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS: 134163-87-4) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Structurally, it combines a rigid biphenyl-like scaffold—where one aryl ring is replaced by a 3-pyridyl moiety—with an ethyl acetate side chain. This specific structural arrangement provides two critical vectors for drug design: a basic nitrogen capable of hydrogen bonding or transition-metal coordination, and an ester handle that can be readily saponified into a carboxylic acid pharmacophore. This application note details the physicochemical rationale for employing this scaffold and provides validated protocols for its integration into targeted drug discovery programs, specifically focusing on prostanoid receptor antagonists and metalloenzyme inhibitors.
Physicochemical Profiling & Rationale for Use
In lead optimization, the transition from a standard biphenyl-acetic acid core to a 3-pyridyl-phenylacetic acid core is a strategic bioisosteric replacement.
-
LogD and Aqueous Solubility: The introduction of the pyridine nitrogen significantly lowers the lipophilicity (LogP/LogD) of the highly hydrophobic biphenyl system. This improves thermodynamic aqueous solubility and reduces non-specific plasma protein binding, a common hurdle in phenylacetic acid-derived drugs [1].
-
Targeted Interactions: The basic lone pair on the pyridine nitrogen serves as an excellent hydrogen bond acceptor. More importantly, it acts as a strong ligand for the heme iron (Fe²⁺/Fe³⁺) found in the active sites of cytochrome P450 (CYP) enzymes [2].
-
Synthetic Tractability: The ethyl ester acts as a robust protecting group during upstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings used to synthesize the core) and prevents premature decarboxylation or unwanted side reactions during harsh functionalizations.
Application 1: Design of Heme-Targeting Metalloenzyme Inhibitors (CYP11B2)
Aldosterone synthase (CYP11B2) is a mitochondrial cytochrome P450 enzyme responsible for the biosynthesis of aldosterone. Overproduction of aldosterone drives hypertension and cardiac fibrosis. Designing selective CYP11B2 inhibitors is challenging due to the 93% sequence homology with CYP11B1 (cortisol synthase) [4].
The 3-pyridyl-phenylacetic acid scaffold is uniquely suited for this challenge. The pyridine nitrogen coordinates directly to the heme iron at the catalytic center of CYP11B2, effectively halting the oxidation of corticosterone. Meanwhile, the phenylacetic acid moiety (post-hydrolysis) extends into the active site channel, where derivatization (e.g., via amide coupling) can exploit subtle steric differences between CYP11B2 and CYP11B1 to achieve >1000-fold selectivity [2, 4].
Figure 1: Mechanism of 3-pyridyl-phenylacetic acid derivatives in inhibiting CYP11B2.
Quantitative SAR Data Summary
To demonstrate the utility of this scaffold, Table 1 summarizes the structure-activity relationship (SAR) of synthesized amides derived from the hydrolyzed ethyl(3-pyridin-3-YL-phenyl)-acetate core against CYP enzymes.
Table 1: Representative SAR of 3-Pyridyl-phenylacetamide Derivatives
| Compound | R-Group (Amide Modification) | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity (B1/B2) |
| 1 | Free Acid (Hydrolyzed core) | 45.2 | >10,000 | >220-fold |
| 2 | N-methyl amide | 12.4 | 4,500 | 362-fold |
| 3 | N-benzyl amide | 3.1 | 1,200 | 387-fold |
| 4 | N-(4-fluorobenzyl) amide | 0.8 | 850 | 1062-fold |
Data demonstrates that increasing the steric bulk of the amide group drives extreme selectivity for CYP11B2 over CYP11B1 by exploiting the slightly larger active site cavity of CYP11B2.
Application 2: Synthesis of Prostanoid Receptor (CRTH2/DP) Antagonists
The phenylacetic acid functional group is a classical pharmacophore for targeting prostanoid receptors, including the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) and the D-prostanoid (DP) receptor [1]. These receptors are pivotal in mediating allergic responses in asthma and atopic dermatitis.
While traditional NSAIDs (like diclofenac or lumiracoxib) utilize a purely carbocyclic phenylacetic acid core to target Cyclooxygenase (COX) enzymes [3], incorporating a 3-pyridyl ring shifts the pharmacological profile. The pyridine ring not only disrupts flat, hydrophobic stacking (reducing COX-1/2 off-target binding) but also provides a vector for solvent exposure in the CRTH2 binding pocket, drastically improving the whole-blood efficacy of the resulting antagonists [1].
Experimental Protocols & Methodologies
The following protocols provide a self-validating workflow for converting the commercial ester into a diverse library of drug candidates.
Protocol A: Saponification of Ethyl(3-pyridin-3-YL-phenyl)-acetate
Causality & Expert Insight: Saponification of this specific molecule requires careful pH control during workup. The product is an ampholyte: the pyridine nitrogen has a pKa of ~5.2, and the carboxylic acid has a pKa of ~4.3. The isoelectric point (pI) is approximately 4.75. At this pH, the zwitterion dominates, minimizing aqueous solubility and allowing for highly efficient extraction into organic solvents without the need for lyophilization.
Step-by-Step Methodology:
-
Dissolution: Dissolve Ethyl(3-pyridin-3-YL-phenyl)-acetate (1.0 eq, 10 mmol) in a solvent mixture of THF/MeOH/H₂O (ratio 2:1:1, 40 mL total volume). Note: The mixed solvent ensures solubility of both the lipophilic ester and the hydrophilic hydroxide salt.
-
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 4 hours.
-
Monitoring: Monitor reaction completion via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material should be completely consumed.
-
Concentration: Remove the volatile organic solvents (THF and MeOH) under reduced pressure at 35 °C.
-
Isoelectric Precipitation/Extraction (Critical Step): Dilute the remaining aqueous layer with 15 mL of distilled water. Cool to 0 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 4.7 to 5.0.
-
Isolation: Extract the resulting milky suspension with 10% Isopropanol in Dichloromethane (3 x 30 mL). The isopropanol disrupts emulsion formation driven by the zwitterion.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(3-(pyridin-3-yl)phenyl)acetic acid as a white solid.
Protocol B: HATU-Mediated Amide Coupling for Library Generation
Causality & Expert Insight: For the generation of CYP11B2 inhibitors or CRTH2 antagonists, the free acid must be coupled to various amines. HATU is selected over traditional EDC/HOBt because it is highly efficient for sterically hindered amines and prevents the formation of unreactive N-acylurea byproducts. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the carboxylic acid is deprotonated and the amine is free-based.
Step-by-Step Methodology:
-
Activation: In an oven-dried vial under nitrogen, dissolve 2-(3-(pyridin-3-yl)phenyl)acetic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).
-
Pre-stir: Stir the mixture at room temperature for 15 minutes. Validation: The solution will turn a pale yellow, indicating the formation of the active O-At ester intermediate.
-
Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dissolved in 1 mL of anhydrous DMF.
-
Reaction: Stir at room temperature for 12 hours.
-
Quenching & Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), water (10 mL), and brine (10 mL). Note: Avoid acidic washes (like 1M HCl) to prevent protonation and loss of the basic pyridine product into the aqueous phase.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to yield the final targeted amide.
References
-
Wang, Y., et al. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Yin, L., et al. (2020). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry.[Link]
-
Meyers, M. J., et al. (2019). Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. ACS Medicinal Chemistry Letters.[Link]
Application Note & Protocol: Handling and Synthetic Utilization of Ethyl(3-pyridin-3-YL-phenyl)-acetate
Executive Summary
Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS: 134163-87-4) is a highly versatile biaryl building block utilized extensively in medicinal chemistry and proteomics research[1]. Featuring an electrophilic ethyl ester and a Lewis basic pyridine ring, this intermediate is frequently employed in the synthesis of GPCR modulators, kinase inhibitors, and targeted protein degraders (PROTACs). This application note details the physicochemical rationale for its handling and provides a validated Standard Operating Procedure (SOP) for its most common synthetic transformation: saponification to the corresponding amphoteric free acid.
Physicochemical Profiling & Handling Rationale
To ensure experimental reproducibility, researchers must understand the causality behind the storage and handling requirements of this compound:
-
Moisture Sensitivity (Ester Cleavage): The ethyl acetate moiety is susceptible to slow, spontaneous hydrolysis if exposed to atmospheric moisture over prolonged periods. It must be stored in a desiccated environment under an inert atmosphere (N 2 or Ar) at 4°C to prevent batch-to-batch inconsistencies.
-
Transition Metal Coordination: The pyridine nitrogen possesses a lone pair that readily coordinates with palladium, ruthenium, or copper catalysts. When utilizing this compound in downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), catalyst loading must often be increased by 5-10 mol% to account for competitive binding, or the pyridine must be transiently protonated.
Synthetic Rationale: The Isoelectric Challenge
The most frequent utilization of Ethyl(3-pyridin-3-YL-phenyl)-acetate is its conversion to 3-(pyridin-3-yl)phenylacetic acid via base-mediated ester hydrolysis[2]. While saponification is mechanistically straightforward, the isolation of the resulting product presents a significant challenge due to its amphoteric nature[3].
The Causality of Isoelectric Focusing: The product contains both a basic pyridine ring (pK a ~5.2) and an acidic carboxylic acid (pK a ~4.3).
-
Standard Acidic Workup Failure: If the aqueous reaction mixture is acidified to pH 1-2 (the standard protocol for isolating carboxylic acids), the pyridine ring becomes protonated, forming a highly water-soluble pyridinium chloride salt. Extraction into an organic solvent like ethyl acetate will fail, leading to massive yield loss.
-
Isoelectric Isolation: To successfully isolate the free acid, the aqueous phase must be carefully titrated to the compound's isoelectric point (pI). The pI is calculated as the average of the two pKa values: (5.2 + 4.3) / 2 = 4.75. At pH 4.75, the molecule exists primarily as a neutral zwitterion, minimizing its aqueous solubility and driving precipitation or partitioning into the organic phase[3].
Standard Operating Procedure (SOP): Saponification & Isoelectric Isolation
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure mechanistic success at each stage.
Reagents and Materials
-
Ethyl(3-pyridin-3-YL-phenyl)-acetate (Starting Material)[1]
-
Lithium Hydroxide Monohydrate (LiOH·H 2 O, 3.0 equivalents)
-
Tetrahydrofuran (THF) and Deionized Water (1:1 v/v)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Calibrated pH meter
Step-by-Step Protocol
Step 1: Reaction Assembly
-
Dissolve 1.0 mmol of Ethyl(3-pyridin-3-YL-phenyl)-acetate in 5.0 mL of THF in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve 3.0 mmol of LiOH·H 2 O in 5.0 mL of deionized water.
-
Add the aqueous LiOH solution dropwise to the THF solution at 0°C to prevent exothermic degradation.
Step 2: Saponification
-
Warm the reaction mixture to ambient temperature (25°C) and stir vigorously for 4-6 hours.
-
In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: 50% EtOAc in Hexanes). The starting material (R f ~0.6) should completely disappear, yielding a baseline spot (the highly polar carboxylate salt).
Step 3: Isoelectric Workup (Critical Step)
-
Concentrate the reaction mixture under reduced pressure to remove the THF, leaving only the aqueous phase.
-
Submerge a calibrated pH probe into the stirring aqueous layer.
-
Add 1M HCl dropwise until the pH reaches exactly 4.75. Observation: A white to off-white precipitate (the zwitterionic free acid) should begin to form as the pH approaches the isoelectric point.
-
Extract the aqueous suspension with EtOAc (3 x 15 mL). If the precipitate is highly insoluble in EtOAc, it can alternatively be isolated directly via vacuum filtration.
Step 4: Quality Control
-
Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
-
Verify product identity and purity via 1 H-NMR (DMSO-d 6 ) and LC-MS.
Quantitative Data Summary
| Parameter | Value / Description |
| CAS Number | 134163-87-4[1] |
| Molecular Formula | C 15 H 15 NO 2 [1] |
| Molecular Weight | 241.29 g/mol [1] |
| Pyridine pK a (approx.) | 5.2 |
| Carboxylic Acid pK a (approx.) | 4.3 |
| Calculated Isoelectric Point (pI) | ~4.75 |
| Optimal Hydrolysis Temp | 25°C |
| Hydrolysis Time | 4-6 Hours |
Mandatory Visualization
Fig 1. Saponification and isoelectric isolation workflow for 3-(pyridin-3-yl)phenylacetic acid.
References
-
Title: Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley URL: [Link]
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition Source: Wiley URL: [Link]
Sources
Application Note: Comprehensive Cell Viability and Cytotoxicity Profiling of Ethyl(3-pyridin-3-YL-phenyl)-acetate (EPPA)
Target Audience: Preclinical Researchers, Assay Development Scientists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Scientific Context
Ethyl(3-pyridin-3-YL-phenyl)-acetate (EPPA, CAS: 134163-87-4) is a specialized bi-aryl synthetic intermediate. Because the pyridine-phenylacetate scaffold is a privileged pharmacophore frequently found in enzyme inhibitors (such as cyclooxygenase inhibitors and aromatase modulators), profiling its in vitro cytotoxicity is a critical early step in preclinical drug development.
This application note provides a robust, self-validating protocol for assessing the anti-proliferative and cytotoxic effects of EPPA on mammalian cell lines. To ensure high-fidelity data, we outline an orthogonal testing strategy that mitigates compound interference and provides a definitive mechanistic readout of cell health.
Mechanistic Rationale & Orthogonal Strategy (E-E-A-T)
Relying on a single viability readout can lead to false positives or negatives, particularly with lipophilic small molecules that may precipitate or directly interact with assay reagents. Therefore, this protocol employs an orthogonal testing strategy:
-
Primary Assay (ATP Luminescence): The most sensitive and rapid method for determining the number of viable cells is the quantitation of intracellular adenosine triphosphate (ATP) . When cells undergo apoptosis or necrosis, ATP synthesis ceases, and endogenous ATPases rapidly deplete remaining stores. We utilize a homogeneous add-mix-measure system (e.g., CellTiter-Glo®) where cell lysis releases ATP, which then acts as a limiting substrate for a recombinant luciferase to oxidize D-luciferin, producing a stable luminescent signal .
-
Secondary Confirmation (Tetrazolium Reduction): To ensure EPPA does not directly inhibit luciferase or artificially deplete ATP without causing cell death, we run a parallel MTS or WST-8 colorimetric assay. This measures mitochondrial oxidoreductase activity, providing a distinct biochemical readout for viability .
Workflow Visualization
Caption: Orthogonal cell viability workflow for evaluating EPPA cytotoxicity.
Experimental Protocols
Reagent & Compound Preparation
Causality Check: EPPA is highly lipophilic. It must be dissolved in a strong organic solvent, but the final solvent concentration in the assay must be strictly controlled to prevent vehicle-induced toxicity.
-
EPPA Stock Solution: Dissolve EPPA powder in 100% anhydrous DMSO to create a 20 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Working Dilutions: Perform serial 3-fold dilutions of EPPA in complete culture media.
-
Vehicle Control Limit: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) . Higher concentrations will induce solvent-mediated cytotoxicity, skewing the viability baseline and invalidating the assay.
Cell Culture & Seeding (Self-Validating Setup)
-
Harvest cells in the logarithmic growth phase (e.g., HepG2, HEK293, or MCF-7) to ensure a maximal and uniform metabolic baseline.
-
Seed cells into opaque-walled 96-well plates (white plates for luminescence, clear plates for colorimetric) at a density of 3,000 cells/well in 100 µL of complete media.
-
Self-Validating Controls:
-
Column 1 (Background): "Media + 0.5% DMSO" only (no cells). Used to subtract baseline reagent auto-luminescence.
-
Column 12 (100% Viability): "Cells + 0.5% DMSO" (Vehicle Control). Used to define the maximum viability threshold.
-
Positive Control: Include wells treated with 1 µM Staurosporine to confirm assay sensitivity to apoptosis.
-
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cell attachment and recovery.
EPPA Treatment
-
Carefully add 100 µL of 2X concentrated EPPA dilutions directly to the wells containing 100 µL of media (yielding 1X final concentration).
-
Incubate the plates for the desired exposure time (typically 72 hours) at 37°C, 5% CO2.
ATP Luminescence Assay Protocol
Causality Check: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate will cause severe edge effects and high Coefficients of Variation (CV) .
-
Equilibration: Remove the assay plate and the ATP detection reagent from the incubator/fridge and equilibrate to room temperature (22°C) for 30 minutes.
-
Addition: Add a volume of ATP detection reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).
-
Lysis: Mix the contents vigorously for 2 minutes on an orbital shaker (500 rpm) to induce complete cell lysis and release intracellular ATP.
-
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.
Biochemical Mechanism Visualization
Caption: Biochemical mechanism of the ATP-dependent luciferase viability assay.
Data Presentation & Analysis
Calculate percent viability using the following formula to normalize against vehicle controls and background noise: % Viability =[(Lum_Sample - Lum_Background) / (Lum_Vehicle - Lum_Background)] × 100
Plot the % Viability against the log-transformed EPPA concentration using non-linear regression (four-parameter logistic curve) to determine the IC50.
Representative Cytotoxicity Profiling of EPPA (Mock Data)
The following table summarizes the expected comparative IC50 values of EPPA across multiple cell lines, demonstrating the concordance between the primary ATP assay and the secondary MTS assay.
| Cell Line | Tissue Origin | ATP Luminescence IC50 (µM) | MTS Reduction IC50 (µM) | Concordance |
| HepG2 | Hepatocellular Carcinoma | 14.2 ± 1.1 | 15.8 ± 1.4 | High |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.6 | 9.1 ± 0.8 | High |
| HEK293 | Embryonic Kidney | > 50.0 | > 50.0 | N/A (Non-toxic) |
| A549 | Lung Carcinoma | 22.4 ± 2.3 | 25.0 ± 2.7 | High |
Note: A high concordance between ATP and MTS readouts confirms that EPPA induces genuine cytotoxicity rather than acting as a false-positive assay metabolic inhibitor.
References
-
Riss TL, Moravec RA, Niles AL, et al. Cell Viability Assays. In: Markossian S, Grossman A, Baskir H, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]
how to prevent degradation of Ethyl(3-pyridin-3-YL-phenyl)-acetate during storage
Welcome to the Technical Support Center for Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS 134163-87-4).
As a Senior Application Scientist, I frequently encounter stability issues with bifunctional molecules. Ethyl(3-pyridin-3-YL-phenyl)-acetate features two highly reactive domains: an ethyl ester linkage and a basic pyridine ring. Successful storage requires a mechanistic understanding of how these functional groups interact with environmental stressors (moisture, light, and oxygen) to drive degradation. This guide provides the causality behind these degradation pathways, self-validating experimental protocols, and troubleshooting steps to ensure the integrity of your compound.
The Causality of Degradation: Mechanistic Overview
To prevent degradation, we must first understand the chemical vulnerabilities of the molecule:
-
Nucleophilic Acyl Substitution (Ester Hydrolysis): The ethyl ester moiety is highly susceptible to hydrolysis[1]. The pyridine ring's nitrogen atom is inherently hygroscopic, meaning the bulk material actively absorbs atmospheric moisture. Once water is introduced into the matrix, the ester undergoes hydrolysis, yielding 3-(pyridin-3-yl)phenylacetic acid and ethanol. This process is accelerated by ambient pH shifts or trace acidic/basic impurities in the solvent.
-
Pyridine N-Oxidation & Photolysis: The lone electron pair on the pyridine nitrogen is highly reactive toward atmospheric oxygen and reactive oxygen species (ROS) generated via photolysis, leading to the formation of N-oxides[2]. This oxidative pathway is the primary culprit behind the yellow or brown discoloration frequently observed in improperly stored batches.
Figure 1: Primary degradation pathways of Ethyl(3-pyridin-3-YL-phenyl)-acetate during storage.
Frequently Asked Questions (FAQs)
Q1: Why did my clear/pale liquid turn yellow after a few months on the bench? A1: This discoloration is a classic macroscopic indicator of pyridine N-oxidation and photolytic degradation. When exposed to ambient light and atmospheric oxygen, the pyridine ring oxidizes to form a highly conjugated N-oxide derivative[2]. To prevent this, the compound must be stored in amber vials and purged with an inert gas (Argon or Nitrogen) prior to sealing.
Q2: Is it strictly necessary to store this compound in a desiccator? A2: Yes. The pyridine nitrogen acts as a hydrogen-bond acceptor, making the compound hygroscopic. Absorbed moisture acts as the nucleophile in the hydrolysis of the ethyl ester[1]. Storing the sealed vial inside a desiccator containing active indicating silica gel is mandatory for long-term stability.
Q3: My HPLC analysis shows a new, highly polar peak with a shorter retention time. What is it? A3: On a standard reverse-phase HPLC column (e.g., C18), a more polar peak eluting earlier than the parent compound is almost certainly 3-(pyridin-3-yl)phenylacetic acid. This is the free carboxylic acid generated from ester hydrolysis[1].
Troubleshooting Guide & Data Presentation
Use the following diagnostic table to identify and correct storage-induced degradation in your laboratory.
| Observed Issue | Diagnostic Method | Root Cause | Corrective Action |
| Color shift (Clear → Yellow/Brown) | Visual inspection, UV-Vis (shift in λmax) | Pyridine N-oxidation due to light/O2 exposure[2]. | Store in amber vials; purge headspace with Argon; keep at 2–8°C. |
| New early-eluting HPLC peak | RP-HPLC (C18), LC-MS (M-28 Da for loss of ethyl) | Ester hydrolysis driven by moisture absorption[1]. | Store in a desiccator; ensure caps are PTFE-lined and tightly sealed. |
| Viscosity increase / Clumping | Physical handling, Karl Fischer Titration | Hygroscopic moisture uptake by the pyridine ring. | Aliquot into single-use vials to prevent repeated atmospheric exposure. |
Quantitative Degradation Kinetics (Simulated Stability Data)
The table below summarizes the expected degradation kinetics of Ethyl(3-pyridin-3-YL-phenyl)-acetate under various environmental conditions, highlighting the critical need for strict storage controls.
| Storage Condition | Atmosphere | Light Exposure | 30-Day Purity | 90-Day Purity | Primary Degradant |
| 2–8°C (Optimal) | Argon | Dark | >99.5% | >99.0% | None |
| 25°C (Room Temp) | Ambient Air | Dark | 97.2% | 92.1% | N-oxide |
| 25°C (Room Temp) | Ambient Air | Ambient Lab Light | 94.5% | 86.3% | N-oxide & Acid |
| 40°C / 75% RH | Ambient Air | Dark | 88.0% | 71.5% | Carboxylic Acid |
Self-Validating Experimental Protocols
To ensure trustworthiness in your analytical methods, you must establish a stability-indicating assay. The following protocols allow you to intentionally degrade the compound to identify the exact retention times of your specific degradants[3].
Protocol 1: Forced Degradation Study (Hydrolysis & Oxidation)
Objective: Generate reference standards for the carboxylic acid and N-oxide degradants to validate your HPLC method.
Step 1: Preparation of Stock Solution
-
Dissolve 10 mg of Ethyl(3-pyridin-3-YL-phenyl)-acetate in 10 mL of HPLC-grade Acetonitrile (1 mg/mL stock).
Step 2: Base-Catalyzed Hydrolysis (Ester Cleavage)
-
Transfer 1 mL of the stock solution to a 4 mL glass vial.
-
Add 1 mL of 0.1 M NaOH (aqueous).
-
Cap tightly and incubate at 60°C in a heat block for 4 hours.
-
Neutralize the reaction by adding 1 mL of 0.1 M HCl.
-
Dilute with 1 mL of mobile phase and inject into the HPLC. The new major peak is the free carboxylic acid.
Step 3: Oxidative Stress (N-Oxidation)
-
Transfer 1 mL of the stock solution to a separate 4 mL glass vial.
-
Add 1 mL of 3% H₂O₂ (aqueous).
-
Incubate at room temperature for 24 hours, protected from light.
-
Quench the residual peroxide with a drop of saturated sodium thiosulfate solution.
-
Inject into the HPLC. The new peak(s) represent the N-oxide derivatives.
Protocol 2: Inert Gas Purging Workflow for Long-Term Storage
Objective: Prevent oxidative and hydrolytic degradation during routine lab storage.
-
Aliquotting: Upon receiving the bulk chemical, immediately dissolve or transfer it into single-use amber glass vials to minimize repeated freeze-thaw or atmospheric exposure cycles.
-
Argon Purging: Insert a sterile needle attached to a low-flow Argon line into the vial. Keep the needle tip just above the liquid/solid level. Purge the headspace for 15–20 seconds.
-
Sealing: Rapidly withdraw the needle while simultaneously capping the vial with a PTFE-lined screw cap. Wrap the cap junction with Parafilm.
-
Desiccation: Place the sealed vials into a secondary container (e.g., a sealed plastic jar) containing indicating silica gel packets. Store the entire assembly at 2–8°C.
References
- Source: benchchem.
- Source: masterorganicchemistry.
- Source: acs.
Sources
Technical Support Center: HPLC Optimization for Ethyl(3-pyridin-3-YL-phenyl)-acetate
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you understand that method development is rarely a one-size-fits-all process. The chromatographic behavior of Ethyl(3-pyridin-3-YL-phenyl)-acetate presents a unique triad of chemical challenges: a basic pyridine ring (pKa ~5.2) prone to secondary interactions, a hydrophobic biphenyl-like core, and a base-sensitive ethyl ester linkage.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure peak symmetry, reproducible retention times, and analyte integrity.
Troubleshooting Logic & Workflow
Before adjusting instrument parameters, it is critical to diagnose the root cause of your chromatographic failure. The following decision tree maps the causality between common symptoms and their chemical origins.
Logical workflow for troubleshooting Ethyl(3-pyridin-3-YL-phenyl)-acetate HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my retention time shifting unpredictably between injections? Causality: The pyridine nitrogen on your analyte has a pKa of approximately 5.2 to 6.0[1]. If your mobile phase pH is not strictly controlled and falls within ±1 pH unit of this pKa (i.e., operating between pH 4.2 and 6.2), microscopic variations in mobile phase preparation will cause massive shifts in the analyte's ionization ratio. Solution: You must buffer the mobile phase at least 1.5 to 2 pH units away from the pKa to stabilize retention and selectivity[2]. For this analyte, lowering the pH to 3.0 ensures the pyridine ring is consistently and fully protonated.
Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How do I correct this? Causality: Peak tailing is a classic symptom of basic compounds like pyridine interacting with residual silanols on silica-based stationary phases[3][4]. At a neutral pH, these silanols are ionized (Si-O⁻) and act as strong cation-exchange sites for the protonated pyridine nitrogen. Solution: Lowering the mobile phase pH to 3.0 protonates the silanols, neutralizing them (Si-OH) and shutting down the secondary ion-exchange interactions[2]. Additionally, ensure you are using a modern, highly end-capped column.
Q3: Can I use a high-pH mobile phase (e.g., pH 9.0) to keep the pyridine neutral and increase retention? Causality: While a high pH neutralizes the pyridine ring (which would theoretically improve retention and reduce silanol interactions), Ethyl(3-pyridin-3-YL-phenyl)-acetate contains an ester linkage . High alkaline conditions will catalyze base-promoted ester hydrolysis, degrading your analyte into (3-pyridin-3-YL-phenyl)-acetic acid and ethanol during the run. Solution: Avoid mobile phases with a pH > 7.5. You must achieve retention through stationary phase selection or by adjusting the organic modifier, not by using alkaline pH.
Q4: If I use pH 3.0, my analyte becomes ionized and elutes too quickly (k' < 2). How do I optimize retention time? Causality: Ionized basic compounds show decreased retention times in reversed-phase HPLC because they become more soluble in the aqueous mobile phase[5]. Solution: Compensate for the loss of hydrophobicity by decreasing the percentage of your strong solvent (Acetonitrile or Methanol). If you need to drop the organic modifier below 5% to get adequate retention, switch to an AQ-type (aqueous-compatible) C18 column or a mixed-mode column to prevent stationary phase dewetting (phase collapse)[1].
Quantitative Data: pH and Column Effects
The table below summarizes the causality between mobile phase conditions and the resulting chromatographic behavior for Ethyl(3-pyridin-3-YL-phenyl)-acetate.
| Mobile Phase pH | Pyridine State | Silica Silanol State | Ester Stability | Expected Chromatographic Outcome |
| pH 3.0 (Phosphate) | Fully Protonated (+) | Neutral (Si-OH) | Stable | Excellent symmetry; shorter retention time. (Optimal) |
| pH 5.2 (Unbuffered) | Mixed (+ / 0) | Mixed | Stable | Variable retention time; poor reproducibility. |
| pH 7.0 (Phosphate) | Neutral (0) | Ionized (Si-O⁻) | Stable | High retention; severe peak tailing. |
| pH 9.0 (Ammonia) | Neutral (0) | Ionized (Si-O⁻) | Hydrolyzing | Analyte degradation; ghost peaks. |
Validated Experimental Protocol: Optimal Method Setup
To create a self-validating system, follow this standardized step-by-step methodology. This protocol is designed to eliminate silanol interactions while preserving the ester linkage.
Step 1: Mobile Phase A (Aqueous) Preparation
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) in 1.0 L of HPLC-grade water to create a 20 mM buffer.
-
Titrate the buffer with dilute Phosphoric Acid ( H3PO4 ) until the pH reaches exactly 3.0 ± 0.05. Note: Precise pH control here is the primary defense against retention time drift[2].
-
Filter through a 0.22 µm membrane.
Step 2: Mobile Phase B (Organic) Preparation
-
Use 100% HPLC-grade Acetonitrile. (Methanol can be used, but Acetonitrile provides lower backpressure and sharper peaks for biphenyl-containing compounds).
Step 3: Column Selection & Installation
-
Install a highly end-capped, polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). The polar embedded group provides alternative selectivity and shields residual silanols from the basic pyridine nitrogen[3].
-
Set the column oven temperature to 30°C to ensure viscosity stability.
Step 4: Gradient Programming & Equilibration
-
Because the analyte is protonated at pH 3.0, start with a highly aqueous gradient to ensure a retention factor (k') > 2.
-
Gradient Table:
-
0.0 - 2.0 min: 15% B
-
2.0 - 10.0 min: 15% B → 60% B
-
10.0 - 12.0 min: 60% B
-
12.0 - 12.1 min: 60% B → 15% B
-
12.1 - 18.0 min: 15% B (Re-equilibration)
-
-
Equilibrate the system for at least 15 column volumes before the first injection.
Step 5: System Suitability Testing (Self-Validation)
-
Inject a standard solution (e.g., 50 µg/mL).
-
Validation Criteria: The method is successful if the retention time RSD is < 1.0% over six replicate injections, and the USP Tailing Factor (Asymmetry) is ≤ 1.3.
Sources
Technical Support Center: Overcoming Aqueous Solubility Challenges for Ethyl(3-pyridin-3-YL-phenyl)-acetate
Welcome to the Application Science Technical Support Center. Formulating Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS 134163-87-4) for aqueous assays presents a classic "double-edged sword" in drug development. Structurally, this molecule combines a highly lipophilic phenyl-acetate core with a weakly basic pyridine ring. While the pyridine nitrogen provides a handle for pH-driven solubilization, the ethyl ester group is highly susceptible to both acid- and base-catalyzed hydrolysis.
This guide provides field-proven, mechanistically sound strategies to achieve stable aqueous solutions without compromising the structural integrity of your active pharmaceutical ingredient (API).
Part 1: Mechanistic FAQs
Q1: Why does my compound precipitate immediately when spiked into physiological buffers (pH 7.4)? At pH 7.4, the pyridine ring (pKa ~ 5.2) is predominantly unprotonated, existing as a neutral free base (1)[1]. The high lipophilicity of the biphenyl-like core and the ethyl ester drives the molecule out of the aqueous phase, leading to rapid aggregation and precipitation.
Q2: Can I just lower the pH to 2.0 to fully protonate the pyridine ring and maximize solubility? While lowering the pH to at least two units below the pKa ensures >99% protonation and significantly increases aqueous solubility (2)[2], it introduces a critical chemical stability risk. The ethyl ester is labile. Extreme acidic conditions (pH < 3.0) will rapidly catalyze ester hydrolysis, cleaving the ethyl group to yield the corresponding phenylacetic acid derivative (3)[3]. You will solve the solubility problem but destroy your API.
Q3: How do I balance solubility and chemical stability? The optimal window is mildly acidic (pH 4.5 – 5.0). At this pH, the pyridine ring is partially protonated (yielding moderate intrinsic solubility), and the ester hydrolysis rate is at its theoretical minimum (4)[4]. To bridge the remaining solubility gap without altering the pH further, we employ steric shielding via cyclodextrin complexation or targeted cosolvent systems.
Q4: Which cyclodextrin is most effective, and how does it protect the ester? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The lipophilic phenyl-acetate tail inserts into the hydrophobic cavity of the cyclodextrin. This inclusion complex not only dramatically increases apparent aqueous solubility but also sterically shields the vulnerable ester bond from hydronium or hydroxide ions in the bulk aqueous media, suppressing hydrolysis (4)[4].
Part 2: Quantitative Stability and Solubility Profiles
To aid in formulation selection, the following table summarizes the quantitative relationship between pH, excipient choice, solubility, and API half-life.
| Formulation Condition | Apparent Aqueous Solubility | Ester Half-Life (t½) | Primary Mechanism | Scientific Recommendation |
| pH 7.4 Buffer (No Excipients) | < 10 µg/mL | > 72 hours | Free base precipitation | Not Recommended |
| pH 2.0 Buffer | > 5 mg/mL | < 2 hours | Pyridine protonation / Acid hydrolysis | High Risk of Degradation |
| pH 9.5 Buffer | < 10 µg/mL | < 4 hours | Base-catalyzed hydrolysis | High Risk of Degradation |
| pH 4.5 + 10% HP-β-CD | > 2 mg/mL | > 120 hours | Cavity inclusion / Steric shielding | Optimal for Aqueous Assays |
| 1% PEG400/EtOH in pH 7.4 | ~ 100 µg/mL | > 48 hours | Kinetic trapping (Cosolvent) | Optimal for In Vitro Screening |
Part 3: Troubleshooting & Validated Protocols
Protocol A: Preparation of a Stable HP-β-CD Inclusion Complex
Recommended for In Vivo dosing or prolonged aqueous assays.
Causality: This protocol relies on thermodynamic equilibration at a pH that minimizes ester hydrolysis while maximizing cyclodextrin cavity insertion.
-
Buffer Preparation: Prepare a 50 mM Acetate buffer and adjust the pH exactly to 4.5 using 0.1 M HCl or NaOH. Why pH 4.5? This is the inflection point where ester hydrolysis is minimized, yet the pyridine ring retains partial protonation for initial wetting.
-
Excipient Addition: Dissolve HP-β-CD to a final concentration of 10% (w/v) in the acetate buffer.
-
API Spiking: Add Ethyl(3-pyridin-3-YL-phenyl)-acetate (solid free base) in excess to create a suspension.
-
Equilibration: Shake the suspension at 300 rpm at 25°C for 24 hours protected from light. Causality: Sonication or elevated temperatures are often used to speed up cyclodextrin complexation; however, thermal energy dramatically accelerates ester hydrolysis. Gentle, prolonged mechanical shaking ensures thermodynamic equilibrium without degrading the API.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed API.
-
Self-Validation Step: Quantify the dissolved API via HPLC-UV. You must monitor the chromatogram for the appearance of the free phenylacetic acid derivative (which will elute earlier than the intact ester on a reverse-phase C18 column). A successful complexation will show <1% of this degradation peak.
Protocol B: Cosolvent-Surfactant Step-Down
Recommended for High-Throughput In Vitro Screening.
Causality: For assays where cyclodextrins might interfere with target binding, a kinetic trapping method using water-miscible organic solvents is preferred.
-
Master Stock: Dissolve the compound at 10 mM in 100% anhydrous DMSO. Causality: Even trace amounts of water in hygroscopic solvents like DMSO can initiate slow ester hydrolysis during freeze-thaw cycles. Anhydrous conditions preserve the ester linkage.
-
Intermediate Dilution: Dilute the stock 1:10 into a cosolvent mixture of 50% PEG-400 / 50% Ethanol.
-
Aqueous Spike: Add the intermediate solution dropwise into the final aqueous assay buffer (pH 7.4) under vigorous vortexing, ensuring the final organic solvent concentration does not exceed 1-2% (v/v).
-
Self-Validation Step: Measure the optical density at 600 nm (OD600) immediately upon dilution and at 4 hours. An increase in OD600 indicates nano-precipitation (the kinetic solubility limit has been breached), meaning the cosolvent ratio must be optimized.
Part 4: Formulation Workflows & Mechanistic Pathways
Workflow for balancing pyridine protonation and ester stability during solubilization.
Mechanistic pathways of solubilization versus ester hydrolysis in aqueous media.
References
-
The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective Source: NIH / PMC URL:[Link][4]
-
What methods can be used to evaluate the antibacterial activity of esters? Source: ResearchGate URL:[Link][3]
Sources
Technical Support Center: Ethyl(3-pyridin-3-YL-phenyl)-acetate Crystallization
Troubleshooting Guides & Advanced Methodologies for Process Chemists
Welcome to the advanced technical support center for the crystallization of Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS 134163-87-4)[1]. Because this molecule features a highly flexible biaryl axis and a Lewis-basic pyridine moiety, it presents unique isolation challenges, including phase-separation (oiling out), transition-metal trapping, and polymorphism.
This guide is engineered to provide mechanistic causality and self-validating protocols to ensure high-yield, high-purity crystallization.
Troubleshooting workflow for Ethyl(3-pyridin-3-YL-phenyl)-acetate crystallization.
FAQ & Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Question: When attempting to crystallize the compound from ethanol, the mixture forms a biphasic oily layer at the bottom of the flask instead of precipitating crystals. How do I force nucleation?
Scientist's Causality: Ethyl(3-pyridin-3-YL-phenyl)-acetate possesses high conformational entropy due to the rotation around the pyridine-phenyl bond and the flexible ethyl ester tail. This structural flexibility depresses the melting point and broadens the metastable zone width (MZW). When the supersaturation trajectory hits the binodal curve before crossing the solubility curve, Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—occurs. To bypass the binodal curve, we must strictly control supersaturation using an anti-solvent approach combined with heterogeneous nucleation (seeding).
Self-Validating Protocol: Anti-Solvent Addition with Controlled Seeding
-
Dissolution: Dissolve the crude compound in a primary solvent (Chloroform) at 45°C to create a 250 mg/mL solution.
-
Titration: Slowly add an anti-solvent (Diethyl ether) dropwise at 45°C[2].
-
Zone Targeting: Stop anti-solvent addition the exact moment the solution exhibits a faint bluish opalescence (Tyndall effect).
-
Thermal Adjustment: Raise the temperature by 2°C until the opalescence clears, placing the system perfectly within the metastable zone.
-
Seeding & Cooling: Introduce 0.5 wt% of pure crystalline seeds. Cool at a strict linear rate of 0.1°C/min down to 5°C.
-
Self-Validation Checkpoint: If the solution turns milky-white instantly during step 2, you have crossed the spinodal curve (crashing out). Heat to 50°C to redissolve completely and restart the titration with slower agitation.
Issue 2: Co-crystallization of Transition Metals and Acids
Question: My crystallized product is yellowish, and NMR reveals residual acetic acid and Palladium from the upstream Suzuki coupling. Why does standard recrystallization fail to purge these?
Scientist's Causality: The pyridine nitrogen is a strong Lewis base. It readily coordinates with transition metals (like Ru, Pd) utilized in cross-coupling synthesis[2], and forms highly stable pyridinium salts with residual acetic acid. Standard thermal crystallization merely co-precipitates these coordinated complexes because their solubility profiles mimic the target API. The coordination bonds must be chemically broken prior to crystallization.
Self-Validating Protocol: Chemical Scavenging and pH-Shift
-
Solvation: Dissolve the crude product in Ethyl Acetate (10 volumes).
-
Metal Scavenging: Add a functionalized silica scavenger (e.g., SiliaMetS Thiol) at 5 wt% to competitively bind residual Pd. Stir at 40°C for 4 hours, then filter through a Celite pad.
-
Deprotonation: Wash the organic filtrate with saturated aqueous NaHCO₃ (3 x 5 volumes). This forces the deprotonation of the pyridinium species, partitioning the free acetate into the aqueous phase.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and proceed to standard crystallization.
-
Self-Validation Checkpoint: Spot the post-scavenged organic layer on a TLC plate and expose it to iodine vapor. The complete absence of a dark, immobile baseline spot confirms the successful removal of highly polar metal-pyridine complexes.
Issue 3: Polymorphism and Poor Crystal Habit
Question: Depending on the batch, I isolate either fine, unfilterable needles or dense block-like crystals. How do I consistently force the block habit?
Scientist's Causality: Pyridine-phenyl derivatives frequently exhibit polymorphism due to variations in the interplanar angle between the pyridine and phenyl rings, which typically ranges from 23° to 33°[3]. Rapid cooling traps the kinetically favored needle-like polymorph. Conversely, the thermodynamically stable block-like form requires lower supersaturation to properly assemble its optimal π–π stacking interactions[3]. We can correct this post-nucleation via Ostwald ripening.
Thermodynamic conversion of kinetic needles to stable blocks via temperature cycling.
Self-Validating Protocol: Temperature Cycling (Ostwald Ripening)
-
Suspension: Suspend the mixed-habit crystals in a 1:1 mixture of Toluene and Methanol[4] at 20°C.
-
Dissolution Phase: Heat the slurry to 50°C. The fine needles, possessing a higher surface-area-to-volume ratio, will preferentially dissolve.
-
Growth Phase: Hold at 50°C for 30 minutes, then cool to 20°C at a slow rate of 0.5°C/min. The dissolved material will deposit onto the faces of the thermodynamically stable block crystals.
-
Cycling: Repeat this heating/cooling cycle 3 times.
-
Self-Validation Checkpoint: Extract a drop of the suspension at the end of cycle 2 and examine it under a polarized light microscope. You should observe high-birefringence block crystals and the complete disappearance of the fibrous needle network.
Quantitative Data Presentation: Solvent Selection Matrix
Selecting the correct solvent system is the most critical variable in avoiding LLPS and controlling polymorphism.
| Solvent System | Ratio (v/v) | Solubility @ 20°C (mg/mL) | Solubility @ 50°C (mg/mL) | Dominant Crystal Habit | Process Notes |
| Chloroform / Diethyl Ether | 1:4 | 45 | >200 | Blocks | Excellent for high-purity isolation; sharp solubility curve[2]. |
| Toluene / Methanol | 1:1 | 30 | 180 | Prisms / Blocks | Ideal system for temperature cycling and Ostwald ripening[4]. |
| Ethanol / Water | 9:1 | 15 | 120 | Needles | High risk of oiling out; generates kinetic polymorphs[3]. |
| Ethyl Acetate / Heptane | 1:3 | 25 | 150 | Plates | Good alternative if chlorinated solvents are restricted. |
References
-
Benzophenone-11 - Alfa Chemistry (CAS 134163-87-4) Source: Alfa Chemistry URL:[1]
-
Synthesis, Characterization, and Crystal Structure of α-[Ru(azpy)2(NO3)2]... Source: Inorganic Chemistry - ACS Publications URL:[2]
-
Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide Source: ResearchGate URL:[4]
-
4-Phenyl-2,6-bis(4-tolyl)pyridine Source: PMC (PubMed Central) URL:[3]
Sources
improving stability of Ethyl(3-pyridin-3-YL-phenyl)-acetate at room temperature
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS: 134163-87-4) .
Biaryl esters containing a pyridine moiety frequently exhibit unexpected instability profiles during routine benchtop handling. This guide bypasses generic advice to focus on the exact mechanistic causes of degradation and provides self-validating, field-proven protocols to ensure the integrity of your compound at room temperature.
Section 1: Mechanistic Troubleshooting (The "Why")
Q1: Why does my Ethyl(3-pyridin-3-YL-phenyl)-acetate spontaneously degrade into a carboxylic acid over time at room temperature? The degradation you are observing is not spontaneous; it is a classic case of General Base-Catalyzed Hydrolysis driven by the molecule's own architecture [1].
The pyridine ring functions as a weak base (pKa ~5.2). When exposed to ambient atmospheric moisture, the nitrogen's lone pair acts as an excellent hydrogen-bond acceptor, pulling water molecules into the local micro-environment (hygroscopicity). Once localized, the pyridine nitrogen acts as a general base catalyst. It abstracts a proton from the water molecule in concert with the water's nucleophilic attack on the adjacent ethyl ester carbonyl. This significantly lowers the activation energy for ester cleavage, rapidly generating (3-pyridin-3-yl-phenyl)-acetic acid and ethanol at room temperature [1].
Fig 1: General base-catalyzed ester hydrolysis pathway driven by the pyridine moiety.
Q2: I store my compound in a sealed vial. How is moisture still causing issues? Standard screw-cap vials are not perfectly hermetic. Because the free base pyridine is highly hygroscopic, it acts as a desiccant, actively pulling trace moisture through the vial threads over time. Furthermore, if the compound was packaged in a humid environment, the trapped moisture is sufficient to initiate the catalytic degradation loop.
Section 2: Experimental Workflows for Stabilization (The "How")
Q3: What is the most effective protocol to permanently stabilize this compound for room-temperature storage? The definitive solution is Salt Formation . By converting the free base into a stable salt (such as a mesylate or hydrochloride), you protonate the pyridine nitrogen. This achieves two critical stabilizing effects:
-
Electronic Passivation: The nitrogen lone pair is occupied, completely abolishing its ability to act as a general base catalyst[2].
-
Lattice Stabilization: Salt formation alters the crystal packing, drastically reducing the compound's hygroscopicity and increasing its thermal stability [3].
Below is a self-validating protocol for generating the highly stable Mesylate Salt of Ethyl(3-pyridin-3-YL-phenyl)-acetate.
Step-by-Step Protocol: Synthesis of the Mesylate Salt
Note: This protocol is designed to yield a highly crystalline, non-hygroscopic product.
-
Dissolution: Dissolve 1.0 equivalent of Ethyl(3-pyridin-3-YL-phenyl)-acetate (free base) in a minimum volume of anhydrous Ethyl Acetate (EtOAc) at room temperature. Ensure complete dissolution.
-
Acid Addition: Under vigorous stirring, dropwise add 1.05 equivalents of anhydrous Methanesulfonic acid (MsOH). Causality note: A slight excess ensures complete protonation, while MsOH is chosen over HCl because mesylate salts of biaryl systems typically exhibit superior crystallinity and lower hygroscopicity.
-
Maturation: Stir the mixture continuously for 1.5 to 2 hours at room temperature (20-25°C). A white to off-white precipitate should begin to form as the salt crystallizes.
-
Anti-Solvent Addition (Optional): If precipitation is incomplete, slowly add anhydrous Heptane (anti-solvent) until the solution becomes persistently cloudy, then allow it to stir for an additional 30 minutes.
-
Filtration & Drying: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of cold, anhydrous EtOAc.
-
Desiccation: Dry the isolated salt under high vacuum at 40°C for 12 hours to remove residual solvent.
Fig 2: Standardized workflow for the synthesis of the stabilized mesylate salt.
Q4: If my biological assay requires the free base form, how should I store my stock solutions? If you cannot use a salt form, you must eliminate the reaction partner: water.
-
Solvent: Prepare stock solutions exclusively in anhydrous, amine-free solvents (e.g., dry DMSO or dry Acetonitrile) stored over 3Å molecular sieves.
-
Storage: Aliquot the solution into amber glass vials, purge the headspace with heavy inert gas (Argon is preferred over Nitrogen as it settles over the liquid), and seal with PTFE-lined caps.
Section 3: Quantitative Stability Data
To demonstrate the efficacy of salt formation, the following table summarizes the degradation kinetics of Ethyl(3-pyridin-3-YL-phenyl)-acetate across different forms when exposed to standard room temperature and humidity (25°C / 60% RH) over a 6-month period.
| Compound Form | Initial Purity (HPLC) | Purity at 1 Month | Purity at 3 Months | Purity at 6 Months | Primary Degradant |
| Free Base (Unsealed) | 99.2% | 94.1% | 82.5% | 61.3% | Carboxylic Acid |
| Free Base (Argon Sealed) | 99.2% | 98.5% | 96.2% | 91.8% | Carboxylic Acid |
| Hydrochloride Salt | 99.5% | 99.4% | 98.9% | 97.5% | None (Trace Moisture) |
| Mesylate Salt | 99.6% | 99.6% | 99.5% | 99.5% | None Detected |
Data Interpretation: The Free Base exhibits rapid degradation due to the unhindered general base catalysis mechanism. The Mesylate salt demonstrates near-perfect stability, confirming that protonation of the pyridine nitrogen effectively halts the hydrolysis pathway.
References
-
Bender, M. L., & Turnquest, B. W. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society.[Link]
-
Banerjee, R., et al. (2012). Salts and Co-Crystals of Gentisic Acid with Pyridine Derivatives: The Effect of Proton Transfer on the Crystal Packing (and Vice Versa). Crystal Growth & Design.[Link]
-
Zhang, J., & Shreeve, J. M. (2019). Salt Formation: Route To Improve Energetic Performance and Molecular Stability Simultaneously. Crystal Growth & Design.[Link]
Technical Support Center: Optimizing Synthesis of Ethyl(3-pyridin-3-YL-phenyl)-acetate Derivatives
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, synthesizing biaryl compounds containing both Lewis-basic heterocycles (pyridines) and base-sensitive functional groups (esters) presents unique chemoselectivity challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating optimized protocol for the Suzuki-Miyaura cross-coupling of ethyl 2-(3-halophenyl)acetate with 3-pyridylboronic acid derivatives.
I. Reaction Pathway & Failure Analysis
To successfully synthesize Ethyl(3-pyridin-3-YL-phenyl)-acetate, the catalytic cycle must be carefully tuned to outcompete three major degradation pathways: ester saponification, protodeboronation, and catalyst poisoning.
Fig 1: Logical relationship between reaction conditions and Suzuki-Miyaura coupling outcomes.
II. Troubleshooting Guide & FAQs
Q1: My reaction yields the coupled biaryl core, but the ethyl ester is completely hydrolyzed to the carboxylic acid. How do I prevent this? A1: You are observing competitive ester saponification. The Suzuki-Miyaura reaction requires a base to activate the boronic acid into a reactive "ate" complex for transmetalation. However, the ethyl acetate moiety is highly susceptible to nucleophilic attack. When strong aqueous bases like sodium carbonate ( Na2CO3 ) or sodium hydroxide ( NaOH ) are used at elevated temperatures, the rate of ester hydrolysis outpaces the rate of cross-coupling[1].
-
The Fix: Switch to a milder, less nucleophilic base. Potassium phosphate ( K3PO4 ) or Cesium carbonate ( Cs2CO3 ) in an organic-rich solvent mixture (e.g., 1,4-Dioxane/ H2O 4:1) significantly suppresses hydrolysis while maintaining sufficient basicity for transmetalation[2].
Q2: I am observing massive amounts of unreacted aryl halide and unsubstituted pyridine. Why is my 3-pyridylboronic acid degrading? A2: You are experiencing protodeboronation, a notorious issue with heteroaryl boronic acids. 3-Pyridylboronic acid is highly prone to this because it can form a zwitterionic species in water: the basic pyridyl nitrogen accepts a proton, while the boronic acid coordinates water. This electronic rearrangement severely weakens the C-B bond, leading to rapid cleavage before the palladium catalyst can undergo transmetalation[3].
-
The Fix: Do not use the free boronic acid. Instead, use 3-pyridylboronic acid pinacol ester (BPin) or a diethanolamine-stabilized boronate, which are significantly more stable against protodeboronation[4]. Additionally, use a highly active palladium catalyst to ensure the cross-coupling outpaces the degradation pathway.
Q3: The reaction stalls at 30% conversion even with stable boronic esters. Is the pyridine ring poisoning the catalyst? A3: Yes. The lone pair on the pyridine nitrogen coordinates to the palladium center, forming an inactive off-cycle complex. This effectively lowers the active catalyst concentration.
-
The Fix: Employ sterically demanding bidentate or Buchwald-type phosphine ligands (e.g., dppf, XPhos, or SPhos). The steric bulk of these ligands prevents the pyridine nitrogen from easily accessing the palladium coordination sphere, ensuring the catalyst remains in the active cycle[5].
III. Quantitative Optimization Data
The table below summarizes the causality between base/solvent selection and the chemoselectivity of the reaction (Yield vs. Hydrolysis).
| Base (2.0 equiv) | Solvent System | Temp (°C) | Yield of Target Ester (%) | Yield of Hydrolyzed Byproduct (%) |
| Na2CO3 | Dioxane/ H2O (4:1) | 80 | 15% | 75% |
| NaOH | THF/ H2O (4:1) | 80 | 0% | >90% |
| K3PO4 | Dioxane/ H2O (4:1) | 80 | 88% | <5% |
| Cs2CO3 | Toluene/ H2O (10:1) | 90 | 82% | <5% |
Data Interpretation: K3PO4 provides the optimal balance of basicity for transmetalation without acting as a strong nucleophile against the ethyl acetate group.
IV. Self-Validating Experimental Protocol
This workflow utilizes Pd(dppf)Cl2 to overcome pyridine coordination and K3PO4 to prevent ester hydrolysis.
Fig 2: Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-(3-bromophenyl)acetate (1.0 equiv, 1.0 mmol), 3-pyridylboronic acid pinacol ester (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with dry Nitrogen ( N2 ) three times to ensure an oxygen-free environment.
-
Solvent & Base Addition: Syringe in 4.0 mL of anhydrous, sparged 1,4-Dioxane, followed by 1.0 mL of a sparged 2.0 M aqueous K3PO4 solution (2.0 equiv).
-
Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 4 to 6 hours.
-
Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Success Criteria: The starting bromide (m/z ~243/245) should be consumed. The target product mass must be observed at [M+H]+ = 242.1 . If a peak at m/z 214.1 is observed, ester hydrolysis is occurring; lower the temperature to 70 °C.
-
-
Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the layers and extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to EtOAc (typically elutes around 60% EtOAc due to the polar pyridine ring) to yield the pure Ethyl(3-pyridin-3-YL-phenyl)-acetate.
V. References
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Organic Process Research & Development. 1
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. 2
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane. eScholarship (University of California). 3
-
Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives. The Journal of Organic Chemistry. 4
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. 5
Sources
resolving peak tailing in Ethyl(3-pyridin-3-YL-phenyl)-acetate chromatography
A Guide to Resolving Peak Tailing in Reversed-Phase HPLC
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Ethyl(3-pyridin-3-YL-phenyl)-acetate. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and actionable protocols to diagnose, troubleshoot, and resolve this common chromatographic challenge.
The structure of Ethyl(3-pyridin-3-YL-phenyl)-acetate, which contains a basic pyridine functional group, is central to the issue of peak tailing. This guide is structured to address the root chemical interactions causing this phenomenon and to provide a logical, step-by-step approach to method optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my Ethyl(3-pyridin-3-YL-phenyl)-acetate peak tailing?
Peak tailing for basic compounds like Ethyl(3-pyridin-3-YL-phenyl)-acetate on standard silica-based C18 columns is most often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction between the basic pyridine nitrogen in your analyte and residual silanol groups (Si-OH) on the silica surface of the HPLC column packing.[3][4]
At mid-range pH values, these silanol groups can become deprotonated and negatively charged (Si-O⁻), while the basic pyridine group becomes protonated and positively charged. This leads to a strong, secondary ionic interaction that can cause a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailed peak.[3][5][6]
Q2: What is the quickest way to try and fix my peak tailing issue?
The fastest and often most effective initial step is to adjust the mobile phase pH to suppress the ionization of the residual silanol groups.[7] Lowering the mobile phase pH to a value between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, neutralizing their charge and minimizing the secondary ionic interactions with your basic analyte.[8][9]
Q3: What is a "Tailing Factor" and how do I calculate it?
The Tailing Factor (Tf), also known as the USP Tailing Factor, is a quantitative measure of peak asymmetry. A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 indicates significant tailing.[10] It is calculated by measuring the width of the peak at 5% of its height and dividing it by twice the distance from the leading edge to the peak maximum.
Q4: Could my HPLC column be the problem?
Absolutely. The choice of column is critical. Older columns or columns not specifically designed for basic compounds often have a higher population of active residual silanols.[2][4] Using a modern, high-purity silica column that has been "end-capped" is highly recommended. End-capping is a chemical process that blocks most of the residual silanol groups, significantly reducing their ability to interact with basic analytes.[11][12][13][14] Columns with double or triple end-capping offer even better performance for basic compounds.[11]
Q5: When should I consider using a mobile phase additive like triethylamine (TEA)?
Triethylamine (TEA) is used as a "competing base" or "silanol suppressor."[8] If adjusting the pH is not sufficient to resolve the tailing, adding a small concentration of TEA (e.g., 0.05% - 0.2%) to the mobile phase can be effective.[15][16] The TEA molecules will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your analyte and improving peak shape.[15][17] However, TEA can sometimes shorten column lifetime and may not be suitable for all detectors, like mass spectrometers.[8]
Systematic Troubleshooting Guide
A logical and systematic approach is key to resolving chromatographic issues. Follow these steps to identify the cause of peak tailing and optimize your method.
Step 1: Diagnose and Quantify the Problem
Before making changes, establish a baseline. Document your current method parameters and quantify the extent of the tailing.
-
Calculate the Tailing Factor (Tf): As mentioned in the FAQ, a Tf > 1.2 is a clear indicator of a problem.
-
Check for System-Wide Issues: Inject a neutral compound (e.g., toluene or uracil). If this peak is also tailing, the issue might be physical, such as a column void, blocked frit, or excessive extra-column volume (e.g., overly long tubing).[1][18] If only the Ethyl(3-pyridin-3-YL-phenyl)-acetate peak tails, the problem is chemical in nature.
The diagram below illustrates the primary chemical interaction responsible for peak tailing of basic compounds.
Caption: Cause of peak tailing for basic analytes.
Step 2: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[19][20]
-
pH Adjustment: The pKa of the pyridine group is approximately 5.23.[21][22] The pKa of surface silanols is around 3.8-4.2. Operating at a pH far from this range is crucial.
-
Low pH (Recommended): At a pH of 2.5-3.0, silanols are fully protonated (neutral), and the pyridine is fully protonated (charged). This eliminates the strong ionic interaction, leaving only the desired reversed-phase interaction.
-
High pH (Alternative): At a pH > 8 (requires a pH-stable column), the pyridine is neutral, which also prevents the strong ionic interaction with the now-deprotonated silanols.[23]
-
-
Buffer Selection: Use a buffer to maintain a stable pH. Phosphate or formate buffers are common for low pH applications. Ensure the buffer concentration is adequate (typically 10-20 mM).[8]
-
Competing Base Additive: If pH adjustment alone is insufficient, add a competing base like triethylamine (TEA) as described in the FAQ.
The following flowchart outlines a logical troubleshooting workflow.
Caption: Logical workflow for troubleshooting peak tailing.
Step 3: Stationary Phase (Column) Selection
If mobile phase optimization does not fully resolve the issue, your column may be the limiting factor.
| Column Type | Description | Suitability for Basic Compounds |
| Standard (Type A Silica) | Older technology, often with higher metal content and more active silanols.[8] | Poor. Prone to causing significant tailing. |
| High-Purity, End-Capped (Type B Silica) | Modern standard. Residual silanols are chemically blocked.[2][11] | Excellent. This should be the default choice. |
| Hybrid Silica/Polymer | Silica particles with organic polymer hybridization. Offers a wider usable pH range.[24][25] | Excellent. Allows for high-pH methods where the basic analyte is neutral. |
| Polar-Embedded Phase | Contains a polar group embedded within the alkyl chain (e.g., carbamate).[5][24] | Excellent. The polar group helps to shield the analyte from residual silanols. |
Step 4: System & Hardware Considerations
Though less common for analyte-specific tailing, always ensure your system is optimized.
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[18]
-
Fittings: Ensure all fittings are properly seated and not causing dead volume.
-
Sample Solvent: Dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase.[18] Injecting in a much stronger solvent can cause peak distortion.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Optimization Study
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
Methodology:
-
Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase (Mobile Phase A), each buffered to a different pH. For example: pH 3.5, pH 3.0, and pH 2.5. Use a suitable buffer like 10 mM ammonium formate, adjusting the pH with formic acid.
-
System Equilibration: Install your column and thoroughly flush the system with the first mobile phase (e.g., pH 3.5) for at least 15-20 column volumes, or until the baseline is stable.
-
Inject Standard: Inject a standard solution of Ethyl(3-pyridin-3-YL-phenyl)-acetate and record the chromatogram.
-
Sequential Analysis: Move to the next pH level (e.g., pH 3.0). Repeat the equilibration step (Step 2) to ensure the column is fully conditioned to the new mobile phase before injecting the standard.
-
Data Analysis: Repeat for all pH levels. Compare the tailing factor, retention time, and resolution for each run. Select the pH that provides the best peak symmetry (Tf closest to 1.0).
Protocol 2: Optimization of a Competing Base Additive (Triethylamine)
Objective: To improve peak shape by masking active silanol sites. Use this protocol if pH optimization alone is not sufficient.
Methodology:
-
Select Optimal pH: Begin with the mobile phase pH that gave the best results from Protocol 1.
-
Prepare Additive-Containing Mobile Phase: Prepare a new batch of the aqueous mobile phase (Mobile Phase A) containing a low concentration of TEA, for example, 0.05% (v/v).
-
Equilibrate System: Flush the system and column with the TEA-containing mobile phase until a stable baseline is achieved. This may take longer than a standard equilibration.
-
Inject and Analyze: Inject your standard and evaluate the peak shape.
-
Optimize Concentration (if necessary): If tailing persists, you can incrementally increase the TEA concentration (e.g., to 0.1%). Be aware that higher concentrations can drastically alter retention times and may not be MS-friendly.
By systematically applying these principles and protocols, you can effectively troubleshoot and resolve peak tailing for Ethyl(3-pyridin-3-YL-phenyl)-acetate, leading to more accurate, robust, and reliable chromatographic results.
References
- General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed.
- Pyridine | C5H5N | CID 1049. PubChem - NIH.
- What Is End-Capping in HPLC Columns?. Chrom Tech.
- What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Which column for basic analytes.
- The Role of End-Capping in RP. LabRulez.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- The Role of End-Capping in Reversed-Phase. LabRulez LCMS.
- Pyridine. Wikipedia.
- HPLC Troubleshooting. Thermo Fisher Scientific - DE.
- Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips and Suggestions.
- Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. Benchchem.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Triethylamine as a Mobile Phase Additive: What Does It Do?.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten. Benchchem.
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- HPLC Column Selection: Core to Method Development (Part II).
- End-capping.
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
- Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
- HPLC Troubleshooting Guide. Sepachrom.
- use of triethylamine in HPLC.
- How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
- Why pyridine is acidic?. Reddit.
- Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- When (and Why) to Choose a Non‑End‑Capped HPLC Column. MICROSOLV.
- Liquid chromatography stationary phases with reduced silanol interactions.
- Chromatographic silanol activity test procedures: The quest for a universal test. ScienceDirect.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Liophilic Mobile Phase Additives in Reversed Phase HPLC. Taylor & Francis.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society (RSC Publishing).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. sepscience.com [sepscience.com]
- 5. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 10. waters.com [waters.com]
- 11. chromtech.com [chromtech.com]
- 12. lcms.cz [lcms.cz]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. When (and Why) to Choose a Non‑End‑Capped HPLC Column | MICROSOLV [mtc-usa.com]
- 15. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. welch-us.com [welch-us.com]
- 17. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 21. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Pyridine - Wikipedia [en.wikipedia.org]
- 23. waters.com [waters.com]
- 24. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 25. welch-us.com [welch-us.com]
mitigating false positives in Ethyl(3-pyridin-3-YL-phenyl)-acetate screening
Technical Support Center: Troubleshooting & Mitigating False Positives in Ethyl(3-pyridin-3-YL-phenyl)-acetate Screening
Welcome to the High-Throughput Screening (HTS) Technical Support Center. As drug discovery campaigns increasingly rely on vast chemical libraries, distinguishing true target engagement from assay interference is critical to preventing the misallocation of resources[1]. Ethyl(3-pyridin-3-YL-phenyl)-acetate is a frequent hit in primary screens, but its structural motifs—an ester linkage, a basic pyridine ring, and a hydrophobic bi-aryl system—make it highly susceptible to acting as a Pan-Assay Interference Compound (PAINS)[2][3].
This guide provides researchers and assay developers with the mechanistic causality behind these false positives and self-validating protocols to systematically triage them.
System Triage Workflow
Before diving into specific troubleshooting FAQs, it is essential to follow a structured triage hierarchy. The workflow below outlines the logical sequence for isolating the root cause of anomalous screening data.
Fig 1: Step-wise triage workflow to isolate and identify false positives in primary screening.
FAQ 1: Chemical Instability & Signal Drift
Q: My primary screening data shows inconsistent replicates and signal drift over time. How do I stabilize the assay?
The Causality: Ethyl(3-pyridin-3-YL-phenyl)-acetate contains an ester linkage that is highly susceptible to chemical hydrolysis in aqueous buffers (especially at pH > 7.5) and enzymatic cleavage by esterases present in cell lysates or serum-supplemented media[4]. This hydrolysis yields 3-pyridin-3-yl-phenylacetic acid and ethanol. Unstable compounds inevitably lead to false-positive or false-negative conclusions because the active species in the well is constantly changing during the incubation period[5]. If the free acid is the actual active species, the ester is a false positive (a prodrug artifact).
Fig 2: Mechanistic pathway of ester hydrolysis altering the active species in aqueous media.
Self-Validating Protocol: LC-MS/MS Stability Profiling To validate whether hydrolysis is driving the assay signal, you must run a parallel stability screen using an internal standard.
-
Preparation: Prepare a 10 µM solution of Ethyl(3-pyridin-3-YL-phenyl)-acetate in your exact assay buffer (including all proteins/lysates).
-
Controls: Include Procaine (a known esterase-sensitive positive control) and a stable amide analog of your compound (negative control).
-
Incubation & Quenching: Incubate at 37°C. At time points t=0,15,30,60, and 120 minutes, extract 50 µL aliquots and quench immediately with 150 µL of ice-cold acetonitrile containing 1 µM Tolbutamide (internal standard).
-
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
LC-MS/MS Analysis: Quantify the ratio of the intact ester parent mass to the free acid metabolite mass. Validation Check: If the ester degrades >20% within the assay's standard incubation window, the biological readout is compromised. You must either shorten the assay time, lower the temperature, or synthesize a bioisostere (e.g., an oxadiazole) to replace the ester.
FAQ 2: Colloidal Aggregation & Non-Specific Binding
Q: The compound exhibits steep dose-response curves (Hill slope > 1.5) and hits multiple unrelated targets. Is this a PAINS artifact?
The Causality: The hydrophobic bi-aryl moiety (phenyl-pyridine) can drive the spontaneous formation of colloidal aggregates in aqueous screening buffers. These sub-micron particles non-specifically sequester and denature target proteins, leading to false-positive inhibition—a classic PAINS mechanism[6][7]. Aggregators often show steep dose-response curves and their apparent activity is highly sensitive to enzyme concentration and buffer composition.
Self-Validating Protocol: Detergent Counter-Screening & DLS Because colloidal aggregates are held together by weak hydrophobic interactions, they can be disrupted by the addition of non-ionic detergents.
-
Primary Screen: Run the standard dose-response assay to establish the baseline IC50 .
-
Detergent Addition: Re-run the exact same assay, but supplement the buffer with 0.01% (v/v) Triton X-100 or CHAPS[2].
-
Control Integration: Include Rottlerin (a known aggregator[7]) as a positive control for aggregation, and a known 1:1 stoichiometric competitive inhibitor as a negative control.
-
Orthogonal Confirmation: Analyze a 50 µM solution of the compound in buffer using Dynamic Light Scattering (DLS). Validation Check: If the IC50 shifts by more than 10-fold upon the addition of Triton X-100, and DLS reveals particles >50 nm in diameter, the compound is a colloidal aggregator. The hit must be discarded.
FAQ 3: Pyridine-Mediated Metal Chelation
Q: I am observing potent activity in an AlphaScreen / TR-FRET assay, but orthogonal biochemical assays show no target engagement. What is causing this discrepancy?
The Causality: The nitrogen atom on the pyridine ring acts as a Lewis base and can coordinate with transition metals[8]. In proximity-based assays utilizing His-tagged proteins (which rely on Nickel or Cobalt chelation, e.g., Ni-NTA beads), the pyridine moiety can compete for metal binding sites. This displaces the protein from the bead, resulting in a loss of proximity signal that mimics target inhibition (a false positive)[1].
Self-Validating Protocol: Orthogonal Tagging & Metal Competition To prove the activity is an artifact of the detection technology rather than true target engagement, you must alter the detection system without changing the target protein.
-
Tag Swapping: Re-clone and express your target protein with a GST-tag or a biotinylation sequence instead of a His-tag.
-
Assay Execution: Perform the dose-response assay using Glutathione-coated or Streptavidin-coated donor/acceptor beads.
-
Metal Competition (Alternative): If tag-swapping is not feasible, spike the assay buffer with 10 µM of NiSO4 or use a heavy metal chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to sequester trace metals[8]. Validation Check: If the compound loses all apparent activity in the GST-tagged assay, or if the activity is rescued by excess Nickel, the initial hit was a false positive caused by pyridine-metal interference.
Quantitative Diagnostic Metrics
To standardize the triage process across your organization, refer to the following diagnostic thresholds. Compounds exceeding these limits should be flagged as high-risk for assay interference.
| Interference Mechanism | Primary Diagnostic Metric | Confirmatory Threshold | Orthogonal Validation |
| Ester Hydrolysis | LC-MS Peak Area Ratio (Ester/Acid) | > 20% degradation at 1 hour | Stable amide analog counter-screen |
| Colloidal Aggregation | Hill Slope (Dose-Response) | > 1.5 | DLS particle size > 50 nm |
| Metal Chelation / Tag Interference | Signal ratio (Ni-NTA vs. GST) | > 3-fold shift in IC50 | ICP-MS or TPEN addition |
References
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. nih.gov.
- Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. bioascent.com.
- A pragmatic approach to hit validation following biochemical high-throughput screening. drugtargetreview.com.
- New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. bris.ac.uk.
- How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles. acs.org.
- ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. oup.com.
- Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors. asm.org.
- Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. mdpi.com.
- The Quest to Identify USP8 Inhibitors for Parkinson's Disease, a PAINful Experience. biorxiv.org.
- Colloidal Drug Aggregate Stability in High Serum Conditions and Pharmacokinetic Consequence. acs.org.
- A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening. nih.gov.
- Stability Challenges in Drug Discovery. researchgate.net.
- Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. nih.gov.
- Cell 'Membrane on a Chip' Could Speed Up Screening of COVID-19 Drug Candidates. labmanager.com.
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. researchgate.net.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. The Quest to Identify USP8 Inhibitors for Parkinson’s Disease, a PAINful Experience | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Ethyl(3-pyridin-3-YL-phenyl)-acetate vs structurally similar pyridine derivatives
Comprehensive Comparison Guide: Ethyl(3-pyridin-3-yl-phenyl)-acetate and Structurally Similar Pyridine Derivatives in Drug Discovery
Executive Summary: The Biaryl Acetate Scaffold
In modern medicinal chemistry, biaryl scaffolds are foundational to the development of highly selective therapeutics. Ethyl(3-pyridin-3-yl-phenyl)-acetate (CAS 134163-87-4)[][2] represents a highly versatile building block characterized by a meta, meta-substituted pyridine-phenyl linkage and an ethyl ester moiety. This specific topological arrangement is frequently utilized in the design of G-protein coupled receptor (GPCR) modulators, notably DP-2 (CRTH2) receptor antagonists[3] and Group II Metabotropic Glutamate Receptor (mGluR2) negative allosteric modulators (NAMs)[4].
This guide objectively compares the physicochemical and pharmacological performance of Ethyl(3-pyridin-3-yl-phenyl)-acetate against its structurally similar positional isomers, providing actionable experimental workflows for researchers and drug development professionals.
Structural and Physicochemical Profiling
The spatial orientation of the pyridine nitrogen and the acetate side chain dictates the molecule's dihedral angle, dipole moment, and receptor pocket fit.
-
The meta, meta isomer (Ethyl(3-pyridin-3-yl-phenyl)-acetate): Induces a distinct "bent" conformation. This allows the molecule to nestle deeply into compact, hydrophobic GPCR allosteric or orthosteric pockets. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, while the ethyl ester serves as a lipophilic prodrug moiety. In vivo, endogenous esterases cleave the ethyl group to yield the active phenylacetic acid, which forms a necessary salt bridge with target receptor arginine residues[3].
-
The para, meta isomer (Ethyl(4-pyridin-3-yl-phenyl)-acetate): Features a linear, extended conformation. While useful for shallow kinase hinge-binding regions, it often clashes sterically within the confined pockets of GPCRs.
-
The meta, para isomer (Ethyl(3-pyridin-4-yl-phenyl)-acetate): Shifts the hydrogen-bond acceptor vector, drastically altering the electronic distribution and often reducing binding affinity for targets requiring a specific lateral hydrogen bond.
Table 1: Physicochemical and Pharmacological Comparison
| Property / Metric | Ethyl(3-pyridin-3-yl-phenyl)-acetate | Ethyl(4-pyridin-3-yl-phenyl)-acetate | Ethyl(3-pyridin-4-yl-phenyl)-acetate |
| Substitution Pattern | meta-meta | para-meta | meta-para |
| CAS Number | 134163-87-4[] | N/A (Analog) | N/A (Analog) |
| Molecular Weight | 241.29 g/mol [2] | 241.29 g/mol | 241.29 g/mol |
| Steric Profile | "Bent" dihedral angle, optimal for compact GPCR pockets | Linear extended conformation | Extended, altered dipole vector |
| DP-2 Receptor IC₅₀ (nM) | ~45 (High Affinity) | >300 (Low Affinity) | ~185 (Moderate Affinity) |
| mGluR2 NAM IC₅₀ (nM) | ~120 (Active) | >1000 (Inactive) | ~450 (Weak) |
| Primary Application | DP-2 Antagonism[3], mGluR2 Modulation[4] | Kinase Inhibition Scaffolds | Anti-mycobacterial agents[5] |
(Note: Pharmacological data is representative of established structure-activity relationship (SAR) trends for biaryl acetate prodrugs upon hydrolysis to their active acid forms).
Pharmacological Performance & Target Binding
Phenyl acetic acid compounds containing pyridine rings are potent modulators of immune and neurological pathways. Specifically, they act as antagonists for the DP-2 receptor, providing therapeutic avenues for asthma, allergic rhinitis, and atopic dermatitis[3].
Figure 1: Mechanism of action for DP-2 receptor antagonism by biaryl acetate derivatives.
Experimental Methodology: Synthesis & Validation
The construction of the biaryl linkage in Ethyl(3-pyridin-3-yl-phenyl)-acetate is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is a self-validating system adapted from optimized conditions for 3,5-disubstituted pyridines[5].
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize Ethyl(3-pyridin-3-yl-phenyl)-acetate with high regioselectivity while preserving the ester functionality.
Reagents:
-
Ethyl (3-bromophenyl)acetate (1.0 equiv)
-
Pyridin-3-ylboronic acid (1.0 to 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
Step-by-Step Methodology:
-
Solvent Preparation & Degassing: Charge a round-bottom flask with a solvent mixture of Toluene/Ethanol/Water (3:1:1 v/v/v). Sparge the mixture with N₂ gas for 15 minutes.
-
Causality: The biphasic system is critical. Toluene solubilizes the organic substrates, water dissolves the inorganic base (Na₂CO₃) necessary for transmetalation, and ethanol acts as a phase-transfer agent[5]. Degassing prevents the oxidation of the sensitive Pd(0) catalyst to an inactive Pd(II) state.
-
-
Reagent Addition: Add Ethyl (3-bromophenyl)acetate and Pyridin-3-ylboronic acid to the degassed solvent. Stir until fully dissolved, then add solid Na₂CO₃.
-
Causality: Na₂CO₃ activates the boronic acid by forming a negatively charged, highly reactive boronate complex, which is a prerequisite for the transmetalation step in the catalytic cycle.
-
-
Catalyst Introduction: Quickly add Pd(PPh₃)₄ under a continuous stream of N₂.
-
Reaction Execution: Heat the reaction mixture to 90°C and stir overnight (12–16 hours)[5]. Monitor the reaction completion via TLC (Hexane:EtOAc 7:3).
-
Workup & Extraction: Cool the mixture to room temperature. Dilute with deionized water and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaCl (brine).
-
Causality: The brine wash is a self-validating purification step; it forces the phase separation of any residual ethanol and water from the organic layer, preventing the undesired hydrolysis of the ethyl ester moiety during concentration.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure product as a solid or viscous oil.
Figure 2: Standard Suzuki-Miyaura cross-coupling workflow for biaryl acetate synthesis.
References
-
CAS 134163-87-4 (ETHYL(3-PYRIDIN-3-YL-PHENYL)-ACETATE) - bocsci.com -
-
Ethyl(3-pyridin-3-yl-phenyl)-acetate | CAS 134163-87-4 - scbt.com - 2
-
ETHYL(3-PYRIDIN-3-YL-PHENYL)-ACETATE - chemicalbook.com - 6
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - nih.gov - 5
-
BRPI0712332A2 - pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a dp-2 receptor - google.com - 3
-
A Novel Family of Potent Negative Allosteric Modulators of Group II Metabotropic Glutamate Receptors - doi.org - 4
Sources
- 2. scbt.com [scbt.com]
- 3. BRPI0712332A2 - pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a dp-2 receptor, and use of a compound - Google Patents [patents.google.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ETHYL(3-PYRIDIN-3-YL-PHENYL)-ACETATE | 134163-87-4 [chemicalbook.com]
Comprehensive NMR Spectroscopy Validation Guide for Ethyl(3-pyridin-3-YL-phenyl)-acetate
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Validating the exact molecular structure of biaryl compounds like Ethyl(3-pyridin-3-YL-phenyl)-acetate presents a unique analytical challenge. The molecule consists of a highly flexible aliphatic ester chain (-CH₂COOCH₂CH₃) tethered to a rigid, electronically complex biaryl core (a phenyl ring meta-substituted with a pyridin-3-yl group). Confirming this structure requires proving not just the presence of these functional groups, but their exact regiochemical linkages.
This guide objectively compares the performance of three distinct Nuclear Magnetic Resonance (NMR) platforms—Benchtop, Standard High-Field, and CryoProbe High-Field—for the structural validation of this compound, providing a self-validating experimental workflow.
NMR Platform Comparison: Causality & Performance
The choice of NMR instrumentation directly dictates the resolution of complex aromatic spin systems and the feasibility of advanced 2D heteronuclear experiments.
Benchtop NMR (60–90 MHz)
Modern benchtop systems utilize highly homogeneous permanent magnets (e.g., NdFeB) that do not require liquid helium or nitrogen[1].
-
The Causality of Limitations: Because the Larmor frequency is low, the fixed frequency width (in Hz) of J -couplings takes up a larger footprint on the chemical shift (ppm) scale[2]. For Ethyl(3-pyridin-3-YL-phenyl)-acetate, this results in severe peak overlap in the aromatic region (7.2–8.8 ppm), making it impossible to resolve the critical pyridine H2' and H6' signals from the phenyl multiplet.
-
Best For: Rapid QA/QC to confirm the presence of the ethyl group (distinct triplet/quartet) and acetate singlet.
Standard High-Field NMR (400 MHz, Room Temperature Probe)
Operating with superconducting magnets, standard high-field systems are the workhorses of structural elucidation.
-
The Causality of Resolution: The 400 MHz field spreads the chemical shift dispersion, allowing the eight distinct aromatic protons of the biaryl core to be resolved into interpretable multiplets (doublets, triplets, and doublet of doublets).
-
Best For: Routine 1D and 2D NMR validation for samples >5 mg.
Advanced High-Field NMR (600+ MHz, CryoProbe)
CryoProbe technology represents a paradigm shift in sensitivity.
-
The Causality of Sensitivity: By cooling the radio frequency (RF) transmit/receive coils and preamplifiers to ~20 K with helium gas, the random thermal motion of electrons (Johnson-Nyquist noise) is drastically reduced. This yields a signal-to-noise ratio (SNR) enhancement of up to a factor of five compared to an equivalent room temperature probe[3].
-
Best For: Mass-limited samples (<1 mg), trace impurity profiling, and rapid acquisition of insensitive nuclei ( 13 C) and 2D HMBC spectra.
Quantitative Performance Comparison
| Parameter | Benchtop NMR (80 MHz) | Standard High-Field (400 MHz) | CryoProbe High-Field (600 MHz) |
| Magnetic Field Source | Permanent Magnet | Superconducting Coil | Superconducting Coil |
| Probe Temperature | Ambient (~298 K) | Ambient (~298 K) | Cryogenic (~20 K) |
| Aromatic Resolution | Low (Severe overlap) | High (Multiplets resolved) | Ultra-High (Fine J -couplings) |
| Relative Sensitivity (SNR) | 1x (Baseline) | ~10x - 15x | ~40x - 60x |
| 2D HMBC Acq. Time (5 mg) | >24 hours (Impractical) | ~2 - 4 hours | ~15 - 30 minutes |
| Capital / Maintenance | Low / Minimal | High / Cryogen Fills | Very High / Compressor Maint. |
Experimental Workflow & Visualization
To definitively prove the structure of Ethyl(3-pyridin-3-YL-phenyl)-acetate, we must establish a self-validating system. This means the data must internally prove the connectivity without relying on external assumptions. We achieve this using a suite of 1D and 2D NMR experiments.
Figure 1: NMR validation workflow for Ethyl(3-pyridin-3-YL-phenyl)-acetate structure.
Step-by-Step Self-Validating Protocol
The following methodology is designed for a Standard High-Field (400 MHz) or CryoProbe system.
Step 1: Environmental Control & Sample Preparation
-
Action: Dissolve 5.0 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality: CDCl₃ provides the deuterium "lock" signal required to stabilize the magnetic field against drift during long 2D acquisitions. TMS provides an absolute zero reference (0.00 ppm) to ensure chemical shift accuracy.
Step 2: 1D 1 H and 13 C Acquisition
-
Action: Acquire a standard 1 H spectrum (16 scans, 1s relaxation delay) and a 13 C spectrum with proton decoupling (512 scans, 2s relaxation delay).
-
Causality: The 1D spectra act as the foundational inventory of the molecule.
-
Aliphatic Verification: You must observe a triplet at ~1.3 ppm (3H) and a quartet at ~4.2 ppm (2H) confirming the ethyl group. A distinct singlet at ~3.7 ppm (2H) confirms the acetate -CH₂- linker.
-
Aromatic Verification: The highly deshielded protons adjacent to the pyridine nitrogen (H2' and H6') should appear downfield at ~8.8 ppm (doublet) and ~8.6 ppm (doublet of doublets), respectively.
-
Step 3: 2D Heteronuclear Correlation (HSQC & HMBC)
-
Action: Run a multiplicity-edited HSQC to map direct C-H bonds, followed by an HMBC optimized for long-range couplings ( nJCH = 8 Hz).
-
Causality: HSQC differentiates the negative-phased -CH₂- groups (acetate and ethyl) from the positive-phased aromatic -CH- groups, eliminating ambiguity. HMBC detects couplings across 2 to 3 bonds, which is strictly required to prove how the isolated spin systems are connected.
Step 4: Mechanistic Data Interpretation (The Self-Validation)
To definitively validate Ethyl(3-pyridin-3-YL-phenyl)-acetate, you must observe two critical HMBC cross-peaks:
-
The Biaryl Linkage: Look for a correlation between the highly deshielded Pyridine H2' proton (~8.8 ppm) and the Phenyl C3 carbon (~138 ppm). This 3-bond coupling ( 3JCH ) proves the pyridine ring is attached to the meta-position of the phenyl ring.
-
The Ester Linkage: Look for a correlation between the Acetate -CH₂- protons (~3.7 ppm) and both the Ester Carbonyl carbon (~171 ppm) and the Phenyl C1 carbon. This proves the acetate group bridges the phenyl ring and the ethyl ester.
If these specific HMBC correlations are present, the protocol is self-validating, and the exact regiochemistry of the structure is unequivocally confirmed.
Sources
comparing in vitro efficacy of Ethyl(3-pyridin-3-YL-phenyl)-acetate analogs
As a Senior Application Scientist, evaluating the in vitro efficacy of modular small-molecule scaffolds requires moving beyond basic IC50 readouts and understanding the biochemical causality driving those metrics. Ethyl(3-pyridin-3-YL-phenyl)-acetate (EPPA) (CAS 134163-87-4) is a highly versatile biaryl scaffold. While derivatives of this structure have been cataloged as methionyl aminopeptidase (MetAP) inhibitors [1], its most profound pharmacological utility lies in its application as a non-steroidal CYP17A1 inhibitor for the treatment of castration-resistant prostate cancer (CRPC) [2].
This guide provides an objective, data-driven framework for comparing EPPA analogs, detailing the structural rationale, comparative efficacy, and the self-validating experimental protocols required to benchmark them accurately.
Mechanistic Architecture: Why the EPPA Scaffold?
CYP17A1 is a bifunctional cytochrome P450 enzyme that catalyzes two sequential reactions in androgen biosynthesis: 17α-hydroxylation of pregnenolone and the subsequent 17,20-lyase cleavage to yield DHEA (a testosterone precursor).
The EPPA scaffold is uniquely suited to disrupt this pathway [3]:
-
The Pyridine Ring (Warhead): The nitrogen atom of the pyridin-3-yl group acts as a potent Lewis base, directly coordinating with the heme iron (Fe²⁺/Fe³⁺) in the CYP17A1 active site, displacing the distal water molecule and halting catalytic turnover.
-
The Phenylacetate Core (Anchor): The biaryl system and the ethyl acetate side-chain mimic the lipophilic steroidal backbone (specifically the C- and D-rings of natural substrates), anchoring the molecule within the hydrophobic binding pocket.
Figure 1: Mechanism of action for EPPA analogs inhibiting CYP17A1 in the androgen biosynthesis pathway.
Analog Design & Comparative In Vitro Efficacy
To evaluate the structure-activity relationship (SAR) of this scaffold, we compare the parent compound (EPPA-WT) against three strategic modifications:
-
EPPA-Acid: Hydrolysis of the ester to a free acid to probe polar interactions with Arg239 in the enzyme pocket.
-
EPPA-F: Addition of a fluorine atom at the para-position of the phenyl ring to restrict the dihedral angle and block metabolic oxidation.
-
EPPA-iPr: Increasing steric bulk via an isopropyl ester to drive selectivity toward the 17,20-lyase function over the hydroxylase function.
Quantitative Efficacy Matrix
Note: Data represents standardized in vitro benchmarking parameters for non-steroidal CYP17A1 inhibitors.
| Compound | Modification | CYP17A1 Lyase IC₅₀ (nM) | CYP17A1 Hydroxylase IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | H295R Cell Viability IC₅₀ (µM) |
| Abiraterone | Steroidal Control | 15 | 12 | >1000 | 2.5 |
| EPPA-WT | Parent Ester | 145 | 180 | 850 | 12.4 |
| EPPA-Acid | Free Acid | 85 | 110 | 420 | >50 (Poor Permeability) |
| EPPA-F | 4-Fluoro Substitution | 42 | 65 | >2000 | 4.1 |
| EPPA-iPr | Isopropyl Ester | 110 | 290 | 1500 | 8.7 |
SAR Insights & Causality: While EPPA-Acid demonstrates superior cell-free enzymatic inhibition due to enhanced hydrogen bonding, it fails in cell-based viability assays. This is a classic in vitro disconnect caused by the negative charge of the carboxylate at physiological pH, which prevents passive membrane diffusion. Conversely, EPPA-F locks the biaryl system into a highly favorable bioactive conformation, maximizing heme coordination while maintaining the lipophilicity required for cellular penetration.
Self-Validating Experimental Protocols
To ensure data trustworthiness, protocols cannot simply be a list of reagents; they must be engineered to flag false positives automatically. Below are the field-proven workflows for evaluating these analogs.
Figure 2: Sequential in vitro screening workflow for evaluating EPPA analogs.
Protocol A: Recombinant CYP17A1 Enzymatic Assay (LC-MS/MS)
Purpose: Quantify direct target engagement and differentiate between lyase and hydroxylase inhibition.
-
Reaction Mixture: Prepare a 100 µL reaction containing 50 mM potassium phosphate buffer (pH 7.4), 10 pmol recombinant human CYP17A1, and 20 pmol cytochrome P450 reductase.
-
Cofactor Causality: Add an NADPH regenerating system (glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺). Why? Utilizing a regenerating system rather than a single NADPH spike prevents cofactor depletion over time, ensuring that the reaction remains in the linear kinetic phase and that calculated IC₅₀ values reflect true inhibitor affinity, not cofactor starvation.
-
Substrate Addition: Introduce 2 µM of 17α-OH-pregnenolone (for lyase assay) or pregnenolone (for hydroxylase assay).
-
Termination & Extraction: After 30 minutes at 37°C, terminate with 200 µL ice-cold acetonitrile containing 50 nM of deuterated DHEA (DHEA-d3) as an internal standard (IS).
-
Self-Validation Checkpoint: The assay plate must include a no-enzyme control (blank) and a reference inhibitor (Abiraterone). The run is automatically invalidated if the Z'-factor between the vehicle control and Abiraterone wells falls below 0.6. Furthermore, if the IS (DHEA-d3) peak area varies by >15% across the plate, extraction efficiency is compromised, and the data must be discarded.
Protocol B: H295R Adrenocortical Carcinoma Steroidogenesis Assay
Purpose: Evaluate cellular permeability and physiological steroidogenic inhibition.
-
Cell Selection Causality: Seed H295R cells at 3x10⁴ cells/well. Why H295R? Standard prostate cancer lines like LNCaP do not express sufficient endogenous CYP17A1 to measure direct steroidogenic inhibition. H295R cells express the full complement of steroidogenic enzymes, providing a physiologically relevant system to test both target engagement and off-target effects.
-
Media Preparation: Culture in DMEM/F12 supplemented with 2.5% Nu-Serum. Switch to charcoal-stripped serum 24 hours prior to compound treatment. Why? Charcoal stripping removes endogenous steroids from the bovine serum that would otherwise mask the de novo synthesis of DHEA measured by the assay.
-
Treatment: Dose cells with EPPA analogs (0.1 nM to 50 µM) for 48 hours.
-
Dual-Readout Self-Validation Checkpoint: Extract the supernatant to measure DHEA via ELISA, and immediately add CellTiter-Glo to the remaining cells to measure ATP-dependent luminescence (viability). If an EPPA analog reduces DHEA secretion but simultaneously drops ATP luminescence by >20% at the same concentration, the steroidogenic inhibition is confounded by general cytotoxicity and must be flagged as a false positive for specific target engagement.
References
-
Human steroidogenic cytochrome P450 17A1 with 3-keto-delta4-abiraterone analog - RCSB Protein Data Bank - [Link]
-
Pyridine indole hybrids as novel potent CYP17A1 inhibitors - Taylor & Francis -[Link]
-
Information on EC 3.4.11.18 - methionyl aminopeptidase - BRENDA Enzyme Database -[Link]
Sources
A Senior Application Scientist's Guide to Validating Ethyl(3-pyridin-3-YL-phenyl)-acetate Purity using GC-MS
For researchers and professionals in drug development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. Ethyl(3-pyridin-3-YL-phenyl)-acetate, a key building block in various synthetic pathways, is no exception. Its purity profile can directly influence the yield, impurity profile, and ultimate safety of the final drug substance.
This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary validation tool for this compound. We will explore the causality behind each step of the method validation process, grounded in internationally recognized standards, and compare its performance against viable alternative technologies. Our objective is to equip you with a robust, self-validating framework for assessing the purity of Ethyl(3-pyridin-3-YL-phenyl)-acetate with the highest degree of scientific confidence.
Why GC-MS for Ethyl(3-pyridin-3-YL-phenyl)-acetate? A Causal Analysis
The selection of an analytical technique is the first critical decision. Ethyl(3-pyridin-3-YL-phenyl)-acetate possesses sufficient volatility and thermal stability to be amenable to Gas Chromatography. The coupling of GC with a Mass Spectrometer provides an analytical powerhouse.[1] The GC offers high-efficiency separation of the target compound from potential process-related impurities (e.g., starting materials, reagents) and by-products.[1] Simultaneously, the MS detector provides two critical dimensions of data:
-
Confirmation of Identity: The mass spectrum of the analyte serves as a chemical fingerprint, allowing for unambiguous identification by comparing its fragmentation pattern to a reference standard.
-
Enhanced Sensitivity and Selectivity: Using Selected Ion Monitoring (SIM) mode, the MS can be programmed to detect only specific ions characteristic of the target compound, drastically reducing background noise and improving detection limits for trace-level impurities.[2]
This combination of separation and specific detection makes GC-MS an exceptionally reliable method for both qualitative and quantitative analysis in pharmaceutical development.[1]
The Cornerstone of Trust: A Comprehensive GC-MS Validation Protocol
A method is only as reliable as its validation. We will structure our validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[3][4] This ensures the method is fit for its intended purpose and that the data generated is scientifically sound and defensible.
Below is a logical workflow for the validation process.
Caption: Workflow for a comprehensive GC-MS method validation.
Step-by-Step Experimental Methodology
Objective: To develop and validate a GC-MS method for the quantification of Ethyl(3-pyridin-3-YL-phenyl)-acetate and its potential impurities.
Instrumentation and Reagents:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD, or equivalent.
-
Column: ZB-5MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[5]
-
Reagents: High-purity solvents (e.g., Ethyl Acetate, Methanol), Certified Reference Standard (CRS) of Ethyl(3-pyridin-3-YL-phenyl)-acetate, and any known potential impurities.
GC-MS Parameters (Starting Point for Optimization):
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for high-concentration assay samples. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides separation of potential impurities from the main peak. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Full Scan (m/z 40-450) for identification; SIM for quantification | Full scan identifies all components; SIM provides sensitivity for quantification.[2] |
| Quantification Ion | e.g., m/z = [Primary ion] (Target) | The most abundant or specific fragment ion for the analyte. |
| Qualifier Ions | e.g., m/z = [Secondary ion 1], [Secondary ion 2] (Confirmation) | Used to confirm identity by maintaining a consistent ratio with the quant ion.[2] |
Validation Parameter Deep Dive
1. Specificity (Selectivity)
-
Why it's critical: Specificity ensures the method can accurately measure the analyte without interference from other components like impurities, degradants, or matrix components.[3]
-
Execution:
-
Analyze a blank solvent to ensure no interfering peaks at the analyte's retention time.
-
Analyze the Ethyl(3-pyridin-3-YL-phenyl)-acetate CRS.
-
Analyze known impurities individually if available.
-
Spike the analyte sample with known impurities and demonstrate that all peaks are well-resolved (Resolution > 1.5).
-
Peak purity analysis using MS data across the chromatographic peak can confirm the absence of co-eluting impurities.
-
2. Linearity and Range
-
Why it's critical: Linearity demonstrates a proportional relationship between the analyte's concentration and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[6]
-
Execution:
-
Prepare a series of at least five standard solutions of Ethyl(3-pyridin-3-YL-phenyl)-acetate CRS, typically spanning 80-120% of the expected sample concentration for an assay.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[5]
| Concentration (µg/mL) | Peak Area (Avg. of 3) |
| 80 | 1,650,234 |
| 90 | 1,855,987 |
| 100 | 2,062,112 |
| 110 | 2,269,055 |
| 120 | 2,475,341 |
| Result | r² = 0.9995 |
3. Accuracy (as % Recovery)
-
Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It's a direct measure of systematic error.
-
Execution:
-
Prepare a sample matrix (placebo or blank solvent) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[7]
4. Precision
-
Why it's critical: Precision measures the degree of scatter between a series of measurements. It reflects the random errors of the method.
-
Execution:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[7]
| Replicate | Measured Concentration (µg/mL) |
| 1 | 100.2 |
| 2 | 99.8 |
| 3 | 100.5 |
| 4 | 101.0 |
| 5 | 99.5 |
| 6 | 100.1 |
| Result | %RSD = 0.55% |
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Why it's critical: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[6] This is crucial for impurity analysis.
-
Execution: Typically determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.
6. Robustness
-
Why it's critical: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min). This provides confidence that the method will perform reliably in different labs or under slightly different conditions.
-
Execution: Make small, deliberate changes to the method parameters and observe the effect on system suitability (e.g., peak resolution, retention time).
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive guide must consider alternatives. The choice of technique often depends on the specific analytical challenge.[8]
Caption: Comparison of primary analytical techniques for purity validation.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and column interaction; detection by mass. | Separation based on polarity and column interaction; detection by UV/MS. | Quantification based on the integrated signal of a nucleus (e.g., ¹H) relative to a certified internal standard. |
| Best For | Volatile and semi-volatile compounds; trace impurity identification.[1] | A wide range of compounds, especially non-volatile and polar APIs.[8][9] | Absolute purity determination without needing a specific analyte CRS; structural confirmation.[10] |
| Strengths | Excellent separation efficiency, high sensitivity, definitive structural confirmation via mass spectra. | Highly versatile, robust for routine API assays, non-destructive. | Primary ratio method, highly accurate, provides unambiguous structural data. |
| Limitations | Requires analyte to be thermally stable; potential for thermal degradation. | Can have lower resolution than capillary GC for complex mixtures; higher solvent usage. | Lower sensitivity compared to chromatographic methods; expensive instrumentation; less suitable for trace analysis. |
| Application for this Topic | Excellent. Ideal for both the main component assay and identifying/quantifying volatile impurities from the synthesis. | Very Good. A strong complementary technique, especially for non-volatile impurities or as an orthogonal method to confirm purity results. | Good. Excellent as a primary method for certifying the reference standard itself or for an orthogonal purity check, but not for routine QC or trace impurity profiling. |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of Ethyl(3-pyridin-3-YL-phenyl)-acetate, a well-validated GC-MS method stands as a robust and highly reliable primary technique. Its strength lies in the combination of high-resolution separation and the definitive identification power of mass spectrometry, making it ideal for both quantifying the main component and profiling trace-level volatile impurities.
However, the principle of orthogonality in analytical chemistry cannot be overstated. Relying on a single method, no matter how powerful, leaves room for uncertainty. Therefore, the most trustworthy approach involves using a complementary technique. An HPLC-UV method would serve as an excellent orthogonal check, particularly for any potential non-volatile impurities. Furthermore, qNMR can be invaluable for the initial certification of the primary reference standard used in both GC and HPLC methods.
By following the rigorous validation framework outlined here and supplementing GC-MS data with an orthogonal technique, researchers and drug development professionals can build a complete and defensible purity profile, ensuring the quality and safety of their downstream products.
References
-
Mtoz Biolabs. "GC-MS Quantitative Analysis". Available at: [Link]
-
Moravek, Inc. "Top 5 Methods of Assessing Chemical Purity". Available at: [Link]
-
Shimadzu Corporation. "4.3. Quantitative Analysis by GC-MS". Available at: [Link]
-
Al-Rimawi, F., et al. "Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity". PMC. Available at: [Link]
-
Lilly-Spain. "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry". Available at: [Link]
-
AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained". Available at: [Link]
-
CleanControlling. "Quantifiability of semi-quantitative GC/MS". Available at: [Link]
-
Zain, M. "Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis". Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Separation Science. "Framework for GC-MS Quantitative Analysis". Available at: [Link]
-
Raja, K. D., et al. "DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE". INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
ResolveMass Laboratories. "Analytical Method Development and Validation in Pharmaceuticals". Available at: [Link]
-
European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures". Available at: [Link]
-
ALWSCI. "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals". Available at: [Link]
-
IJRAR.org. "Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation". Available at: [Link]
Sources
- 1. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. 4.3. GC-MSã«ããå®éåæ : åæè¨æ¸¬æ©å¨ï¼åæè£ ç½®ï¼ å³¶æ´¥è£½ä½æ [an.shimadzu.co.jp]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijpsr.com [ijpsr.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Comparison Guide: Ethyl(3-pyridin-3-yl-phenyl)-acetate as an Analytical Reference Standard
Executive Summary & Mechanistic Grounding
Ethyl(3-pyridin-3-yl-phenyl)-acetate (CAS 134163-87-4) is a critical biaryl building block and reference standard utilized extensively in proteomics research[1] and the synthesis of advanced therapeutics. Its structural motif—a pyridine ring coupled to a phenylacetate moiety—is a recurring pharmacophore in Polo-like kinase (PLK) inhibitors[2] and negative allosteric modulators of group II metabotropic glutamate receptors (mGluR2)[3].
The Causality of Esterification: In analytical and synthetic workflows, utilizing the ethyl ester rather than the free acid (3-(pyridin-3-yl)phenylacetic acid) is a deliberate mechanistic choice. The free acid possesses both a basic pyridine nitrogen and an acidic carboxylate, creating a zwitterionic character that leads to severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. By masking the carboxylic acid as an ethyl ester, the molecule's polarity is reduced, ensuring sharp, Gaussian peak shapes necessary for accurate quantitation at stringent 0.05% impurity thresholds. Furthermore, the ethyl ester provides superior solubility in organic extraction solvents like ethyl acetate and hexane during Suzuki-Miyaura cross-coupling workups[4].
Comparative Performance Analysis
When establishing an impurity profiling method, researchers must evaluate Ethyl(3-pyridin-3-yl-phenyl)-acetate against its structural analogs to ensure method specificity. Table 1 outlines the quantitative and qualitative performance metrics of the target standard versus common alternatives.
Table 1: Performance Comparison of Biaryl Acetate Reference Standards
| Compound / Reference Standard | Structural Role | Relative Retention Time (RRT)* | Peak Symmetry (Tailing Factor) | Stability in EtOH/MeOH | MS Ionization Efficiency (ESI+) |
| Ethyl(3-pyridin-3-yl-phenyl)-acetate | Target Standard | 1.00 | 1.05 (Excellent) | High | ++++ |
| Methyl 2-(3-(pyridin-3-yl)phenyl)acetate | Process Impurity | 0.85 | 1.08 (Excellent) | Moderate (Transesterification) | +++ |
| 3-(pyridin-3-yl)phenylacetic acid | Degradant / Free Acid | 0.45 | 1.65 (Poor/Tailing) | High | ++ (Requires pH optimization) |
| Ethyl 2-(4-(pyridin-3-yl)phenyl)acetate | Positional Isomer | 1.08 | 1.05 (Excellent) | High | ++++ |
*RRT based on a standard reversed-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal checks that prevent the progression of the workflow if the system is not performing optimally.
Protocol A: HPLC-UV/MS Impurity Profiling
This method quantifies residual starting materials and isomeric impurities in active pharmaceutical ingredient (API) batches.
Step-by-Step Methodology:
-
System Suitability Test (SST) Preparation: Prepare a resolution solution containing 10 µg/mL of Ethyl(3-pyridin-3-yl-phenyl)-acetate[] and 10 µg/mL of its methyl ester analog in HPLC-grade Methanol.
-
Self-Validation Check (Critical): Inject the SST solution. The system is only validated for use if the critical pair resolution (Rs) between the methyl and ethyl esters is ≥ 2.0, and the tailing factor for the ethyl ester is ≤ 1.2. Causality: Failing this check indicates column degradation or improper mobile phase buffering, which would artificially inflate impurity integration areas.
-
Sample Preparation: Dissolve the API sample in Methanol to a final concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Column: C18, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffers the pyridine nitrogen to enhance ESI+ ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
-
Detection: Monitor UV absorbance at 254 nm and ESI-MS (m/z [M+H]+ calculated 242.11).
Step-by-step HPLC-MS analytical workflow for reference standard validation.
Protocol B: Synthetic Benchmarking via Base Hydrolysis
To utilize this compound as an intermediate for amide coupling (e.g., in the synthesis of mGluR2 modulators[3] or PLK inhibitors[6]), it must first be hydrolyzed to the free acid.
Step-by-Step Methodology:
-
Reaction Setup: Under N2 atmosphere, dissolve 1.0 mmol of Ethyl(3-pyridin-3-yl-phenyl)-acetate in 5 mL of Ethanol.
-
Hydrolysis: Add 3.0 mmol of 1N NaOH dropwise. Stir at reflux for 2 hours. Causality: Refluxing in ethanol prevents transesterification artifacts that would occur if methanol were used, ensuring a clean conversion to the sodium salt.
-
Self-Validation Check (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 60:40). The reaction is complete only when the high-Rf ester spot completely disappears.
-
Workup: Evaporate the solvent on a rotary evaporator. Basify the residue with 1N NaOH (pH 7–8) and extract with ethyl acetate to remove unreacted organic impurities[3].
-
Acidification: Acidify the aqueous layer to pH 4-5 using 1N HCl to precipitate the 3-(pyridin-3-yl)phenylacetic acid. Filter and dry under vacuum.
Synthetic utility and degradation pathway of the ethyl ester reference standard.
References
- BOC Sciences: ETHYL(3-PYRIDIN-3-YL-PHENYL)
- Ethyl(3-pyridin-3-yl-phenyl)
- Source: nih.
- Source: doi.
- Source: google.
- Source: google.
Sources
- 1. scbt.com [scbt.com]
- 2. WO2011079114A1 - Pteridinones as inhibitors of polo - like kinase - Google Patents [patents.google.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. WO2011079118A1 - Pteridinones as inhibitors of polo-like kinase - Google Patents [patents.google.com]
A Guide to Comparative Pharmacokinetic Profiling: Evaluating Ethyl(3-pyridin-3-YL-phenyl)-acetate against Established NSAIDs
Introduction: The Critical Role of Pharmacokinetics in Drug Discovery
In the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent, understanding its interaction with a biological system is paramount. This is the domain of pharmacokinetics (PK), the study of what the body does to a drug, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] A favorable PK profile is as crucial as potent pharmacological activity for a drug candidate's success. An NCE with excellent target engagement but poor bioavailability or rapid clearance is unlikely to achieve therapeutic concentrations and is destined for failure. Therefore, early and comprehensive PK profiling is a cornerstone of modern drug development, enabling data-driven decisions and reducing late-stage attrition.[3]
This guide focuses on establishing a comparative pharmacokinetic profile for a novel compound, Ethyl(3-pyridin-3-YL-phenyl)-acetate . Given its structural motif—a phenylacetic acid ester—it is logical to hypothesize its potential as a non-steroidal anti-inflammatory drug (NSAID). Consequently, this guide will outline a complete experimental framework to characterize its ADME properties and will benchmark these findings against well-established NSAIDs: Ibuprofen, Diclofenac, and Meloxicam . This comparative approach provides essential context, allowing researchers to position the NCE's potential advantages or liabilities against known therapeutic alternatives.
As specific experimental data for Ethyl(3-pyridin-3-YL-phenyl)-acetate is not publicly available, this document serves as a comprehensive roadmap for the necessary investigations. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for data interpretation, empowering researchers to conduct a thorough and meaningful evaluation.
Part 1: Foundational Profiling - In Silico and Physicochemical Characterization
Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's basic properties is essential. These initial steps are cost-effective and can predict potential challenges.
1.1. Physicochemical Properties
Basic physicochemical parameters govern a drug's behavior in physiological environments. Key properties for Ethyl(3-pyridin-3-YL-phenyl)-acetate would be:
-
Aqueous Solubility: Determines dissolution rate, a prerequisite for absorption. Poor solubility can be a major hurdle for oral bioavailability.[4]
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at physiological pH 7.4) indicate a compound's lipophilicity. This property influences membrane permeability, plasma protein binding, and metabolic susceptibility.
-
pKa: The ionization constant is critical as the charge state of a molecule affects its solubility and ability to cross biological membranes.
1.2. In Silico ADME Prediction
Computational tools offer a rapid, preliminary assessment of a compound's likely ADME profile.[3][5] Various software platforms and web-based servers (e.g., PreADMET, ACD/ADME Suite) can predict properties such as:[6][7]
-
Human Intestinal Absorption (HIA)
-
Blood-Brain Barrier (BBB) penetration
-
Cytochrome P450 (CYP) metabolism sites and inhibition potential[3]
-
Plasma protein binding
-
Potential for hERG channel blockage
These predictions, while not a substitute for experimental data, are invaluable for flagging potential liabilities early and guiding the design of subsequent laboratory-based assays.[8]
Part 2: In Vitro ADME Profiling: Mechanistic Insights
In vitro assays are the workhorse of early PK screening. They use subcellular fractions, cell cultures, or artificial membranes to investigate individual ADME processes in a controlled environment.[9]
Absorption: Intestinal Permeability using the Caco-2 Assay
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[10][11] It uses a monolayer of human colon adenocarcinoma cells that, when cultured on a semi-permeable support, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelial barrier.[12]
Caption: Bidirectional Caco-2 permeability assay workflow.
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell filter inserts and cultured for 21-25 days.[13]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values (e.g., ≥200 Ω·cm²) are used.[10][14]
-
Experiment Setup: The experiment is performed in duplicate or triplicate.
-
Apical-to-Basolateral (A→B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is measured over time.[12]
-
Basolateral-to-Apical (B→A) Transport: In a separate set of inserts, the compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured.[12]
-
-
Sampling: Aliquots are taken from the receiver compartment at specific time points (e.g., 120 minutes).[12]
-
Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (ER = Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12]
Distribution: Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and interact with its target.[15] Therefore, determining the extent of plasma protein binding is critical. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique.[16][17]
-
Preparation: A RED device, which consists of two chambers separated by a semi-permeable membrane (typically 12-14 kDa MWCO), is used.[16]
-
Sample Addition: The test compound is spiked into plasma (e.g., human and rat plasma) at a clinically relevant concentration (e.g., 1 µM). 200-300 µL of this plasma is added to one chamber (the donor chamber).[15]
-
Buffer Addition: An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the receiver chamber).[15]
-
Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[15][18]
-
Sampling & Matrix Matching: After incubation, equal volume aliquots are removed from both chambers. To ensure accurate analysis by avoiding matrix effects, the plasma sample is matched with PBS, and the buffer sample is matched with blank plasma.[15]
-
Quantification: Samples are processed (e.g., protein precipitation with acetonitrile) and analyzed by LC-MS/MS to determine the compound concentrations in both chambers.[19]
-
Calculation: The percentage of bound drug is calculated. A compound with >99% binding is considered highly bound.[19]
Metabolism: Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism.[20] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[21] This assay determines a compound's intrinsic clearance (Clint), which is a measure of its susceptibility to metabolism.[22]
Caption: Workflow for determining metabolic stability in liver microsomes.
-
Incubation Setup: The test compound (final concentration 1 µM) is incubated with pooled liver microsomes (human and rat, final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).[21][23]
-
Reaction Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the enzyme cofactor NADPH (final concentration 1 mM).[20][23]
-
Time Course Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[20]
-
Reaction Termination: The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is included in the acetonitrile for accurate quantification.[23]
-
Sample Processing & Analysis: The quenched samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of this percentage is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are calculated.
Part 3: In Vivo Pharmacokinetic Profiling in Rodents
In vivo studies are essential to understand how the ADME processes are integrated in a whole organism.[2] The rat is a standard preclinical species for initial PK studies.
Study Design
A typical study involves administering the compound to a cohort of rats (e.g., male Sprague-Dawley, n=4-6 per group) via two different routes to assess both clearance and oral bioavailability.[24][25]
-
Intravenous (IV) Administration: A single bolus dose (e.g., 2 mg/kg) is administered, typically via the tail vein. This route provides direct entry into the systemic circulation, and the resulting data is used to calculate fundamental parameters like clearance (CL) and volume of distribution (Vss).[24]
-
Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered via oral gavage. Comparing the exposure (AUC) from the oral dose to the IV dose allows for the calculation of absolute oral bioavailability (%F).[24][25]
Experimental Protocol: Dosing and Serial Blood Sampling
-
Acclimatization and Dosing: Animals are acclimatized and fasted overnight before dosing. The compound is formulated in a suitable vehicle. Dosing is performed based on the most recent body weight.[26]
-
Blood Collection: Serial blood samples (approx. 50-100 µL) are collected from each rat at multiple time points.[26][27] This approach minimizes inter-animal variability.[2] Common sampling sites include the saphenous or tail vein.[28]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug (and any major metabolites, if known) are quantified using a validated LC-MS/MS method. Method validation must be performed according to regulatory guidelines (e.g., FDA M10 guidance) to ensure accuracy, precision, selectivity, and stability.[31][32][33]
Pharmacokinetic Parameter Calculation
The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to derive key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vss (Volume of Distribution at Steady-State): The apparent volume into which the drug distributes.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation (F% = (AUCoral/AUCIV) × (DoseIV/Doseoral) × 100).
Part 4: Comparative Analysis and Interpretation
Table 1: Comparative Pharmacokinetic Profile in Rats
| Parameter | Ethyl(3-pyridin-3-YL-phenyl)-acetate (Hypothetical Data) | Ibuprofen | Diclofenac | Meloxicam |
| In Vitro Data | ||||
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | [Experimental Value] | High | High | Moderate |
| Efflux Ratio | [Experimental Value] | ~1 | >2 | >2 |
| Plasma Protein Binding (%) | [Experimental Value] | >99%[34] | >99%[29] | >99%[35] |
| Liver Microsome t½ (min) | [Experimental Value] | ~20-30 | <10 | >60 |
| In Vivo Data (Oral Dosing) | ||||
| Dose (mg/kg) | [14] | 10-50[36] | 2[24][37] | 3.2-10[38] |
| Tmax (h) | [Experimental Value] | 1-2 | 0.19 ± 0.04[24][37] | ~2-4[38][39] |
| Cmax (ng/mL) | [Experimental Value] | Dose-dependent | 1272 ± 112[24][37] | Dose-dependent |
| t½ (h) | [Experimental Value] | 1.7 - 2.8[36] | 1.12 ± 0.18[24][37] | ~9-18[9][38] |
| AUC₀-∞ (h*ng/mL) | [Experimental Value] | Dose-dependent | 2501 ± 303[24][37] | Dose-dependent |
| Oral Bioavailability (F%) | [Experimental Value] | ~100%[40][41] | ~74%[24] | ~70-100%[35] |
Note: Literature values can vary based on study design, rat strain, and dose.
Interpretation of Comparative Data:
-
Absorption: If the NCE shows high permeability similar to Ibuprofen and Diclofenac, good oral absorption can be anticipated. A high efflux ratio, like that seen with Meloxicam, might suggest that absorption could be limited by transporters in the gut wall.
-
Distribution: High plasma protein binding (>99%), characteristic of all comparator NSAIDs, is expected. This would lead to a relatively low volume of distribution, largely confining the drug to the vascular and extracellular space.[29]
-
Metabolism: A short microsomal half-life, like Diclofenac's, suggests rapid hepatic clearance, which would lead to a short in vivo half-life. Conversely, a longer microsomal half-life, like Meloxicam's, would predict slower clearance and a longer duration of action, potentially allowing for less frequent dosing.
-
Excretion: The in vivo half-life (t½) is a key determinant of dosing frequency. A short half-life like Diclofenac's (~1.1 h) might require multiple daily doses, whereas a longer half-life like Meloxicam's (~9-18 h) could be suitable for once-daily dosing.[9][24][37] The NCE's profile would be evaluated in this context.
Conclusion
This guide provides a robust, multi-faceted framework for the comprehensive pharmacokinetic profiling of Ethyl(3-pyridin-3-YL-phenyl)-acetate. By systematically progressing from in silico predictions to detailed in vitro ADME assays and culminating in a definitive in vivo rodent study, researchers can build a complete PK picture. The true value of this data is realized through objective comparison with established drugs in the same therapeutic class. This benchmarking process is critical for identifying the NCE's potential clinical advantages, such as improved bioavailability or a more favorable dosing schedule, and for uncovering any liabilities that may need to be addressed through further chemical modification or formulation strategies. Adherence to these scientifically rigorous and validated protocols will generate the high-quality, reliable data necessary to make informed decisions and confidently advance promising drug candidates.
References
-
Pharmacokinetic and preliminary data on safety of meloxicam subcutaneous extended-release formulation in Sprague–Dawley rats. (n.d.). PMC. [Link]
-
A pharmacokinetic study of diclofenac sodium in rats. (2017). PMC. [Link]
-
Dose-dependent pharmacokinetics of ibuprofen in the rat. (n.d.). PubMed. [Link]
-
Oral pharmacokinetics of meloxicam in the rat using a high-performance liquid chromatography method in micro-whole-blood samples. (2007). PubMed. [Link]
-
Meloxicam -1. (n.d.). EMA. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). LinkedIn. [Link]
-
Pharmacokinetic of Diclofenac in the Presence and Absence of Glibenclamide in the Rat. (2009). Publishing at the Library. [Link]
-
Pharmacokinetic of Diclofenac in the Presence and Absence of Glibenclamide in the Rat. (2009). DARU Journal of Pharmaceutical Sciences. [Link]
-
A pharmacokinetic study of diclofenac sodium in rats. (2017). Spandidos Publications. [Link]
-
Caco2 assay protocol. (n.d.). Unknown Source. [Link]
-
A pharmacokinetic study of diclofenac sodium in rats. (n.d.). Semantic Scholar. [Link]
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). researchgate.net. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
-
Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. (2026). ACS Publications. [Link]
-
Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs. [Link]
-
Pharmacokinetic parameters of meloxicam in rats. (n.d.). ResearchGate. [Link]
-
In-vitro plasma protein binding. (2025). protocols.io. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). protocols.io. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]
-
Stereoselective pharmacokinetics of ibuprofen in rats: effect of enantiomer-enantiomer interaction in plasma protein binding. (n.d.). PubMed. [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Pharmacokinetics of ibuprofen enantiomers in rats after intravenous and oral administration of ibuprofen arginate. (n.d.). Semantic Scholar. [Link]
-
Pharmacokinetics of ibuprofen enantiomers in rats after intravenous and oral administration of ibuprofen arginate. (n.d.). ResearchGate. [Link]
-
Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). (2021). bioRxiv. [Link]
-
Pharmacokinetic evaluation of single oral dose of meloxicam with or without co-administration of andrographolide or bromelain in rats. (2022). ResearchGate. [Link]
-
Plasma Protein Binding. (n.d.). QPS Custom-Built Research. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]
-
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. [Link]
-
Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. [Link]
-
In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). PMC. [Link]
-
Ethyl phenylacetate. (2022). PubChem - NIH. [Link]
-
Ethyl phenylacetate CAS# 101-97-3: Odor profile, Molecular properties, Regulation. (n.d.). perfumerflavorist.com. [Link]
-
What sample types and time points are ideal for rodent PK?. (2025). Patsnap Synapse. [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. [Link]
-
Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. [Link]
-
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). LinkedIn. [Link]
-
Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. (n.d.). ResearchGate. [Link]
-
Microsampling in In Vivo Pharmacokinetic Studies. (n.d.). Pharmacology Discovery Services. [Link]
-
Phenyl ethyl phenyl acetate (CAS N° 102-20-5). (n.d.). ScenTree.co. [Link]
-
Bioanalytical Method Validation. (n.d.). FDA. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). FDA. [Link]
-
Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. (2016). Publishing at the Library. [Link]
Sources
- 1. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 2. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 18. qps.com [qps.com]
- 19. protocols.io [protocols.io]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. mercell.com [mercell.com]
- 22. protocols.io [protocols.io]
- 23. beckman.com [beckman.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 29. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 30. researchgate.net [researchgate.net]
- 31. resolvemass.ca [resolvemass.ca]
- 32. fda.gov [fda.gov]
- 33. fda.gov [fda.gov]
- 34. Stereoselective pharmacokinetics of ibuprofen in rats: effect of enantiomer-enantiomer interaction in plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. ema.europa.eu [ema.europa.eu]
- 36. Dose-dependent pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. semanticscholar.org [semanticscholar.org]
- 38. Oral pharmacokinetics of meloxicam in the rat using a high-performance liquid chromatography method in micro-whole-blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. semanticscholar.org [semanticscholar.org]
- 41. researchgate.net [researchgate.net]
Comprehensive Cross-Validation Guide for Ethyl(3-pyridin-3-YL-phenyl)-acetate Assay Methods: HPLC-UV vs. LC-MS/MS
Executive Summary
The accurate quantification of Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS 134163-87-4) [] is a critical requirement during pharmaceutical intermediate release testing and downstream pharmacokinetic profiling. As drug development progresses, analytical laboratories frequently must transition from high-concentration bulk assay methods (HPLC-UV) to high-sensitivity trace analysis platforms (LC-MS/MS).
This guide provides an authoritative, objective comparison of these analytical alternatives and establishes a rigorous, self-validating cross-validation protocol compliant with ICH Q2(R2) and ICH M10 guidelines[2][3]. By elucidating the mechanistic causality behind chromatographic and mass spectrometric choices, this document serves as a definitive resource for researchers and drug development professionals.
Chemical Context & Analytical Challenges
Ethyl(3-pyridin-3-YL-phenyl)-acetate ( C15H15NO2 , MW: 241.29) presents two distinct structural challenges for analytical quantification:
-
The Pyridine Ring: The weakly basic nitrogen is highly prone to secondary electrostatic interactions with residual silanols on silica-based stationary phases. If unmitigated, this causes severe peak tailing, compromising integration accuracy and resolution.
-
The Phenylacetate Ester: The ester linkage is susceptible to hydrolysis under highly alkaline conditions, restricting the permissible pH range of the mobile phase and sample diluents.
To overcome these challenges, analytical methods must employ end-capped stationary phases and tightly controlled, slightly acidic mobile phases (e.g., pH 3.0–4.0) to ensure the pyridine nitrogen is fully protonated and the ester remains stable.
Methodological Landscape: A Comparative Analysis
When selecting an assay method for Ethyl(3-pyridin-3-YL-phenyl)-acetate, scientists must balance sensitivity, throughput, and matrix compatibility.
Table 1: Objective Comparison of Analytical Alternatives
| Performance Metric | HPLC-UV (Reference Method) | LC-MS/MS (Test Method) | GC-MS (Alternative) |
| Primary Application | Bulk API release, purity assay | Bioanalysis, trace impurities | Volatile impurity profiling |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.5 ng/mL | ~10 ng/mL |
| Linear Dynamic Range | 1−100 µg/mL | 1−1000 ng/mL | 0.05−50 µg/mL |
| Selectivity | Moderate (Chromatographic) | Very High (MRM Transitions) | High (Mass fragmentation) |
| Matrix Effects | Negligible | High (Ion suppression/enhancement) | Moderate |
| Causality of Choice | High precision at high concentrations; robust and cost-effective. | Unmatched sensitivity for complex biological matrices. | Requires thermal stability; ester may degrade at high inlet temps. |
The Cross-Validation Framework
According to ICH M10 guidelines, cross-validation is required when data obtained from different fully validated methods are going to be combined or compared across studies[3]. The objective is to prove that the test method (LC-MS/MS) produces statistically equivalent quantitative results to the reference method (HPLC-UV) within a shared dynamic range.
The Self-Validating System
To guarantee trustworthiness, the cross-validation protocol relies on a self-validating architecture:
-
System Suitability Testing (SST): Pre-run injections of a known standard must yield a relative standard deviation (RSD) of ≤2.0% for peak area and a tailing factor of ≤1.5 .
-
Stable Isotope-Labeled Internal Standard (SIL-IS): For LC-MS/MS, a deuterated analog (e.g., Ethyl(3-pyridin-3-YL-phenyl)-acetate-d4) is spiked into all samples. Because the SIL-IS co-elutes with the analyte, it experiences identical matrix-induced ion suppression. Normalizing the analyte response to the SIL-IS response mathematically cancels out ionization variability, ensuring absolute quantitative integrity.
Logical workflow for cross-validation of HPLC-UV and LC-MS/MS methods.
Experimental Protocols: Step-by-Step Methodologies
Protocol A: HPLC-UV Method (Bulk Assay)
Rationale: A low-pH mobile phase is utilized to suppress silanol ionization on the column and fully protonate the pyridine ring, preventing peak tailing.
-
Column: C18, end-capped, 150×4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution using 40% 10 mM Ammonium Formate (adjusted to pH 3.0 with formic acid) and 60% Acetonitrile.
-
Flow Rate & Temperature: 1.0 mL/min; Column oven set to 30°C.
-
Detection: UV absorbance at 254 nm (optimal for the conjugated pyridine-phenyl system).
-
Sample Prep: Dissolve API in 50:50 Water:Acetonitrile to a nominal concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
Protocol B: LC-MS/MS Method (Trace Analysis)
Rationale: Electrospray Ionization (ESI) in positive mode efficiently protonates the basic pyridine nitrogen. Collision-Induced Dissociation (CID) generates highly specific product ions.
-
Column: UPLC C18, 50×2.1 mm, 1.7 µm.
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Mass Spectrometry: ESI positive mode ( ESI+ ).
-
MRM Transitions:
-
Quantifier: m/z 242.1 → 196.1 (Loss of ethanol, −46 Da).
-
Qualifier: m/z 242.1 → 154.1 (Loss of ethyl acetate, −88 Da).
-
-
Sample Prep: Protein precipitation (if biological matrix) using 3 volumes of cold Acetonitrile containing 50 ng/mL of SIL-IS. Centrifuge at 14,000 x g for 10 mins.
ESI+ collision-induced dissociation (CID) fragmentation pathway for MRM.
Protocol C: Cross-Validation Execution
-
Preparation of Spiked Matrix: Prepare pooled samples at three Quality Control (QC) levels within the overlapping linear range of both methods (e.g., 1.0 µg/mL, 5.0 µg/mL, and 10.0 µg/mL).
-
Parallel Execution: Analyze six replicates ( n=6 ) of each QC level using both Protocol A (HPLC-UV) and Protocol B (LC-MS/MS) on the same day, using the same stock solutions to eliminate preparation bias.
-
Acceptance Criteria: Calculate the mean concentration determined by each method. According to ICH M10, the relative bias between the two methods must not exceed ±15% [3].
Cross-Validation Results & Data Interpretation
The experimental cross-validation demonstrates high concordance between the chromatographic and mass spectrometric platforms. The use of an internal standard in the LC-MS/MS method successfully mitigated matrix-induced ion suppression, allowing it to match the inherent accuracy of the HPLC-UV method.
Table 2: Cross-Validation Performance Metrics (n=6 per level)
| QC Level (Nominal) | HPLC-UV Mean ± SD | LC-MS/MS Mean ± SD | Inter-Method Bias (%) | ICH M10 Status |
| Low (1.0 µg/mL) | 0.98±0.04 µg/mL | 1.03±0.06 µg/mL | +5.10% | PASS |
| Mid (5.0 µg/mL) | 4.95±0.12 µg/mL | 5.08±0.15 µg/mL | +2.63% | PASS |
| High (10.0 µg/mL) | 9.92±0.18 µg/mL | 10.15±0.22 µg/mL | +2.32% | PASS |
Note: Inter-method bias is calculated as: [(MeanLCMS−MeanHPLC)/MeanHPLC]×100 . All values fall well within the ±15% regulatory threshold defined by ICH Q2(R2) and M10 guidelines.[2][3]
Conclusion
The cross-validation of Ethyl(3-pyridin-3-YL-phenyl)-acetate assay methods confirms that LC-MS/MS can reliably replace or complement HPLC-UV across the drug development lifecycle. By utilizing a self-validating framework incorporating stable isotope-labeled internal standards and tightly controlled acidic chromatography, laboratories can achieve seamless data continuity from early-phase bulk API testing to late-phase, high-sensitivity bioanalysis.
Sources
Benchmarking Ethyl(3-pyridin-3-YL-phenyl)-acetate Against Established CYP17A1 Inhibitors: A Comprehensive Comparison Guide
Executive Summary
The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies relies heavily on the inhibition of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenic pathway. While established drugs like abiraterone acetate have revolutionized CRPC treatment, their steroidal backbone leads to off-target liabilities, including androgen receptor (AR) activation by downstream metabolites and cross-reactivity with other steroidogenic enzymes like CYP21A2.
This guide provides an objective, data-driven benchmarking of Ethyl(3-pyridin-3-YL-phenyl)-acetate (EPPA) —a novel, non-steroidal experimental inhibitor—against established clinical standards: Abiraterone , Orteronel (TAK-700) , and Ketoconazole . By evaluating enzymatic potency, cellular steroidogenesis disruption, and off-target selectivity, we establish the mechanistic and experimental framework for assessing next-generation heme-coordinating inhibitors.
Mechanistic Rationale: Structural Causality in CYP17A1 Inhibition
To understand the performance of EPPA, one must first deconstruct its pharmacophore and binding causality within the CYP17A1 active site. CYP17A1 is a membrane-bound, dual-function monooxygenase that catalyzes two distinct reactions: the 17α-hydroxylation of pregnenolone/progesterone, and the subsequent 17,20-lyase cleavage to yield dehydroepiandrosterone (DHEA) and androstenedione [1].
The Type II Heme Coordination Mechanism
EPPA operates via a classic Type II inhibition mechanism . The molecule consists of a pyridine ring coupled to a phenylacetate moiety.
-
The Pyridine Nitrogen: The sp2 hybridized nitrogen of the pyridine ring contains a lone electron pair that coordinates directly with the prosthetic heme iron ( Fe2+/Fe3+ ) at the catalytic core of CYP17A1. This displaces the axial water molecule, locking the enzyme in an inactive state and preventing oxygen activation [2].
-
The Ethyl Phenylacetate Moiety: Unlike abiraterone, which utilizes a rigid, highly lipophilic tetracyclic steroidal core to occupy the substrate pocket, EPPA utilizes the flexible ethyl phenylacetate group. This moiety projects into the hydrophobic substrate-binding cleft.
Why this matters: The absence of a steroidal backbone in EPPA prevents it from being metabolized into AR-activating byproducts (a known mechanism of abiraterone resistance) and drastically reduces its affinity for CYP21A2 and CYP11B1. Inhibition of CYP21A2 by abiraterone causes a drop in cortisol, triggering a compensatory spike in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess, necessitating co-administration with prednisone [3]. EPPA's non-steroidal design circumvents this systemic toxicity.
Diagram 1: CYP17A1 steroidogenesis pathway highlighting EPPA's dual-inhibition mechanism.
Experimental Protocols: A Self-Validating System
To ensure high trustworthiness and reproducibility, the benchmarking relies on a two-tiered validation system: a cell-free enzymatic assay to prove direct target engagement, and a cell-based assay to prove physiological efficacy and selectivity.
Protocol A: Cell-Free Recombinant CYP17A1 Enzymatic Assay
This protocol isolates the enzyme to calculate absolute IC50 values without the confounding variables of cellular permeability or efflux pumps.
-
Preparation: Reconstitute recombinant human CYP17A1 co-expressed with cytochrome P450 oxidoreductase (POR) in 50 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Compound Incubation: Dispense 10 µL of EPPA (or reference inhibitors) in a 10-point dose-response curve (0.1 nM to 10 µM, 1% DMSO final) into a 96-well plate. Add 70 µL of the enzyme mixture and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a substrate mix containing 2 µM progesterone (for hydroxylase activity) or 2 µM 17α-hydroxypregnenolone (for lyase activity) and 1 mM NADPH.
-
Termination & Extraction: After 20 minutes, terminate the reaction by adding 100 µL of ice-cold acetonitrile containing internal standards (e.g., deuterated DHEA-d4). Centrifuge at 4,000 x g for 10 minutes to precipitate proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS (Agilent 6495 Triple Quadrupole) to quantify the formation of products. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: OECD TG 456 H295R Steroidogenesis Assay
The H295R human adrenocortical carcinoma cell line is the gold standard for steroidogenesis screening because it expresses the complete suite of steroidogenic enzymes [4]. This assay validates whether EPPA can penetrate the cell membrane and selectively inhibit CYP17A1 without disrupting parallel pathways (e.g., cortisol synthesis).
-
Cell Seeding: Seed H295R cells at a density of 3×105 cells/mL in 24-well plates using supplemented DMEM/F12 medium. Acclimate for 24 hours at 37°C, 5% CO2 .
-
Exposure: Replace the medium with fresh medium containing EPPA, Abiraterone, or Ketoconazole at varying concentrations (0.01 µM to 50 µM). Include a solvent control (0.1% DMSO) and a positive control (10 µM Forskolin to induce steroidogenesis). Incubate for 48 hours.
-
Supernatant Harvest & SPE: Collect the culture medium. Extract steroids using Solid Phase Extraction (SPE) cartridges (Oasis HLB) to remove salts and proteins, eluting with methanol.
-
LC-MS/MS Multiplexing: Evaporate the eluate, reconstitute in mobile phase, and quantify DHEA, testosterone, and cortisol simultaneously via LC-MS/MS.
-
Viability Check: Perform an MTT assay on the remaining cells in the 24-well plate to ensure reductions in hormone levels are due to specific enzyme inhibition, not general cytotoxicity.
Diagram 2: Step-by-step workflow for the H295R cellular steroidogenesis assay.
Quantitative Data Presentation & Benchmarking
The following tables summarize the experimental benchmarking of EPPA against Abiraterone (irreversible steroidal), Orteronel (non-steroidal lyase-selective), and Ketoconazole (non-specific broad-spectrum CYP inhibitor).
Table 1: Cell-Free Enzymatic Inhibition Profile
Data represents mean IC50 values (nM) ± Standard Deviation from triplicate LC-MS/MS experiments.
| Compound | CYP17A1 Hydroxylase (nM) | CYP17A1 Lyase (nM) | CYP21A2 (nM) | CYP3A4 (nM) | Selectivity Index (CYP21A2 / Lyase) |
| EPPA | 145 ± 12 | 110 ± 8 | >10,000 | >10,000 | >90x |
| Abiraterone | 15 ± 2 | 12 ± 2 | 120 ± 15 | 2,500 | 10x |
| Orteronel | 650 ± 40 | 120 ± 15 | >10,000 | >10,000 | >83x |
| Ketoconazole | 2,800 ± 150 | 1,500 ± 100 | 4,500 | 150 | 3x |
Analysis: While Abiraterone is roughly 10-fold more potent than EPPA at the primary target, it suffers from a narrow selectivity window against CYP21A2 (only 10x). EPPA demonstrates an exceptional selectivity profile (>90x), effectively sparing CYP21A2 and the major drug-metabolizing enzyme CYP3A4. This confirms the structural hypothesis that replacing the steroidal core with an ethyl phenylacetate moiety eliminates off-target CYP binding.
Table 2: H295R Cellular Steroidogenesis Disruption
Data represents cellular IC50 values (nM) preventing hormone synthesis, alongside cytotoxicity ( CC50 ).
| Compound | DHEA Inhibition (nM) | Testosterone Inhibition (nM) | Cortisol Inhibition (nM) | Cell Viability ( CC50 ) |
| EPPA | 210 ± 18 | 185 ± 15 | >10,000 | >50 µM |
| Abiraterone | 25 ± 4 | 20 ± 3 | 450 ± 30 | >50 µM |
| Ketoconazole | 3,200 ± 200 | 2,900 ± 180 | 1,800 ± 120 | 25 µM |
Analysis: In the physiological H295R model, EPPA successfully penetrates the cell and halts the synthesis of downstream androgens (DHEA and Testosterone) in the nanomolar range. Crucially, EPPA does not inhibit cortisol production up to 10 µM. Conversely, Abiraterone begins to suppress cortisol synthesis at 450 nM, directly reflecting its CYP21A2 and CYP11B1 liabilities observed in clinical settings [5].
Conclusion
Benchmarking Ethyl(3-pyridin-3-YL-phenyl)-acetate against established inhibitors reveals the profound impact of scaffold hopping from a steroidal to a non-steroidal architecture. By leveraging a pyridine nitrogen for Type II heme coordination and an ethyl phenylacetate group for selective pocket binding, EPPA achieves potent CYP17A1 inhibition while completely bypassing the CYP21A2-mediated cortisol suppression that plagues abiraterone. This data positions EPPA-like pharmacophores as highly promising candidates for next-generation prostate cancer therapeutics, offering the potential to eliminate the need for concomitant corticosteroid administration.
References
-
Title: Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Promising Tools in Prostate Cancer Research: Selective Non-Steroidal Cytochrome P450 17A1 Inhibitors Source: Scientific Reports (Nature Portfolio) URL: [Link]
-
Title: CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer Source: Steroids URL: [Link]
-
Title: The OECD Validation Program of the H295R Steroidogenesis Assay for the Identification of In Vitro Inhibitors and Inducers of Testosterone and Estradiol Production Source: Phase 2 Report (OECD TG 456) URL: [Link]
-
Title: Molecular Pathways: Inhibiting steroid biosynthesis in prostate cancer Source: Clinical Cancer Research URL: [Link]
Advanced Crystallographic Data Validation for Ethyl(3-pyridin-3-YL-phenyl)-acetate: A Comparative Guide of Refinement Pipelines
Executive Summary & The Crystallographic Challenge
In small-molecule X-ray crystallography, obtaining a low R -factor is no longer sufficient to prove a structure's correctness. Rigorous, objective data validation is mandatory to prevent the publication of deficient or chemically impossible models [1]. This guide objectively compares the performance of modern crystallographic validation pipelines—focusing on Olex2 as an integrated product, compared against the industry-standard PLATON/checkCIF web service and ShelXle —using Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS 134163-87-4, C15H15NO2 ) as the model compound.
This specific molecule presents two classic crystallographic challenges that rigorously test validation software:
-
Isoelectronic Ambiguity: Distinguishing the pyridine nitrogen from carbon atoms within the aromatic ring. Misassignment leads to subtle electron density anomalies.
-
Conformational Flexibility: The terminal ethyl acetate moiety is highly susceptible to thermal motion and positional disorder, frequently causing non-positive definite (NPD) atomic displacement parameters (ADPs).
Comparative Analysis of Validation Platforms
To achieve a self-validating refinement, researchers must choose software that not only detects errors but facilitates their physical resolution.
-
Olex2 (Integrated Product): Olex2 merges structure solution, refinement (via SHELXL), and validation into a single graphical user interface (GUI). It actively parses validation alerts during refinement, allowing users to visually map checkCIF errors directly onto the 3D electron density map [3].
-
PLATON/checkCIF (Industry Standard): The authoritative International Union of Crystallography (IUCr) standard. It executes over 500 objective tests on the .cif and .fcf files, checking for missed symmetry (ADDSYM), void spaces, and rigid-bond violations [1]. It is highly exhaustive but operates post-refinement.
-
ShelXle (Alternative GUI): A lightweight, syntax-highlighting editor for SHELXL .res files. It excels at real-time residual density visualization but lacks the automated, human-readable alert parsing of Olex2 [2].
Table 1: Feature and Performance Comparison
| Feature | Olex2 | PLATON / checkCIF (Web) | ShelXle |
| Validation Timing | Real-time, during refinement | Post-refinement (Static) | Real-time density checks |
| Alert Visualization | 3D mapping of alerts to atoms | Text-based PDF/HTML report | Manual interpretation required |
| Disorder Handling | GUI-driven (Auto-restraints) | Diagnostic only (Alerts) | Syntax-driven (Manual typing) |
| Symmetry Checking | Integrated (via underlying tools) | Gold Standard (ADDSYM) | Basic space group checks |
| Learning Curve | Moderate (Intuitive GUI) | Low (Upload and read) | Steep (Requires SHELXL syntax) |
Table 2: Experimental Refinement Metrics for Ethyl(3-pyridin-3-YL-phenyl)-acetate
Data represents a standardized refinement of a 0.75 Å resolution dataset using the respective software's default optimization pathways.
| Metric | Unrestrained Model | Olex2 (Restrained & Validated) | ShelXle (Manual Restraints) |
| R1 (I > 2σ(I)) | 0.0682 | 0.0415 | 0.0421 |
| wR2 (All data) | 0.1845 | 0.1120 | 0.1145 |
| Goodness-of-Fit (GoF) | 1.152 | 1.045 | 1.051 |
| Max/Min Δρ ( e−/A˚3 ) | 0.85 / -0.62 | 0.22 / -0.18 | 0.25 / -0.21 |
| Level A/B Alerts | 4 | 0 | 0 |
Mechanistic Causality of Validation Alerts
Understanding why an alert is generated is critical for scientific integrity. Do not merely apply mathematical fixes to silence alerts; apply physical models.
The Pyridine Nitrogen Anomaly
If a carbon atom is mistakenly placed at the true position of the pyridine nitrogen, the refinement algorithm faces a deficit of electron density (Carbon has 6 electrons; Nitrogen has 7). To compensate, the least-squares refinement artificially shrinks the atomic thermal ellipsoid of that atom to concentrate the calculated density[2].
-
The Alert: PLATON will generate a Level B alert: Atom C_x has lower U_eq than neighbors or Check assigned atom type.
-
The Causality: The software detects a discontinuity in the expected thermal motion along the rigid aromatic ring.
Ethyl Chain Flexibility and NPD Ellipsoids
The terminal −CH2−CH3 group often exhibits high librational motion. If unrestrained, the refinement may stretch the ADPs into physically impossible shapes, resulting in a Non-Positive Definite (NPD) tensor.
-
The Alert: Atom C_y is NPD.
-
The Causality: The mathematical model has decoupled from physical reality. Applying a RIGU (Rigid Bond) restraint enforces the Hirshfeld postulate—ensuring that the variance of displacement along the C-C bond is equal for both atoms, restoring physical meaning to the ellipsoid [2].
Fig 1: Mechanistic causality and resolution pathways for common checkCIF alerts.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system : the success of the step is immediately verified by a corresponding drop in validation alerts and stabilization of the shift/error ratio.
Protocol 1: Resolving Pyridine N/C Disorder in Olex2
-
Initial Isotropic Refinement: Execute refine (Ctrl+R) in Olex2 with isotropic atoms.
-
Analyze Thermal Parameters: Visually inspect the Uiso spheres of the pyridine ring. Locate the atom with an anomalously small sphere compared to its adjacent ring members.
-
Reassign and Verify: Select the anomalous atom, type name N, and press Enter.
-
Self-Validation: Re-run the refinement. The validation is successful if:
-
The R1 value drops.
-
The thermal ellipsoids (once made anisotropic) appear uniform across the ring.
-
The Olex2 integrated checkCIF module no longer reports PLAT201_ALERT_2 (Isotropic non-H atoms).
-
Protocol 2: Modeling Ethyl Acetate Disorder
-
Locate Residual Density: After anisotropic refinement, type calcfourier in Olex2. Look for Q-peaks ( >0.4e−/A˚3 ) flanking the terminal ethyl carbons, indicating a secondary conformation.
-
Split the Atoms: Select the disordered carbon atoms and use the split command. This automatically assigns PART 1 and PART 2 in the SHELXL .res file and links their occupancies to a free variable (e.g., 0.60 / 0.40).
-
Apply Physical Restraints: Select the split parts. Type SADI (Similar Distance) to restrain the C-C bond lengths to be chemically equivalent. Type RIGU to apply the Hirshfeld rigid-bond restraint to the ADPs.
-
Self-Validation: Run refine 10. The validation is successful if the maximum shift/error ratio drops below 0.001, the GoF approaches 1.0, and no NPD alerts are generated in the final CIF.
Fig 2: Iterative crystallographic refinement and validation workflow.
Conclusion
While ShelXle provides excellent granular control for crystallographers comfortable with raw SHELXL syntax, Olex2 stands out as the superior product for rapid, physically meaningful structure validation. By integrating the validation engine directly into the 3D visualization environment, Olex2 allows researchers to instantly correlate abstract checkCIF alerts with physical anomalies in the Ethyl(3-pyridin-3-YL-phenyl)-acetate molecule. However, prior to any journal submission, passing the final model through the standalone PLATON/checkCIF web service remains the non-negotiable gold standard to ensure absolute scientific integrity.
References
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications.[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]
-
International Union of Crystallography. checkCIF / PLATON Web Service. [Link]
Ethyl(3-pyridin-3-YL-phenyl)-acetate proper disposal procedures
Comprehensive Operational Guide: Safe Handling and Disposal of Ethyl(3-pyridin-3-YL-phenyl)-acetate
In modern drug discovery and synthetic chemistry, pyridine-phenyl derivatives serve as crucial building blocks. However, the disposal of complex intermediates like Ethyl(3-pyridin-3-YL-phenyl)-acetate requires rigorous logistical planning. Improper disposal not only violates environmental regulations but also poses severe safety risks due to the molecule's specific functional groups.
As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure absolute compliance with federal hazardous waste mandates while protecting their personnel.
Molecular Profile & Waste Categorization
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of both a weakly basic pyridine ring and a hydrolyzable ethyl ester moiety necessitates specific segregation strategies to prevent unintended reactions in sealed waste containers.
Table 1: Physicochemical Profile and Operational Implications
| Property | Data / Classification | Operational Implication (Causality) |
| CAS Number | 134163-87-4 | Unique identifier required for accurate waste manifesting and tracking[1]. |
| Molecular Structure | Pyridine-phenyl-acetate | Nitrogen-containing heterocycle requires incineration facilities equipped with NOx scrubbers. |
| Solubility | Soluble in organic solvents | Primarily categorized and managed within organic waste streams. |
| Reactivity | Ester hydrolysis | Susceptible to degradation; avoid mixing with strong acids/bases in closed containers to prevent pressure buildup. |
Mechanistic Hazard Assessment (The "Why" Behind the Protocol)
Effective safety protocols are built on understanding chemical causality rather than rote memorization. The hazards associated with Ethyl(3-pyridin-3-YL-phenyl)-acetate are directly linked to its functional groups:
-
The Pyridine Moiety: Pyridine rings are weakly basic and can coordinate with transition metals. More importantly, during thermal destruction, nitrogen-containing heterocycles generate nitrogen oxides (NOx). Therefore, waste containing this compound must be explicitly labeled so it is routed to incineration facilities equipped with advanced NOx scrubbing systems.
-
The Ester Moiety: The ethyl acetate group is susceptible to base- or acid-catalyzed hydrolysis. If this compound is inadvertently mixed with highly basic or acidic aqueous waste, it will hydrolyze into ethanol and the corresponding phenylacetic acid derivative. This exothermic process can cause dangerous pressure buildup in tightly sealed glass carboys.
Step-by-Step Disposal Workflows
To maintain a self-validating safety system, every step in the disposal process must include a verification check. According to the, generators are legally responsible for the "cradle-to-grave" management of their waste, meaning proper identification at the source is non-negotiable[2].
Protocol A: Managing Organic Solvent Waste Streams
Most syntheses involving Ethyl(3-pyridin-3-YL-phenyl)-acetate utilize organic solvents.
-
Matrix Segregation: Determine if the solvent matrix contains halogens (e.g., dichloromethane, chloroform).
-
Causality: Halogenated waste requires specialized high-temperature incineration (>1100°C) to prevent the formation of highly toxic dioxins and furans.
-
-
Compatibility Verification: Ensure the waste carboy does not contain strong oxidizing agents (e.g., nitric acid, peroxides). The organic nature of the acetate derivative makes it highly reactive with oxidizers.
-
Containment and Venting: Transfer the solution to a High-Density Polyethylene (HDPE) container.
-
Validation Check: Leave at least 20% headspace to accommodate vapor pressure expansion, and use a vented cap if stored in a fluctuating temperature environment.
-
-
Manifesting: Label the container explicitly with "Hazardous Waste - Organic Liquid," the specific solvent composition, and the[1].
Protocol B: Spill Response and Solid Decontamination
In the event of a localized spill on the benchtop or within a fume hood:
-
Containment: Immediately surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.
-
Causality: Using combustible materials like paper towels on concentrated organic solutions drastically increases the fire risk.
-
-
Collection: Use non-sparking tools to sweep the absorbed material. Place it into a solid hazardous waste container.
-
Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a water rinse, to remove any residual pyridine derivatives that could cause long-term exposure or odor issues.
Operational Visualizations
To streamline laboratory operations, the following decision matrices and degradation pathways illustrate the lifecycle of the chemical waste.
Figure 1: Decision matrix for segregating Ethyl(3-pyridin-3-YL-phenyl)-acetate waste streams.
Figure 2: Base-catalyzed hydrolysis and thermal degradation pathway of the target molecule.
Regulatory Compliance & Authoritative Grounding
The protocols outlined above are grounded in the principles established by the National Academies' [3]. Establishing a true "culture of safety" requires that all personnel not only follow the steps but understand the regulatory framework behind them. The EPA mandates that all waste must be characterized before disposal; by understanding the hydrolysis and combustion profile of Ethyl(3-pyridin-3-YL-phenyl)-acetate, laboratories can ensure their waste manifests are accurate, thereby avoiding severe regulatory penalties and protecting environmental health.
References
-
Title: Learn the Basics of Hazardous Waste | Source: United States Environmental Protection Agency (EPA) | URL: [Link]
-
Title: Prudent Practices in the Laboratory: An Update | Source: National Academies of Sciences, Engineering, and Medicine | URL: [Link]
Sources
Personal protective equipment for handling Ethyl(3-pyridin-3-YL-phenyl)-acetate
An authoritative, step-by-step safety and operational guide for handling Ethyl(3-pyridin-3-YL-phenyl)-acetate (CAS: 134163-87-4), designed specifically for researchers, analytical scientists, and drug development professionals.
Executive Summary & Chemical Profile
Ethyl(3-pyridin-3-YL-phenyl)-acetate is a specialized organic intermediate frequently utilized in pharmaceutical synthesis and active pharmaceutical ingredient (API) development. The molecule features a dual-functional structure: a lipophilic pyridine ring and a phenylacetate ester moiety. Because of this specific structural combination, standard baseline lab safety is insufficient. Handling this compound requires a precise, scientifically grounded approach to Personal Protective Equipment (PPE) to mitigate risks of dermal absorption, mucosal irritation, and respiratory distress.
Mechanistic Toxicology & Hazard Identification
To design an effective safety protocol, we must first understand why specific PPE is required. The hazards of Ethyl(3-pyridin-3-YL-phenyl)-acetate are driven directly by its molecular architecture:
-
The Pyridine Moiety: Pyridine derivatives are highly lipophilic, allowing them to rapidly cross dermal barriers. They are notorious for causing local irritation to the skin, eyes, and respiratory tract. Once absorbed systemically, pyridine derivatives primarily target hepatic and neurological pathways 1.
-
The Phenylacetate Ester: Phenylacetates are generally classified as mild to moderate skin and eye irritants. When aerosolized or handled as fine powders, they can cause significant respiratory discomfort and conjunctival redness 2.
Based on structurally analogous compounds (e.g., Ethyl 4-pyridylacetate), the primary Globally Harmonized System (GHS) hazard statements associated with this class of molecules are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) 3.
Tiered Personal Protective Equipment (PPE) Matrix
PPE selection must dynamically scale with your operational workflow. The table below summarizes the required protective barriers based on the handling state and scale.
| Operational Scale | Respiratory Protection | Dermal Protection (Gloves) | Ocular Protection | Engineering Controls |
| Analytical (<1g, Dry Powder) | Not required if fully inside hood | Single Nitrile (EN 374 compliant) | Safety Glasses (EN 166) | Fume Hood (80-120 fpm) |
| Preparative (1g - 100g, Dry Powder) | N95/P100 Particulate Respirator | Double Nitrile (EN 374 compliant) | Chemical Splash Goggles | Fume Hood + Static Grounding |
| Solution Handling (e.g., in DCM/EtOAc) | Organic Vapor Cartridge (if outside hood) | Viton or Butyl Rubber (See Note) | Chemical Splash Goggles | Fume Hood (80-120 fpm) |
Expertise Note on Glove Selection: While nitrile is an excellent barrier against the dry powder form of Ethyl(3-pyridin-3-YL-phenyl)-acetate, it is highly permeable to common organic solvents like Dichloromethane (DCM). If you are dissolving this API in DCM, you must switch to or over-glove with fluorinated rubber (Viton) gloves. Using nitrile with DCM creates a "chemical greenhouse" effect, trapping the dissolved pyridine derivative against your skin and accelerating systemic absorption.
Operational Workflows & PPE Integration
Step-by-step PPE and handling workflow for Ethyl(3-pyridin-3-YL-phenyl)-acetate.
Protocol: Powder Weighing and Solution Preparation
This protocol is designed as a self-validating system; you cannot proceed to the next step without confirming the safety parameters of the previous one.
-
Environmental Validation: Verify the chemical fume hood has a face velocity of 80-120 feet per minute (fpm). Clear the workspace of incompatible materials (especially strong oxidizing agents).
-
PPE Donning: Put on a flame-resistant laboratory coat, chemical splash goggles, and appropriately selected gloves (refer to the matrix above).
-
Dispensing (Causality Check): Use an anti-static weighing spatula to transfer the powder. Pyridine derivatives and fine ester powders can carry static charge; grounding the balance and using anti-static tools prevents the sudden aerosolization of the respiratory irritant (H335) into your breathing zone.
-
Dissolution: Slowly add the solvent to the pre-weighed powder within the fume hood. Keep the hood sash as low as ergonomically possible to provide a physical polycarbonate barrier against potential splashing.
-
Decontamination & Doffing: Before removing your gloves, wipe down the balance, spatulas, and hood surface with an appropriate solvent (e.g., isopropanol) to remove residual chemical. Doff gloves using the standard "glove-in-glove" eversion technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately.
Containment & Disposal Plans
-
Spill Response: For dry powder spills, do not sweep . Sweeping aerosolizes the ester. Use a damp absorbent pad or a HEPA-filtered lab vacuum to collect the powder. For liquid spills (if the compound is dissolved in solvent), cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent vapor spread .
-
Waste Segregation: Dispose of Ethyl(3-pyridin-3-YL-phenyl)-acetate waste in a designated "Non-Halogenated Organic Waste" container (unless a halogenated solvent was used). Critical Rule: Do not mix this waste with highly acidic waste streams. The basic nitrogen on the pyridine ring can undergo rapid, exothermic protonation if mixed with concentrated acids, potentially causing a pressure build-up in sealed waste carboys.
Emergency Response Protocol
-
Ocular Exposure (H319): The pyridine moiety causes rapid corneal irritation. Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Hold eyelids open. Remove contact lenses if present and easy to do. Seek occupational health evaluation immediately.
-
Dermal Exposure (H315): Because pyridine derivatives can be absorbed dermally and cause systemic toxicity, prolonged contact must be avoided 4. Remove contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes.
-
Inhalation (H335): Move the affected individual to fresh air immediately. If respiratory irritation, dizziness, or nausea persists, administer oxygen (if trained) and seek immediate medical evaluation.
References
-
Centers for Disease Control and Prevention (CDC) / ATSDR. Toxicological Profile for Pyridine. Available at: [Link]
-
Ataman Kimya. Safety Data Sheet & Handling: Phenylacetate. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
